molecular formula C10H18O B3434818 (-)-Isomenthone CAS No. 36977-92-1

(-)-Isomenthone

Cat. No.: B3434818
CAS No.: 36977-92-1
M. Wt: 154.25 g/mol
InChI Key: NFLGAXVYCFJBMK-IUCAKERBSA-N
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Description

(-)-isomenthone is an isomenthone. It is an enantiomer of a (+)-isomenthone.
Isomenthone has been reported in Minthostachys mollis, Perilla frutescens, and other organisms with data available.
See also: Calendula Officinalis Flower (part of).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGAXVYCFJBMK-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](C(=O)C1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501315467
Record name (1S,4S)-Isomenthone
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless slightly oily liquid with a peppermint odour
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name Isomenthone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

0.895-0.925
Record name dl-Isomenthone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/423/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18309-28-9, 491-07-6, 36977-92-1
Record name (1S,4S)-Isomenthone
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Record name (±)-Isomenthone
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Record name Isomenthone
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Record name Isomenthone, (-)-
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Record name (±)-isomenthone
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Record name ISOMENTHONE, (±)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ISOMENTHONE, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isomenthone
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the (-)-Isomenthone Biosynthesis Pathway in Mentha Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biosynthetic pathway leading to the formation of (-)-isomenthone in various Mentha species, such as peppermint (Mentha x piperita). The guide details the enzymatic cascade, subcellular organization, quantitative enzyme kinetics, and key experimental protocols for studying this pathway.

Introduction to Monoterpene Biosynthesis in Mentha

The essential oils of Mentha species are rich in C10-monoterpenes, which are responsible for their characteristic aromas and medicinal properties.[1] These volatile compounds, including the ketone this compound and its more abundant stereoisomer (-)-menthone, are synthesized and stored in specialized secretory structures known as peltate glandular trichomes, located on the leaf surface.[2][3] The entire biosynthetic process is a sophisticated, multi-step enzymatic pathway that is spatially organized across different subcellular compartments and is subject to tight developmental and transcriptional regulation.[1][[“]] Understanding this pathway is critical for metabolic engineering efforts aimed at enhancing the yield and quality of mint essential oils for pharmaceutical and commercial applications.

The Core Biosynthetic Pathway from Geranyl Diphosphate

The biosynthesis of this compound begins with the universal C10 precursor, geranyl diphosphate (GPP), which is derived from the plastid-localized methylerythritol phosphate (MEP) pathway.[3][5] The subsequent transformation of GPP into this compound involves a series of seven enzymatic reactions.

The pathway is as follows:

  • Geranyl Diphosphate (GPP) to (-)-Limonene: The committed step in the pathway is the cyclization of GPP to form the monoterpene olefin (-)-limonene.[3] This reaction is catalyzed by (-)-Limonene Synthase (LS) and occurs within the leucoplasts of the secretory cells.[2][6]

  • (-)-Limonene to (-)-trans-Isopiperitenol: The newly formed (-)-limonene is then hydroxylated at the C3 position by a cytochrome P450 monooxygenase, (-)-Limonene-3-Hydroxylase (L3H) .[3][7] This step yields (-)-trans-isopiperitenol and takes place in the endoplasmic reticulum.[3]

  • (-)-trans-Isopiperitenol to (-)-Isopiperitenone: The allylic alcohol is then oxidized to the α,β-unsaturated ketone (-)-isopiperitenone. This reaction is catalyzed by the NAD+-dependent (-)-trans-Isopiperitenol Dehydrogenase (IPD) .[3][7]

  • (-)-Isopiperitenone to (+)-cis-Isopulegone: The endocyclic double bond of (-)-isopiperitenone is reduced by the NADPH-dependent (-)-Isopiperitenone Reductase (IPR) to yield (+)-cis-isopulegone.[3][7][8] This enzyme is located in the cytosol.[3]

  • (+)-cis-Isopulegone to (+)-Pulegone: The isopropenyl double bond of (+)-cis-isopulegone is isomerized into conjugation with the ketone by (+)-cis-Isopulegone Isomerase (IPI) , forming (+)-pulegone.[3][7]

  • (+)-Pulegone to (-)-Menthone and (+)-Isomenthone: The exocyclic double bond of (+)-pulegone is reduced in an NADPH-dependent reaction catalyzed by (+)-Pulegone Reductase (PR) .[7][9] This cytosolic enzyme produces a mixture of the stereoisomers (-)-menthone and (+)-isomenthone.[2][9] In peppermint, the ratio of (-)-menthone to (+)-isomenthone is typically around 70:30.[2][9] The prompt's topic, this compound, is the enantiomer of the minor product from this reaction.

  • Further Reduction: (-)-Menthone and (+)-isomenthone can be further reduced to their corresponding alcohols, (-)-menthol and (+)-isomenthol, by distinct reductases, which represents the final stage in the biosynthesis of the principal flavor components of peppermint oil.[7][10]

G This compound Biosynthesis Pathway in Mentha Species cluster_leucoplast Leucoplast cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene (-)-Limonene Synthase (LS) Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol (-)-Limonene-3-Hydroxylase (L3H) Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone (-)-trans-Isopiperitenol Dehydrogenase (IPD) Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone (-)-Isopiperitenone Reductase (IPR) (NADPH) Pulegone (+)-Pulegone Isopulegone->Pulegone (+)-cis-Isopulegone Isomerase (IPI) Menthone (-)-Menthone Pulegone->Menthone (+)-Pulegone Reductase (PR) (NADPH) Isomenthone (+)-Isomenthone Pulegone->Isomenthone (+)-Pulegone Reductase (PR) (NADPH)

Diagram of the this compound Biosynthesis Pathway.

Regulation of the Pathway

Monoterpene biosynthesis in peppermint is a highly regulated process, controlled primarily at the level of gene expression.[1] The expression of genes encoding the biosynthetic enzymes is developmentally programmed, with transcript abundance, enzyme levels, and overall biosynthetic activity peaking in young leaves that are between 12 to 20 days old.[1] Studies have shown that the genes for early pathway steps, such as limonene synthase and limonene-3-hydroxylase, are transcriptionally activated in a coordinated manner.[1]

Furthermore, the pathway is influenced by signaling molecules and transcription factors. Elicitors like methyl jasmonate (MJ) can significantly up-regulate key biosynthetic genes, including those for GPPS, LS, and IPR, leading to increased essential oil content.[5] Co-expression analyses have identified several families of transcription factors, such as AP2/ERF, WRKY, MYB, and bHLH, that play crucial roles in regulating the expression of monoterpene biosynthesis genes in response to these signals.[5]

G Regulatory Influences on Monoterpene Biosynthesis MJ Methyl Jasmonate (MJ) TFs Transcription Factors (MYB, WRKY, bHLH, etc.) MJ->TFs Dev Developmental Cues (Leaf Age) Dev->TFs Genes Monoterpene Biosynthesis Genes (LS, L3H, IPR, PR, etc.) TFs->Genes Transcriptional Regulation Pathway Biosynthesis Pathway Activity Genes->Pathway Enzyme Production EO Essential Oil Accumulation Pathway->EO

Key regulatory inputs controlling the biosynthesis pathway.

Quantitative Data on Key Biosynthetic Enzymes

The kinetic properties of several enzymes in the pathway have been characterized, providing crucial data for understanding pathway flux and for metabolic engineering applications.

EnzymeSubstrateKm (µM)kcat (s-1)Product(s) & RatioOptimal pHCofactorSource
(-)-Isopiperitenone Reductase (IPR)(-)-Isopiperitenone1.01.3(+)-cis-Isopulegone5.5NADPH[11]
NADPH2.2[11]
(+)-Pulegone Reductase (PR)(+)-Pulegone2.31.8(-)-Menthone : (+)-Isomenthone (55:45)5.0NADPH[11]
NADPH6.9[11]
(-)-Menthone:(-)-(3R)-Menthol Reductase (MMR)(-)-Menthone3.00.695% (-)-Menthol, 5% (+)-NeomentholNeutralNADPH[7]
(+)-Isomenthone4187% (+)-Neoisomenthol, 13% (+)-Isomenthol[7]
NADPH0.12[7]
(-)-Menthone:(+)-(3S)-Neomenthol Reductase (MNR)(-)-Menthone6740.0694% (+)-Neomenthol, 6% (-)-Menthol9.3NADPH[7]
(+)-Isomenthone>100086% (+)-Isomenthol, 14% (+)-Neoisomenthol[7]
NADPH10[7]

Experimental Protocols

The study of the this compound pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques.

cDNA Cloning and Heterologous Expression of Biosynthetic Enzymes

A common approach to characterize a pathway enzyme is to express it recombinantly, typically in Escherichia coli.

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated from a tissue source enriched in the target transcripts, such as the secretory cells of peppermint oil glands.[7] Reverse transcription is then used to synthesize a cDNA library.

  • Gene Amplification: Based on known or homologous sequences, specific primers are designed to amplify the full-length open reading frame (ORF) of the target enzyme gene (e.g., Pulegone Reductase) using PCR or RT-PCR.[7]

  • Cloning: The amplified cDNA is ligated into an appropriate expression vector (e.g., pET series) suitable for protein expression in E. coli.

  • Heterologous Expression: The recombinant plasmid is transformed into a suitable E. coli expression strain. Protein expression is induced (e.g., with IPTG), and the cells are harvested.

  • Protein Purification: The bacterial cells are lysed, and the recombinant protein is purified from the crude extract, often using affinity chromatography if an affinity tag (e.g., His6-tag) was incorporated into the vector.

In Vitro Enzyme Assays

Enzyme assays are performed to determine the function, substrate specificity, and kinetic parameters of the purified recombinant protein.

  • Reaction Mixture Preparation: A typical assay buffer is prepared (e.g., 50 mM KH2PO4, pH 7.5) containing the purified enzyme (e.g., 30 µM MpPR), the required cofactor (e.g., 10 mM NADPH), and a cofactor regeneration system if necessary (e.g., glucose-6-phosphate and G6P dehydrogenase).[12]

  • Initiation of Reaction: The reaction is initiated by adding the substrate (e.g., 20 µM (+)-pulegone).[12] The total reaction volume is typically small (e.g., 0.4 mL).[12]

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 31°C) for a specific duration (e.g., 1 hour).[12]

  • Product Extraction: The reaction is stopped, and the monoterpene products are extracted into an organic solvent immiscible with the aqueous buffer, such as n-hexane or pentane.[12] An internal standard may be added at this stage for accurate quantification.

  • Analysis: The organic extract containing the products is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

GC-MS is the standard method for separating, identifying, and quantifying the volatile products of enzyme assays or essential oil extracts.

  • Sample Injection: A small volume (e.g., 1 µL) of the organic extract is injected into the GC.[13]

  • Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of a capillary column (e.g., HP-5).[12] A temperature gradient is used to elute the compounds over time.

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer, where they are ionized. The resulting fragmentation pattern (mass spectrum) serves as a molecular fingerprint that can be compared to commercial libraries (e.g., NIST) and authentic standards for positive identification.[14]

  • Quantification: The abundance of each compound is determined by integrating the area of its corresponding peak in the chromatogram.[12] Quantification is performed by comparing these areas to those of authentic standards of known concentrations.[12] Chiral columns (e.g., Chirasil-DEX-CB) are required to separate stereoisomers like (-)-menthone and (+)-isomenthone.[15]

G Workflow for Functional Characterization of a Biosynthetic Enzyme cluster_molbio Molecular Biology cluster_biochem Biochemistry cluster_analchem Analytical Chemistry RNA 1. Isolate RNA from Mentha Glandular Cells cDNA 2. Synthesize cDNA RNA->cDNA PCR 3. Amplify Target Gene (PCR) cDNA->PCR Clone 4. Clone into Expression Vector PCR->Clone Express 5. Express Protein in E. coli Clone->Express Purify 6. Purify Recombinant Enzyme Express->Purify Assay 7. Perform In Vitro Enzyme Assay Purify->Assay Extract 8. Extract Products Assay->Extract GCMS 9. Analyze by GC-MS Extract->GCMS Data 10. Identify Products & Determine Kinetic Parameters GCMS->Data

A typical experimental workflow for enzyme characterization.

References

A Technical Guide to the Spectroscopic Characterization of (-)-Isomenthone and Its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic techniques used to characterize (-)-isomenthone and its related stereoisomers. The differentiation of these isomers is critical in fields such as flavor and fragrance chemistry, natural product synthesis, and pharmaceutical development, where the specific stereochemistry can significantly impact biological activity and sensory properties. This document outlines the key spectroscopic data and experimental protocols for nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and chiroptical methods, enabling unambiguous identification and conformational analysis.

Stereoisomers of Menthone

The chemical structure of 2-isopropyl-5-methylcyclohexanone contains two chiral centers, giving rise to four possible stereoisomers. These are divided into two diastereomeric pairs: the trans isomers, known as menthones, and the cis isomers, known as isomenthones. Each pair consists of two enantiomers (R/S configurations).[1]

  • This compound: (2S,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one

  • (+)-Isomenthone: (2R,5R)-5-methyl-2-(propan-2-yl)cyclohexan-1-one

  • (-)-Menthone: (2S,5R)-2-isopropyl-5-methylcyclohexanone

  • (+)-Menthone: (2R,5S)-2-isopropyl-5-methylcyclohexanone

This compound and (+)-isomenthone are enantiomers, while this compound and the menthones are diastereomers. Spectroscopic techniques are essential for distinguishing between these closely related structures.

stereoisomers cluster_isomenthone Isomenthone (cis) cluster_menthone Menthone (trans) neg_iso This compound (2S, 5S) pos_iso (+)-Isomenthone (2R, 5R) neg_iso->pos_iso Enantiomers neg_men (-)-Menthone (2S, 5R) neg_iso->neg_men Diastereomers pos_men (+)-Menthone (2R, 5S) neg_iso->pos_men Diastereomers pos_iso->neg_men Diastereomers pos_iso->pos_men Diastereomers neg_men->pos_men Enantiomers

Fig. 1: Stereoisomeric relationships of menthone and isomenthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the conformation and relative configuration of menthone and isomenthone isomers. The key difference lies in the orientation of the isopropyl group, which is axial in the preferred conformation of isomenthone and equatorial in menthone.[2]

Quantitative NMR Data

The following table summarizes the ¹³C NMR chemical shifts for the isomers. The differences in chemical shifts, particularly for the carbons bearing the substituents and the carbonyl carbon, are diagnostic.

Carbon Atom (-)-Menthone (δ, ppm) (+)-Isomenthone (δ, ppm)
C1 (C=O)211.9211.5
C2 (CH-iPr)61.457.5
C3 (CH₂)34.534.2
C4 (CH₂)24.922.8
C5 (CH-Me)32.527.8
C6 (CH₂)43.841.2
C7 (CH-iPr)25.827.3
C8 (CH₃-iPr)21.321.0
C9 (CH₃-iPr)18.715.9
C10 (CH₃)14.819.9
Data sourced from publicly available spectral databases.[3][4]
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified isomenthone isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Perform 2D experiments like COSY to establish proton-proton correlations and aid in assignment.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: spectral width of 220-250 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

    • Use DEPT-135 or APT experiments to differentiate between CH, CH₂, and CH₃ signals.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is effective for distinguishing between isomers with different functional groups and can also reveal subtle structural differences in the "fingerprint region" for diastereomers.[5] The primary absorption of interest for both menthone and isomenthone is the strong carbonyl (C=O) stretch.

Quantitative IR Data
Isomer Vibrational Mode Frequency (cm⁻¹) Appearance
Menthone/IsomenthoneC=O Stretch~1710 - 1715Strong, Sharp
Menthone/IsomenthoneC-H Stretch (sp³)~2870 - 2960Strong, Multiple Bands
IsomenthoneFingerprint RegionVariesComplex pattern
MenthoneFingerprint RegionVariesComplex pattern
Note: While the C=O stretch is similar, differences in the fingerprint region (below 1500 cm⁻¹) can be used to distinguish between the diastereomers.[5]
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Alternatively, dissolve the sample in a suitable IR-transparent solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) at a concentration of 1-5% (w/v) and analyze in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or salt plates/solvent).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the separation and identification of volatile compounds like menthone and isomenthone in complex mixtures, such as essential oils.[6] While diastereomers often exhibit very similar mass spectra due to identical fragmentation pathways, slight differences in relative ion abundances can sometimes be observed.

Quantitative MS Data

Menthone and isomenthone share the same molecular weight (154.25 g/mol ) and produce similar fragmentation patterns under electron ionization (EI).

m/z Proposed Fragment Relative Abundance
154[M]⁺ (Molecular Ion)Low to Medium
139[M - CH₃]⁺Medium
112[M - C₃H₆]⁺ (McLafferty)High
97[M - C₃H₆ - CH₃]⁺Medium
83Medium
69[C₅H₉]⁺High
55[C₄H₇]⁺High
41[C₃H₅]⁺High
The base peak is often observed at m/z 112 or 69. The retention time in GC is the primary differentiator.
Experimental Protocol: GC-MS
  • Sample Preparation: Dilute the sample (e.g., 1 µL) in a volatile solvent like hexane or dichloromethane (1 mL).

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole or Ion Trap analyzer) and an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 60°C, hold for 2 min, then ramp to 240°C at a rate of 3-5°C/min.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230°C.

  • Data Analysis: Identify peaks based on their retention times and compare the resulting mass spectra with a reference library (e.g., NIST, Wiley).

Chiroptical Spectroscopy

Chiroptical techniques, such as polarimetry and circular dichroism (CD), are indispensable for distinguishing between enantiomers, which are identical under achiral spectroscopic methods like NMR, IR, and MS.

Quantitative Chiroptical Data

Optical rotation is a fundamental property used to differentiate between the enantiomers of isomenthone.

Isomer Specific Rotation ([α]D)
This compound-92.5° (neat)
(+)-Isomenthone+92.5° (neat)
(-)-Menthone-24.9° (neat)
(+)-Menthone+24.9° (neat)
Values can vary with solvent and temperature. The sign of the rotation is the key identifier for enantiomers.
Experimental Protocol: Polarimetry
  • Sample Preparation: Prepare a solution of the sample with a precisely known concentration (c, in g/mL) in a suitable solvent (e.g., ethanol or chloroform). If analyzing a neat liquid, use its density.

  • Instrumentation: Use a polarimeter with a sodium lamp (D-line, 589 nm).

  • Measurement:

    • Calibrate the instrument with a blank (pure solvent).

    • Fill a sample cell of a known path length (l, in dm) with the solution.

    • Measure the observed optical rotation (α).

  • Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c).

Integrated Spectroscopic Workflow

A combination of techniques is typically required for the complete characterization of an unknown sample containing isomenthone isomers.

workflow start Sample (Mixture of Isomers) gc Gas Chromatography (GC) Separation of Diastereomers start->gc polarimetry Polarimetry / CD Enantiomer Identification start->polarimetry Analysis of purified fractions or bulk sample nmr NMR Spectroscopy (¹H, ¹³C, 2D) Conformational Analysis start->nmr Analysis of purified fractions or bulk sample ir IR Spectroscopy Functional Group ID start->ir Analysis of purified fractions or bulk sample ms Mass Spectrometry (Post-GC) Molecular Weight & Fragmentation gc->ms Coupled Analysis end Complete Structural Elucidation polarimetry->end nmr->end ir->end ms->end

Fig. 2: General workflow for the spectroscopic characterization of isomenthone isomers.

References

Natural occurrence and isolation of (-)-Isomenthone from essential oils

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Occurrence and Isolation of (-)-Isomenthone from Essential Oils

Introduction

This compound, a naturally occurring monoterpene ketone, is a significant constituent of various essential oils, particularly those derived from the Mentha genus. It is a diastereomer of menthone and exists as one of two enantiomers, with the levorotatory form, this compound, being of particular interest. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed protocols for its isolation and purification, and quantitative data on its occurrence. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, flavor and fragrance development, and drug discovery.

Natural Occurrence of this compound

This compound is found in a variety of aromatic plants, most notably in the essential oils of mint species.[1][2] Its concentration can vary significantly based on the plant's geographical origin, cultivar, and harvesting time.[3] The essential oils of Peppermint (Mentha × piperita), Cornmint (Mentha arvensis), and Geranium (Pelargonium spp.) are primary natural sources.[1][4] It is important to note that in these oils, isomenthone is generally accompanied by its isomer, menthone.[5]

Data Presentation: Quantitative Occurrence of Isomenthone in Essential Oils

The following table summarizes the quantitative data on the presence of isomenthone in various essential oils as reported in scientific literature.

Plant SpeciesEssential Oil SourceIsomenthone Content (%)Reference
Mentha × piperita L.Various European Cultivars1.3 - 15.5[3]
Mentha × piperita L.General1.5 - 10.0[6]
Mentha piperita-0.27[7]
Mentha piperita-Isomenthone & Menthone up to 70% combined[8]
Mentha arvensis L.Flowers20.38[9]
Mentha arvensis L.Leaves15.97[9]
Mentha arvensis L.Whole Plant8.42[9]
Mentha pulegium L.-High concentration along with pulegone[10]

Isolation of this compound from Essential Oils

The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by purification techniques to separate the target compound from other constituents.

Experimental Workflow

The general workflow for isolating this compound from plant material is depicted below.

Isolation_Workflow PlantMaterial Plant Material (e.g., Mentha leaves) EssentialOil Crude Essential Oil PlantMaterial->EssentialOil Steam Distillation FractionalDistillation Fractional Distillation EssentialOil->FractionalDistillation Initial Purification IsomenthoneRichFraction Isomenthone-Rich Fraction FractionalDistillation->IsomenthoneRichFraction Separation by Boiling Point PrepChromatography Preparative Chromatography IsomenthoneRichFraction->PrepChromatography High-Purity Separation PureIsomenthone Purified This compound PrepChromatography->PureIsomenthone Final Product

References

An In-depth Technical Guide to the Stereochemistry and Absolute Configuration of (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone, a naturally occurring monoterpene ketone, is a significant chiral molecule with applications in the fragrance, flavor, and pharmaceutical industries. As a stereoisomer of menthone, its biological activity and chemical properties are intrinsically linked to its three-dimensional structure. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailed experimental methodologies for its stereochemical determination, and insights into its relevant biological signaling pathways, tailored for professionals in research and drug development.

Stereochemistry and Absolute Configuration

This compound is a diastereomer of menthone and the enantiomer of (+)-isomenthone. The systematic IUPAC name for this compound is (2S,5S)-2-isopropyl-5-methylcyclohexan-1-one .

The structure of 2-isopropyl-5-methylcyclohexanone possesses two stereocenters at the C2 and C5 positions, giving rise to four possible stereoisomers. These are categorized into two diastereomeric pairs: the menthones (trans-isomers) and the isomenthones (cis-isomers)[1]. In the isomenthone series, the isopropyl and methyl groups are on the same side of the cyclohexane ring[1].

The absolute configuration of the stereocenters in this compound is determined using the Cahn-Ingold-Prelog (CIP) priority rules. For the C2 stereocenter, the priority of the substituents is as follows: -C(=O)- > -CH(CH₃)₂ > -CH₂- > -H. For the C5 stereocenter, the priority is: -CH₂- > -CH(CH₃)- > -CH₃ > -H. This assignment leads to the (2S,5S) configuration for the (-)-enantiomer.

The stereoisomers of 2-isopropyl-5-methylcyclohexanone are:

  • This compound: (2S,5S)

  • (+)-Isomenthone: (2R,5R)

  • (-)-Menthone: (2S,5R)

  • (+)-Menthone: (2R,5S)

Quantitative Data

The physical properties of enantiomers are identical except for their interaction with plane-polarized light. The specific rotation of this compound is equal in magnitude but opposite in sign to that of its enantiomer, (+)-isomenthone.

PropertyValueReference
IUPAC Name (2S,5S)-2-isopropyl-5-methylcyclohexan-1-one
Molecular Formula C₁₀H₁₈O
Molar Mass 154.25 g/mol
Absolute Configuration C2: S, C5: S
Specific Optical Rotation [α]ᴅ -91.70°Derived from enantiomer

Experimental Protocols for Absolute Configuration Determination

The determination of the absolute configuration of a chiral molecule like this compound is crucial for understanding its biological activity and for quality control in its applications. The following are detailed methodologies for two powerful spectroscopic techniques used for this purpose.

Circular Dichroism (CD) Spectroscopy and the Octant Rule

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. For cyclic ketones like this compound, the Octant Rule can be applied to predict the sign of the Cotton effect in the CD spectrum, which is related to the absolute configuration.

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a transparent solvent (e.g., methanol or hexane) at a concentration that gives an absorbance of approximately 1.0 at the wavelength of maximum absorption (λₘₐₓ) of the n→π* transition of the carbonyl group (around 290 nm).

  • Instrumentation: A CD spectropolarimeter is used. The instrument is purged with nitrogen gas to remove oxygen, which absorbs in the far-UV region.

  • Data Acquisition: The CD spectrum is recorded over a wavelength range that includes the n→π* transition of the carbonyl chromophore (e.g., 250-350 nm). A baseline spectrum of the solvent is also recorded and subtracted from the sample spectrum.

  • Application of the Octant Rule:

    • The chair conformation of the (2S,5S)-isomenthone is drawn.

    • Three perpendicular planes (the octants) are defined relative to the carbonyl group.

    • The positions of the substituents (the isopropyl and methyl groups) in the different octants are determined.

    • The contribution of each substituent to the sign of the Cotton effect is predicted based on its position in the octants. For this compound with a (2S,5S) configuration, the Octant Rule predicts a negative Cotton effect. The experimental observation of a negative Cotton effect for the n→π* transition would confirm the (2S,5S) absolute configuration.

NMR Spectroscopy using a Chiral Derivatizing Agent (Modified Mosher's Method)

While Mosher's method is typically used for chiral alcohols, a modified approach can be conceptualized for ketones. This involves the diastereoselective reduction of the ketone to the corresponding alcohol, followed by derivatization and NMR analysis.

Methodology:

  • Diastereoselective Reduction: this compound is reduced to the corresponding alcohol, isomenthol, using a reducing agent such as sodium borohydride. This reaction will predominantly yield one diastereomer of the alcohol.

  • Preparation of Mosher's Esters: The resulting isomenthol is divided into two portions. One portion is reacted with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl) and the other with (S)-(+)-MTPA-Cl to form the respective diastereomeric Mosher's esters.

  • ¹H NMR Analysis: The ¹H NMR spectra of both diastereomeric esters are recorded.

  • Determination of Absolute Configuration: The chemical shifts of the protons on the cyclohexane ring in both spectra are compared. The differences in chemical shifts (Δδ = δS - δR) are calculated for protons on either side of the newly formed stereocenter (the carbon bearing the hydroxyl group). A consistent pattern of positive and negative Δδ values for protons on opposite sides of the MTPA plane allows for the assignment of the absolute configuration of the alcohol, and by extension, the starting ketone.

Biological Signaling Pathway

Recent research has highlighted the potential of isomenthone in modulating cellular signaling pathways relevant to drug development. Specifically, isomenthone has been shown to protect human dermal fibroblasts from apoptosis (programmed cell death) induced by Tumor Necrosis Factor-alpha (TNF-α)[2]. This protective effect is mediated through the inhibition of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[2].

Signaling Pathway Overview:

TNF-α is a pro-inflammatory cytokine that can trigger apoptosis through its receptor, TNFR1. Upon binding of TNF-α to TNFR1, a signaling cascade is initiated that can lead to the activation of Apoptosis Signal-regulating Kinase 1 (ASK1)[1][3]. ASK1, in turn, phosphorylates and activates MAP kinase kinases (MKKs), specifically MKK4/7 for the JNK pathway and MKK3/6 for the p38 MAPK pathway. Activated JNK and p38 MAPK then phosphorylate downstream targets, including transcription factors, which ultimately leads to the activation of caspases and the execution of apoptosis. Isomenthone intervenes in this pathway by blocking the activation of JNK and p38 MAPK, thereby preventing the downstream apoptotic events[2].

Visualizations

stereoisomers cluster_menthone Menthone (trans) cluster_isomenthone Isomenthone (cis) neg_menthone (-)-Menthone (2S,5R) pos_menthone (+)-Menthone (2R,5S) neg_menthone->pos_menthone Enantiomers neg_isomenthone This compound (2S,5S) neg_menthone->neg_isomenthone Diastereomers pos_isomenthone (+)-Isomenthone (2R,5R) neg_menthone->pos_isomenthone Diastereomers pos_menthone->neg_isomenthone Diastereomers pos_menthone->pos_isomenthone Diastereomers neg_isomenthone->pos_isomenthone Enantiomers

Caption: Stereochemical relationships of the four stereoisomers of 2-isopropyl-5-methylcyclohexanone.

signaling_pathway TNF TNF-α TNFR1 TNFR1 TNF->TNFR1 Binds ASK1 ASK1 TNFR1->ASK1 Activates MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK Phosphorylates p38 p38 MAPK MKK36->p38 Phosphorylates Apoptosis Apoptosis JNK->Apoptosis p38->Apoptosis Isomenthone This compound Isomenthone->JNK Inhibits Isomenthone->p38 Inhibits

Caption: Inhibition of the TNF-α induced apoptotic signaling pathway by this compound.

References

An In-depth Technical Guide to Enantiomerically Pure (-)-Isomenthone: Properties, Analysis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of enantiomerically pure (-)-isomenthone. It details experimental protocols for its characterization and analysis, including spectroscopic and chromatographic techniques. Furthermore, this guide explores the biological activities of this compound, with a particular focus on its role in modulating cellular signaling pathways relevant to drug development. All quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction

This compound, a naturally occurring monoterpene ketone, is a chiral molecule found in the essential oils of various plants, including those of the Mentha species.[1] As an enantiomerically pure compound, it holds significant interest for applications in the flavor, fragrance, and pharmaceutical industries.[2] Its distinct stereochemistry influences its sensory properties and biological activities, making a thorough understanding of its characteristics crucial for researchers and developers. This guide serves as a technical resource, consolidating key data and methodologies for the study of this compound.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O[3]
Molecular Weight 154.25 g/mol [3]
Appearance Colorless liquid[4]
Odor Minty, herbaceous[4]
Boiling Point 212 °C at 760 mmHg[4]
Density 0.903 g/cm³ at 20 °C[4]
Refractive Index (n_D^20) 1.449[4]
Specific Rotation [α]_D^20 -92.4° (neat)
Table 2: Spectroscopic Data of this compound
Spectroscopic TechniqueKey Data and InterpretationReference(s)
¹H NMR (CDCl₃) Characteristic peaks for the isopropyl and methyl groups, as well as protons on the cyclohexanone ring.[5][6]
¹³C NMR (CDCl₃) Signals corresponding to the ten carbon atoms, including the carbonyl carbon, isopropyl and methyl carbons, and the cyclohexanone ring carbons.[6]
Infrared (IR) Spectroscopy Strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. C-H stretching vibrations are observed around 2870-2960 cm⁻¹.[7]
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z 154. Characteristic fragmentation pattern includes losses of isopropyl and methyl groups.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and characterization of this compound.

Determination of Enantiomeric Purity by Chiral Gas Chromatography (GC)

The enantiomeric purity of this compound is a critical parameter. Chiral gas chromatography is the method of choice for this analysis.[9]

Objective: To separate and quantify the enantiomers of isomenthone.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Cyclodextrin-based chiral stationary phase, such as a β-DEX™ 225 (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

  • Injection Volume: 1 µL of a 1% solution of isomenthone in hexane (split ratio 50:1).

Procedure:

  • Prepare a standard solution of racemic isomenthone to determine the retention times of both enantiomers.

  • Prepare a solution of the this compound sample at the same concentration.

  • Inject the racemic standard and the sample into the GC under the specified conditions.

  • Identify the peaks corresponding to (+)-isomenthone and this compound based on the chromatogram of the racemic standard.

  • Calculate the enantiomeric excess (ee) of the this compound sample using the peak areas of the two enantiomers.

Experimental_Workflow_Chiral_GC cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing racemic_std Racemic Isomenthone Standard injection Inject into Chiral GC racemic_std->injection sample This compound Sample sample->injection separation Separation on Chiral Column injection->separation detection FID Detection separation->detection chromatogram Obtain Chromatograms detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration ee_calculation Calculate Enantiomeric Excess peak_integration->ee_calculation

Fig. 1: Workflow for Chiral GC Analysis of this compound.
Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 16.

  • Relaxation Delay: 1.0 s.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Number of Scans: 1024.

  • Relaxation Delay: 2.0 s.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[10]

3.2.2. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer or equivalent.

Sample Preparation: Place a drop of neat this compound liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Acquisition Parameters:

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16.

Data Analysis: Identify the characteristic absorption bands, particularly the strong C=O stretch of the ketone.[7]

3.2.3. Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: Agilent 7890B GC coupled to an Agilent 5977A Mass Selective Detector (MSD) or equivalent.

GC Conditions (for GC-MS):

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at 1 mL/min.

  • Oven Program: 50 °C (2 min), then ramp to 250 °C at 10 °C/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to elucidate the fragmentation pathway.[8]

Biological Activity and Signaling Pathways

Recent studies have highlighted the potential of isomenthone in modulating cellular processes, suggesting its utility in drug development.

Inhibition of TNF-α-Induced Apoptosis

This compound has been shown to protect human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced cell death.[11] This protective effect is mediated through the inhibition of key stress-activated protein kinase pathways.

Signaling Pathway:

TNF-α, a pro-inflammatory cytokine, can trigger apoptosis through the activation of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling cascades. This compound intervenes in this pathway by blocking the phosphorylation, and thus the activation, of both JNK and p38 MAPK. This inhibition prevents the downstream activation of apoptotic effectors, ultimately leading to cell survival.[11]

TNF_alpha_Signaling_Pathway TNFa TNF-α TNFR TNF Receptor TNFa->TNFR JNK_p38 JNK and p38 MAPK Activation TNFR->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Isomenthone This compound Isomenthone->JNK_p38

Fig. 2: Inhibition of TNF-α-induced apoptosis by this compound.
Experimental Protocol: Assessing Cytoprotective Effects

Objective: To evaluate the ability of this compound to protect cells from TNF-α-induced apoptosis.

Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Experimental Procedure:

  • Cell Seeding: Seed fibroblasts in 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound for 1 hour.

    • Induce apoptosis by adding TNF-α (e.g., 10 ng/mL) in the presence of cycloheximide (to sensitize cells to TNF-α-induced apoptosis).

    • Include appropriate controls (untreated cells, cells treated with TNF-α/cycloheximide alone).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assay (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Apoptosis Detection (TUNEL Assay):

    • Fix and permeabilize the cells.

    • Perform TUNEL staining according to the manufacturer's protocol to detect DNA fragmentation.

    • Analyze the cells by fluorescence microscopy.

  • Western Blot Analysis for JNK and p38 MAPK Activation:

    • Lyse the treated cells and determine protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of JNK and p38 MAPK.

    • Use appropriate secondary antibodies and a chemiluminescence detection system.

Cytoprotection_Assay_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assays Assays seeding Seed Fibroblasts pretreatment Pre-treat with This compound seeding->pretreatment induction Induce Apoptosis (TNF-α + CHX) pretreatment->induction mtt MTT Assay (Viability) induction->mtt tunel TUNEL Assay (Apoptosis) induction->tunel western Western Blot (p-JNK, p-p38) induction->western

Fig. 3: Experimental Workflow for Cytoprotection Assays.

Applications in Drug Development

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its anti-inflammatory properties, demonstrated by the inhibition of the JNK and p38 MAPK pathways, make it a candidate for the development of treatments for inflammatory skin conditions. Furthermore, reports on its antimicrobial and antioxidant activities warrant further investigation for its use in various therapeutic areas.[12][13]

Conclusion

Enantiomerically pure this compound is a monoterpene with well-defined physicochemical properties and interesting biological activities. This guide has provided a consolidated resource of its key characteristics and detailed experimental protocols for its analysis and the investigation of its cytoprotective effects. The ability of this compound to inhibit key inflammatory signaling pathways opens avenues for its exploration in the development of novel therapeutic agents. Further research is encouraged to fully elucidate its pharmacological potential.

References

The Pharmacological Horizon of (-)-Isomenthone: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone, a naturally occurring monoterpene and a significant constituent of essential oils from various Mentha species, is emerging as a molecule of interest in pharmacological research. Characterized by its distinct minty aroma, this compound is now being investigated for a range of biological activities that suggest its potential as a lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities and pharmacological potential of this compound, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacological Activities of this compound: Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound and its diastereomer, menthone. It is important to note that specific quantitative data for this compound is limited in the current literature; therefore, data for menthone is included for comparative purposes, reflecting the activity of a closely related monoterpenoid ketone.

Table 1: Antimicrobial Activity

CompoundMicroorganismTestResult (MIC/MBC in µg/mL)Reference
MenthoneMethicillin-Resistant Staphylococcus aureus (MRSA)Broth DilutionMIC: 3,540[1][2]
MenthoneMethicillin-Resistant Staphylococcus aureus (MRSA)Broth DilutionMBC: 7,080[1][2]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineTestResult (IC50 in µM)Reference
IsoespintanolMDA-MB-231 (Breast Cancer)MTT Assay52.39 ± 3.20[3]
IsoespintanolA549 (Lung Cancer)MTT Assay59.70 ± 2.74[3]
IsoespintanolDU145 (Prostate Cancer)MTT Assay47.84 ± 3.52[3]
IsoespintanolA2780 (Ovarian Cancer)MTT Assay42.15 ± 1.39[3]

*Isoespintanol is a structurally related monoterpene. Data for this compound is not currently available.

Table 3: Toxicity Data

CompoundOrganismTestResult (LD50 in mg/kg bw)Reference
IsomenthoneRat (female)Oral2119 (extrapolated)[4]
IsomenthoneRabbitDermal>5000[4]

LD50: Median Lethal Dose

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of standard experimental protocols relevant to the assessment of the biological activities of this compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., MRSA) is prepared to a concentration equivalent to a 0.5 McFarland standard and then diluted.

  • Compound Dilution: this compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized microbial suspension is added to each well containing the diluted compound. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto an agar plate. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to evaluate the free radical scavenging activity of a compound.

  • Preparation of Reagents: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared. The test compound, this compound, is dissolved to prepare various concentrations. A standard antioxidant (e.g., ascorbic acid or Trolox) is also prepared for comparison.

  • Assay Procedure: A specific volume of the DPPH solution is added to different concentrations of the test compound and the standard. The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Healthy rodents (rats or mice) are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: The animals are divided into groups. The test group receives this compound at various doses (e.g., orally or intraperitoneally). The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period following compound administration (e.g., 30-60 minutes), a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is administered into the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which this compound exerts its effects is fundamental for its development as a therapeutic agent.

Anti-inflammatory Mechanism via MAPK Pathway

Recent research has shed light on the anti-inflammatory mechanism of isomenthone. In a study on human dermal fibroblasts, isomenthone was found to protect the cells from TNF-α-induced apoptosis by inhibiting the activation of key signaling proteins.[5]

Specifically, isomenthone blocks the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[5] These kinases are crucial components of intracellular signaling cascades that are activated by cellular stress and inflammatory cytokines like TNF-α. The activation of JNK and p38 MAPK pathways typically leads to a cascade of downstream events culminating in apoptosis or programmed cell death. By inhibiting these pathways, isomenthone effectively mitigates the pro-inflammatory and pro-apoptotic effects of TNF-α.[5]

MAPK_Pathway_Inhibition TNFa TNF-α TNFR TNFR TNFa->TNFR Binds JNK JNK TNFR->JNK Activates p38 p38 MAPK TNFR->p38 Activates Isomenthone This compound Isomenthone->JNK Inhibits Isomenthone->p38 Inhibits Apoptosis Apoptosis JNK->Apoptosis Promotes p38->Apoptosis Promotes

Caption: Inhibition of TNF-α-induced apoptosis by this compound via the JNK and p38 MAPK pathways.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for investigating the pharmacological potential of a natural compound like this compound.

Experimental_Workflow cluster_extraction Compound Isolation cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action Studies cluster_invivo In Vivo Validation cluster_development Preclinical Development PlantSource Plant Source (e.g., Mentha sp.) Extraction Essential Oil Extraction PlantSource->Extraction Isolation Isolation of this compound Extraction->Isolation Antimicrobial Antimicrobial Assays Isolation->Antimicrobial Antioxidant Antioxidant Assays Isolation->Antioxidant AntiInflammatory Anti-inflammatory Assays Isolation->AntiInflammatory Cytotoxic Cytotoxicity Assays Isolation->Cytotoxic Signaling Signaling Pathway Analysis (e.g., Western Blot for MAPK) AntiInflammatory->Signaling Cytotoxic->Signaling GeneExpression Gene Expression Analysis (e.g., qPCR) Signaling->GeneExpression AnimalModel Animal Models of Disease GeneExpression->AnimalModel Toxicity Toxicity and Safety Studies AnimalModel->Toxicity LeadOptimization Lead Optimization Toxicity->LeadOptimization Formulation Formulation Development LeadOptimization->Formulation

Caption: A generalized experimental workflow for the pharmacological evaluation of this compound.

Future Directions and Conclusion

The available evidence suggests that this compound possesses a range of biological activities that warrant further investigation. Its anti-inflammatory properties, mediated through the inhibition of the JNK and p38 MAPK pathways, are particularly promising. However, to fully elucidate its pharmacological potential, further research is required to:

  • Generate robust quantitative data: There is a clear need for more studies reporting specific IC50, MIC, and LC50 values for this compound across a wider range of biological assays.

  • Elucidate further mechanisms of action: Investigating the effects of this compound on other key inflammatory pathways, such as the NF-κB pathway, and exploring its antioxidant mechanisms are crucial next steps.

  • Conduct in vivo efficacy and safety studies: Preclinical studies in animal models are necessary to validate the in vitro findings and to assess the safety and toxicological profile of this compound.

References

The Pivotal Role of (-)-Isomenthone as a Chiral Building Block in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(-)-Isomenthone, a naturally occurring monoterpene, has emerged as a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid cyclic structure and well-defined stereochemistry provide an excellent starting point for the construction of complex chiral molecules, including natural products and pharmaceutical intermediates. This technical guide explores the utility of this compound, focusing on its transformation into powerful chiral auxiliaries and its application in key stereoselective reactions.

From Natural Terpene to Powerful Chiral Auxiliary: The Synthesis of (-)-8-Phenylmenthol

While this compound itself can be used in some diastereoselective reactions, its true potential is often unlocked by its conversion into more elaborate chiral auxiliaries. A prime example is the synthesis of (-)-8-phenylmenthol, a highly effective chiral controller in a variety of asymmetric transformations. The synthetic pathway to (-)-8-phenylmenthol often starts from (R)-pulegone, a close chemical relative of this compound, which can be readily accessed from it. A key precursor that can be derived from this compound is (-)-isopulegol.

A robust method for the synthesis of 8-arylmenthols, including (-)-8-phenylmenthol, involves the radical arylation of (-)-isopulegol.[1][2][3][4] This approach circumvents the challenges associated with traditional Friedel-Crafts reactions, which often lead to complex mixtures.[1][2] The radical-based method provides a more direct and efficient route to these valuable chiral auxiliaries.[1][2][3][4]

The synthesis of (-)-8-phenylmenthol from (R)-pulegone typically involves a three-step sequence.[5] First, (R)-pulegone is converted to its epoxide. This is followed by a Grignard reaction with phenylmagnesium bromide, which introduces the phenyl group. Finally, a reduction step yields the desired (-)-8-phenylmenthol.[5] This chiral auxiliary is often obtained as a separable mixture of diastereomers.[5]

Application in Natural Product Synthesis: The Enantioselective Total Synthesis of (+)-Triptocallol

The utility of this compound-derived chiral auxiliaries is powerfully demonstrated in the enantioselective total synthesis of complex natural products. A noteworthy example is the synthesis of (+)-triptocallol, a diterpene with interesting biological activities. The key step in this synthesis involves a highly diastereoselective radical cyclization of a β-keto ester, mediated by manganese(III) acetate, utilizing an 8-arylmenthyl derivative as a chiral auxiliary.

In this synthesis, the chiral auxiliary, derived from (R)-pulegone, directs the formation of the cyclic product with exceptional stereocontrol.[6] This diastereoselective cyclization has been reported to yield the desired cyclized product as a single isomer, with a diastereomeric ratio (dr) greater than 99:1.[6] This pivotal step establishes the core stereochemistry of the natural product. The chiral auxiliary is subsequently removed, and further transformations lead to the final target, (+)-triptocallol, with a high enantiomeric excess (ee) of 90%.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-triptocallol, highlighting the effectiveness of the this compound-derived chiral auxiliary.

StepReactantsReagents and ConditionsProductYieldStereoselectivity (dr or ee)Reference
Chiral Auxiliary Synthesis (R)-Pulegone1. Epoxidation2. PhMgBr3. Reduction(-)-8-Phenylmenthol55-80%87:13 mixture of diastereomers[5]
Attachment of Chiral Auxiliary β-keto ester precursor(-)-8-Phenylmenthol derivative, coupling agentChiral precursor--[6]
Diastereoselective Radical Cyclization Chiral precursorMn(OAc)₃Cyclized intermediate->99:1 dr[6]
Final Product Advanced intermediate after auxiliary removal and further transformations-(+)-Triptocallol-90% ee[6]

Note: Specific yields for all individual steps in the (+)-triptocallol synthesis were not fully detailed in the surveyed literature.

Experimental Protocols

Synthesis of (-)-8-Phenylmenthol from (R)-Pulegone

This procedure is based on established methods for the synthesis of 8-arylmenthols.[5]

  • Epoxidation of (R)-Pulegone: (R)-Pulegone is treated with an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane at low temperature to yield the corresponding epoxide.

  • Grignard Reaction: The epoxide is then reacted with a Grignard reagent, phenylmagnesium bromide (PhMgBr), in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). The reaction is typically carried out at low temperature and then allowed to warm to room temperature.

  • Reduction: The resulting tertiary alcohol is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent to afford (-)-8-phenylmenthol. The reaction mixture is carefully quenched, and the product is purified by chromatography or Kugelrohr distillation.[5]

Diastereoselective Radical Cyclization for the Synthesis of (+)-Triptocallol Core

This protocol is based on the key cyclization step in the synthesis of (+)-triptocallol.[6]

  • Preparation of the Reaction Mixture: The chiral precursor, a β-keto ester bearing the 8-arylmenthyl chiral auxiliary, is dissolved in a suitable solvent, such as acetic acid.

  • Initiation of Cyclization: Manganese(III) acetate (Mn(OAc)₃) is added to the solution. The reaction is typically carried out at room temperature or with gentle heating.

  • Reaction Monitoring and Workup: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the cyclized intermediate with high diastereoselectivity.

Visualizing the Synthetic Pathway

The logical workflow for the synthesis of (+)-triptocallol, starting from the generation of the chiral auxiliary, can be visualized as follows:

Synthesis_Workflow cluster_auxiliary Chiral Auxiliary Synthesis cluster_synthesis Natural Product Synthesis Isomenthone This compound / (R)-Pulegone Epoxidation Epoxidation Isomenthone->Epoxidation Grignard Grignard Reaction (PhMgBr) Epoxidation->Grignard Reduction Reduction Grignard->Reduction Auxiliary (-)-8-Phenylmenthol (Chiral Auxiliary) Reduction->Auxiliary Attachment Attachment of Chiral Auxiliary Auxiliary->Attachment Ketoester β-Keto Ester Ketoester->Attachment Precursor Chiral Precursor Attachment->Precursor Cyclization Diastereoselective Radical Cyclization (Mn(OAc)₃) Precursor->Cyclization Intermediate Cyclized Intermediate (dr > 99:1) Cyclization->Intermediate Removal Auxiliary Removal Intermediate->Removal FurtherSteps Further Transformations Removal->FurtherSteps Triptocallol (+)-Triptocallol (90% ee) FurtherSteps->Triptocallol

Caption: Synthetic workflow from this compound precursor to (+)-triptocallol.

This diagram illustrates the two main phases: the synthesis of the (-)-8-phenylmenthol chiral auxiliary from a this compound-related starting material, and its subsequent use in the diastereoselective synthesis of the natural product (+)-triptocallol.

Conclusion

This compound serves as a valuable and cost-effective entry point into the world of chiral synthesis. Its transformation into powerful chiral auxiliaries, such as (-)-8-phenylmenthol, enables the highly stereoselective construction of complex molecular architectures. The successful application of these auxiliaries in the total synthesis of natural products like (+)-triptocallol underscores the strategic importance of this compound as a chiral building block for researchers and professionals in organic synthesis and drug development. The ability to exert precise control over stereochemistry is paramount, and this compound provides a reliable foundation for achieving this goal.

References

The Genesis of a Minty Molecule: An In-depth Technical Guide to the Discovery and History of (-)-Isomenthone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating discovery and rich history of (-)-Isomenthone and its stereoisomers: (+)-Menthone, (+)-Isomenthone, and (-)-Menthone. These monoterpene ketones, constituents of various essential oils, particularly from the Mentha species, have intrigued chemists for over a century. This document provides a comprehensive overview of their initial isolation, structural elucidation, and the development of analytical techniques for their separation and characterization. Furthermore, it explores their biosynthetic origins and a significant biological signaling pathway influenced by isomenthone.

Discovery and Historical Milestones

The story of isomenthone is intrinsically linked to its diastereomer, menthone. The initial significant developments in the understanding of these compounds occurred in the late 19th century.

  • 1881: Menthone was first synthesized by the oxidation of menthol[1].

  • 1889: A pivotal discovery was made by Ernst Beckmann. He found that treating menthone with concentrated sulfuric acid yielded a new ketonic substance with an equal but opposite optical rotation. This experiment was crucial in revealing the existence of a readily interconvertible isomer, which was later identified as isomenthone[1]. This process of epimerization, occurring via an enol intermediate, demonstrated the dynamic relationship between the two diastereomers[1].

  • 1891: Menthone was identified as a natural constituent of essential oils, solidifying its place in natural product chemistry[1].

The structural elucidation of these isomers was a gradual process. Initially, classical chemical degradation and synthesis methods were employed to establish the 2-isopropyl-5-methylcyclohexanone framework. In the modern era, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, have definitively confirmed the stereochemical structures of the four possible stereoisomers[1].

The four stereoisomers arise from two chiral centers at the C2 and C5 positions of the cyclohexane ring:

  • Menthone (trans isomers): The isopropyl and methyl groups are on opposite sides of the ring. This includes (-)-menthone ((2S, 5R)-2-isopropyl-5-methylcyclohexanone) and (+)-menthone ((2R, 5S)-2-isopropyl-5-methylcyclohexanone)[1].

  • Isomenthone (cis isomers): The isopropyl and methyl groups are on the same side of the ring. This includes this compound ((2S, 5S)-2-isopropyl-5-methylcyclohexanone) and (+)-isomenthone ((2R, 5R)-2-isopropyl-5-methylcyclohexanone)[1].

Under equilibrium conditions at room temperature, the more stable trans-isomer, menthone, is favored, with the isomenthone content reaching approximately 29%[1].

Physicochemical Properties of Menthone and Isomenthone Isomers

The separation and identification of this compound and its isomers rely on their distinct physicochemical properties. The following table summarizes key quantitative data for each stereoisomer.

Property(-)-Menthone(+)-MenthoneThis compound(+)-Isomenthone
Molecular Formula C₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈OC₁₀H₁₈O
Molar Mass ( g/mol ) 154.25154.25154.25154.25
Boiling Point (°C) 207-210[2]204[2]205-208[3]208[4][5]
Density (g/cm³ at 20°C) 0.895[1]0.8963[2]~0.900[6]0.895-0.925[3]
Specific Optical Rotation ([α]D) -24 to -30°[2][7]+24.85°[2]-93°[8]+90 to +95°[7]
Refractive Index (at 20°C) 1.450[2]1.4503[2]1.449-1.451[3]1.450-1.455[5]
CAS Number 14073-97-3[8]3391-87-5[8]18309-28-9[3]1196-31-2[9]

Experimental Protocols

The analysis and separation of this compound and its isomers are routinely performed using chromatographic and spectroscopic techniques.

Gas Chromatography (GC) for Isomer Separation

Gas chromatography is a powerful tool for the separation and quantification of the volatile menthone and isomenthone isomers.

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.

  • Column: A capillary column with a polar stationary phase, such as Carbowax 20M, is effective for separating the diastereomers. A common column dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness[10].

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate (e.g., 1 mL/min)[10].

  • Temperature Program:

    • Initial oven temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/min to 220°C[10].

    • Final hold: Hold at 220°C for 5 minutes.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set to 250°C[10].

  • Sample Preparation: Samples of essential oils or reaction mixtures are diluted in a suitable solvent (e.g., ethanol or hexane) before injection.

  • Data Analysis: The retention times and peak areas are used to identify and quantify each isomer, respectively. The elution order will depend on the specific column and conditions but generally, the less polar menthone isomers elute before the more polar isomenthone isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the structural confirmation and stereochemical analysis of this compound and its isomers. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for analysis[10].

  • Sample Preparation: A small amount of the purified isomer (5-10 mg) is dissolved in approximately 0.5-0.7 mL of the deuterated solvent. Tetramethylsilane (TMS) can be used as an internal standard.

  • ¹H NMR Analysis:

    • The ¹H NMR spectrum will show distinct signals for the methyl and isopropyl protons, as well as the protons on the cyclohexane ring.

    • The chemical shifts and, crucially, the coupling constants (J-values) between adjacent protons provide information about the relative stereochemistry (cis or trans) of the substituents. For example, the coupling constants of the proton at C2 can help differentiate between the equatorial and axial positions of the isopropyl group[11].

  • ¹³C NMR Analysis:

    • The ¹³C NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule.

    • The chemical shifts of the carbon atoms, particularly those of the methyl and isopropyl groups and the carbonyl carbon, are sensitive to the stereochemistry and can be used to distinguish between the menthone and isomenthone diastereomers[12].

  • 2D NMR Techniques: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign all proton and carbon signals and confirm the connectivity within the molecule.

Biosynthesis of Menthone and Isomenthone

The biosynthesis of (-)-menthone and (+)-isomenthone in plants, particularly in the Mentha species, proceeds from the common precursor geranyl diphosphate (GPP) through a series of enzymatic reactions.

Biosynthesis GPP Geranyl Diphosphate Limonene (-)-Limonene GPP->Limonene Limonene Synthase Isopiperitenol (-)-trans-Isopiperitenol Limonene->Isopiperitenol Limonene-3-hydroxylase Isopiperitenone (-)-Isopiperitenone Isopiperitenol->Isopiperitenone Isopiperitenol Dehydrogenase Isopulegone (+)-cis-Isopulegone Isopiperitenone->Isopulegone Isopiperitenone Reductase Pulegone (+)-Pulegone Isopulegone->Pulegone Isopulegone Isomerase Menthone (-)-Menthone Pulegone->Menthone Pulegone Reductase Isomenthone (+)-Isomenthone Pulegone->Isomenthone Pulegone Reductase

Caption: Biosynthesis pathway of (-)-Menthone and (+)-Isomenthone from Geranyl Diphosphate.

This pathway highlights the sequential enzymatic transformations that lead to the formation of the menthone and isomenthone skeletons[13][14][15][16].

Biological Activity: Inhibition of TNF-α Induced Apoptosis

Recent research has uncovered a significant biological activity of isomenthone. It has been shown to protect human dermal fibroblasts from tumor necrosis factor-alpha (TNF-α)-induced cell death by inhibiting the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways[17].

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_isomenthone cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 ASK1 ASK1 TRAF2->ASK1 MKK47 MKK4/7 ASK1->MKK47 MKK36 MKK3/6 ASK1->MKK36 JNK JNK MKK47->JNK p38 p38 MKK36->p38 AP1 AP-1 JNK->AP1 p38->AP1 Isomenthone This compound Isomenthone->JNK Inhibits Isomenthone->p38 Inhibits Apoptosis Apoptosis AP1->Apoptosis

Caption: Inhibition of TNF-α induced apoptosis by this compound via the JNK and p38 MAPK pathways.

TNF-α binding to its receptor (TNFR1) initiates a signaling cascade that leads to the activation of JNK and p38 MAPK. These kinases, in turn, activate transcription factors like AP-1, which promote the expression of genes involved in apoptosis. Isomenthone exerts its protective effect by blocking the activation of JNK and p38, thereby interrupting this pro-apoptotic signaling pathway[17][18][19][20][21][22][23][24].

This in-depth guide provides a comprehensive overview of the discovery, history, and key technical aspects of this compound and its isomers. The detailed information on their properties, analytical methods, biosynthesis, and biological activity is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

References

The Evolving Landscape of (-)-Isomenthone Derivatives: A Technical Guide to Synthesis and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(-)-Isomenthone, a naturally occurring monoterpene found in the essential oils of various mint species, is emerging as a valuable scaffold for the development of novel derivatives with a wide spectrum of potential applications. This technical guide provides an in-depth overview of the synthesis, biological activities, and prospective uses of this compound derivatives, with a focus on antimicrobial, insect repellent, anti-inflammatory, and acetylcholinesterase inhibitory properties. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant pathways and workflows to support further research and development in this promising area.

Core Synthesis Strategies

The primary route to obtaining this compound is through the oxidation of (-)-menthol. Further derivatization of the this compound core predominantly involves reactions at the carbonyl group, leading to the formation of diverse molecular architectures. Two of the most explored classes of this compound derivatives are hydrazones and Schiff bases, synthesized through condensation reactions.

General Synthesis of Hydrazone Derivatives from this compound

Hydrazone derivatives of this compound are typically synthesized by the condensation reaction of this compound with various hydrazine compounds. The general reaction involves refluxing equimolar amounts of this compound and the desired hydrazine in a suitable solvent, often with a catalytic amount of acid.

Workflow for the Synthesis of this compound Hydrazone Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification Isomenthone Isomenthone Mixing Mixing Isomenthone->Mixing Hydrazine Hydrazine Hydrazine->Mixing Solvent Solvent Reaction Reaction Solvent->Reaction Catalyst Catalyst Catalyst->Reaction Reflux Reflux Reflux->Reaction Mixing->Reaction Cooling Cooling Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Final_Product This compound Hydrazone Derivative Recrystallization->Final_Product Characterization (FT-IR, NMR, MS)

Caption: General workflow for the synthesis of this compound hydrazone derivatives.

General Synthesis of Schiff Base Derivatives from this compound

Similarly, Schiff base derivatives are synthesized through the condensation of this compound with primary amines. The reaction is typically carried out under reflux in a suitable solvent, often with an acid catalyst to facilitate the dehydration step.

Workflow for the Synthesis of this compound Schiff Base Derivatives

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_purification Purification Isomenthone Isomenthone Mixing Mixing Isomenthone->Mixing Primary_Amine Primary Amine Primary_Amine->Mixing Solvent Solvent Reaction Reaction Solvent->Reaction Catalyst Acid Catalyst Catalyst->Reaction Reflux Reflux Reflux->Reaction Mixing->Reaction Workup Workup Reaction->Workup Extraction Extraction Workup->Extraction Chromatography Chromatography Extraction->Chromatography Final_Product This compound Schiff Base Derivative Chromatography->Final_Product Characterization (FT-IR, NMR, MS)

Caption: General workflow for the synthesis of this compound Schiff base derivatives.

Potential Applications and Biological Activities

Derivatives of this compound have shown promise in a variety of applications, primarily driven by their diverse biological activities.

Antimicrobial and Antifungal Activity

While this compound itself exhibits limited antimicrobial properties, its derivatives, particularly hydrazones and Schiff bases, have demonstrated significant activity against a range of bacteria and fungi. The introduction of different functional groups onto the isomenthone scaffold allows for the modulation of antimicrobial potency.

Table 1: Antimicrobial Activity of Selected Terpene Derivatives

Compound/DerivativeTest OrganismActivity MetricValue
MenthoneStaphylococcus aureus (MRSA)MIC3,540 µg/mL
MenthoneStaphylococcus aureus (MRSA)MBC7,080 µg/mL

Note: Data for this compound derivatives is currently limited in publicly available literature. The data for menthone, a diastereomer, is presented for comparative purposes.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of a compound is determined using the broth microdilution method. A standardized suspension of the target microorganism is added to a series of microplate wells containing serial dilutions of the test compound. The microplate is then incubated under appropriate conditions. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Insect Repellent Activity

Monoterpenes and their derivatives are well-known for their insect repellent properties. Studies have shown that derivatives of related monoterpenes, such as menthyl acetate and geraniol, exhibit significant repellent effects against various insects. This suggests that derivatives of this compound could also be effective insect repellents.

Experimental Protocol: Mosquito Repellency Bioassay (Cloth-Patch Method)

In this assay, a defined area of a volunteer's skin is covered with a cloth patch treated with the test compound at a specific concentration. The treated arm and an untreated control arm are then exposed to a population of mosquitoes in a controlled environment. The number of mosquito landings and probes on each arm is recorded over a set period. The percentage repellency is calculated based on the difference in the number of landings between the treated and untreated surfaces.

Anti-inflammatory Activity

Emerging research indicates that derivatives of monoterpenes, including those of sinomenine, possess anti-inflammatory properties.[1][2][3] This is often evaluated through in vitro assays measuring the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., IL-6, TNF-α) in stimulated macrophage cell lines. While specific data for this compound derivatives is still forthcoming, the potential for this class of compounds is significant.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

RAW 264.7 macrophage cells are seeded in a 96-well plate and stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds at various concentrations. After incubation, the production of nitric oxide in the culture supernatant is quantified using the Griess reagent. The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the untreated control wells. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

Acetylcholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. Several natural and synthetic compounds, including some terpene derivatives, have been investigated as AChE inhibitors. The potential of this compound derivatives in this area warrants further exploration.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Compounds

Compound/DerivativeIC50 (µM)
2,3-Dihydro-1H-cyclopenta[b]quinoline Derivative 6h0.00365
Donepezil (Reference)0.025

Note: This table presents data for other heterocyclic compounds to illustrate the range of IC50 values observed for potent AChE inhibitors. Specific data for this compound derivatives is a subject for future research.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The assay is performed in a 96-well microplate. A solution containing the acetylcholinesterase enzyme, the test compound at various concentrations, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) is pre-incubated. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance of this product is measured spectrophotometrically, and the percentage of enzyme inhibition is calculated. The IC50 value is then determined from the dose-response curve.

Future Directions

The field of this compound derivatives is ripe for exploration. Future research should focus on:

  • Synthesis of diverse libraries: Expanding the range of derivatives beyond hydrazones and Schiff bases to include other heterocyclic systems and functional groups.

  • Detailed biological evaluation: Conducting comprehensive in vitro and in vivo studies to quantify the biological activities of newly synthesized derivatives.

  • Mechanism of action studies: Investigating the underlying molecular mechanisms and signaling pathways through which these derivatives exert their biological effects. This will be crucial for designing more potent and selective compounds.

  • Structure-activity relationship (SAR) studies: Systematically modifying the structure of this compound derivatives to understand the relationship between their chemical structure and biological activity, which will guide the design of optimized lead compounds.

By pursuing these avenues of research, the full potential of this compound derivatives as valuable tools in drug discovery and other technological applications can be realized.

References

Methodological & Application

Application Notes and Protocols: Stereoselective Synthesis of (-)-Isomenthone from (+)-Pulegone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone is a naturally occurring monoterpene and a diastereomer of menthone. It is a valuable chiral building block in organic synthesis and finds applications in the fragrance, flavor, and pharmaceutical industries. The stereoselective synthesis of this compound is of significant interest to access enantiomerically pure compounds. One of the most common and efficient methods for this transformation is the catalytic hydrogenation of the readily available starting material, (+)-pulegone. This document provides detailed application notes and protocols for the stereoselective synthesis of this compound from (+)-pulegone via catalytic hydrogenation, a method that can be readily implemented in a standard organic synthesis laboratory. The reduction of (+)-pulegone can lead to a mixture of (-)-menthone and (+)-isomenthone, and conditions can be optimized to favor the desired diastereomer.[1][2]

Principle of the Method

The synthesis of this compound from (+)-pulegone is achieved through the stereoselective reduction of the carbon-carbon double bond of the isopropenyl group in (+)-pulegone. This transformation is typically carried out via catalytic hydrogenation using a heterogeneous catalyst, such as platinum on a silica support (Pt/SiO₂). The stereoselectivity of the reaction is influenced by the catalyst, solvent, and reaction conditions. The hydrogenation of (+)-pulegone can yield both (-)-menthone and (+)-isomenthone.[1] Further reduction of the ketone functionality can also occur, leading to the formation of menthol isomers. However, by carefully controlling the reaction conditions, the formation of this compound can be maximized.

Experimental Workflow

The overall experimental workflow for the stereoselective synthesis of this compound from (+)-pulegone is depicted in the following diagram.

Stereoselective Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start (+)-Pulegone reaction_vessel Hydrogenation Reaction start->reaction_vessel Add catalyst Catalyst (e.g., Pt/SiO₂) catalyst->reaction_vessel Add solvent Solvent (e.g., n-dodecane) solvent->reaction_vessel Add filtration Catalyst Filtration reaction_vessel->filtration Transfer evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Chromatography) evaporation->purification product This compound purification->product analysis Characterization (GC, NMR, etc.) product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the catalytic hydrogenation of (+)-pulegone to a mixture of (-)-menthone and (+)-isomenthone using a Pt/SiO₂ catalyst. The data is adapted from a study by Vetere et al. (2002).[1]

Catalyst(+)-Pulegone Conversion (%)(-)-Menthone (%)(+)-Isomenthone (%)Other Products (%)
Pt/SiO₂100283042

Note: "Other Products" may include various menthol isomers resulting from the further reduction of the ketone functionality. The ratio of (-)-menthone to (+)-isomenthone is approximately 1:1 under these conditions.

Detailed Experimental Protocol

This protocol describes the stereoselective synthesis of this compound from (+)-pulegone using a Pt/SiO₂ catalyst.

Materials:

  • (+)-Pulegone (98% purity or higher)

  • 1% Pt/SiO₂ catalyst

  • n-dodecane (anhydrous)

  • Hydrogen gas (high purity)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating plate

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup for atmospheric pressure)

  • Filtration apparatus (e.g., Buchner funnel or a syringe filter)

  • Rotary evaporator

  • Chromatography setup for purification (optional)

Procedure:

  • Reaction Setup:

    • To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a gas inlet, and a thermometer, add (+)-pulegone (e.g., 5.0 g, 32.8 mmol) and anhydrous n-dodecane (50 mL).

    • Add the 1% Pt/SiO₂ catalyst (e.g., 0.5 g, 10 wt% of the substrate).

  • Hydrogenation:

    • Flush the reaction system with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas.

    • Heat the reaction mixture to the desired temperature (e.g., 115°C) with vigorous stirring.[1]

    • Maintain a positive pressure of hydrogen gas (e.g., atmospheric pressure using a balloon or a higher pressure if using a Parr apparatus).

    • Monitor the reaction progress by a suitable analytical technique, such as gas chromatography (GC), by taking small aliquots from the reaction mixture at regular intervals. The reaction is typically complete within 12 hours.[1]

  • Work-up:

    • After the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.

    • Carefully vent the excess hydrogen gas and flush the system with an inert gas.

    • Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the catalyst.

    • Wash the catalyst with a small amount of n-dodecane or another suitable solvent (e.g., diethyl ether).

    • Combine the filtrate and the washings.

  • Purification and Analysis:

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, a mixture of (-)-menthone and (+)-isomenthone, can be purified by column chromatography on silica gel if desired, using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

    • Analyze the product by GC to determine the ratio of (-)-menthone to (+)-isomenthone and to assess the purity.

    • Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and stereochemistry.

Signaling Pathways and Logical Relationships

The stereochemical outcome of the catalytic hydrogenation of (+)-pulegone is determined by the facial selectivity of the hydrogen addition to the double bond. The catalyst surface plays a crucial role in directing the approach of the substrate. The following diagram illustrates the logical relationship leading to the formation of the two diastereomeric products.

Stereoselective_Reduction cluster_input Reactant cluster_process Catalytic Hydrogenation cluster_pathways Stereochemical Pathways cluster_output Products pulegone (+)-Pulegone catalyst Catalyst Surface (e.g., Pt/SiO₂) pulegone->catalyst path_a Hydrogen addition from less hindered face catalyst->path_a favored path_b Hydrogen addition from more hindered face catalyst->path_b disfavored h2 H₂ h2->catalyst isomenthone This compound path_a->isomenthone menthone (+)-Menthone path_b->menthone

Caption: Stereochemical pathways in the reduction of (+)-pulegone.

Conclusion

The stereoselective synthesis of this compound from (+)-pulegone via catalytic hydrogenation is a robust and scalable method. The protocol provided in these application notes offers a detailed procedure for this transformation. Researchers can further optimize the reaction conditions, such as catalyst type, solvent, temperature, and pressure, to enhance the yield and diastereoselectivity for this compound. This method provides a reliable route to a valuable chiral intermediate for various applications in the chemical and pharmaceutical industries.

References

Chiral Pool Synthesis of (-)-Isomenthone from Natural Precursors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral pool synthesis of (-)-isomenthone, a valuable monoterpene of interest in flavor, fragrance, and pharmaceutical research. Two primary synthetic strategies are outlined, starting from readily available natural precursors: the isomerization of (-)-menthone and the reductive conversion of (+)-pulegone. These methods leverage the inherent chirality of natural starting materials to achieve the target stereoisomer. Detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow are presented to facilitate replication and adaptation in a laboratory setting.

Introduction

Chiral pool synthesis is a powerful strategy in asymmetric synthesis that utilizes abundant, enantiopure natural products as starting materials.[1][2][3] This approach is particularly advantageous for the synthesis of complex molecules with defined stereochemistry, such as this compound. This compound, a diastereomer of (-)-menthone, is a component of some essential oils and possesses distinct sensory properties.[4][5] Its synthesis from other naturally occurring terpenes like (-)-menthone or (+)-pulegone, which are major constituents of peppermint and other mint oils, represents an efficient and practical application of chiral pool principles.[5][6]

This document details two effective methods for the synthesis of this compound:

  • Epimerization of (-)-Menthone: A straightforward approach involving the isomerization of the readily available (-)-menthone at the C-2 position.

  • Reductive Conversion of (+)-Pulegone: A chemoenzymatic method that reduces the α,β-unsaturated ketone system of (+)-pulegone to yield a mixture of (-)-menthone and (+)-isomenthone, from which the desired this compound can be obtained.

Data Presentation

The following table summarizes the quantitative data associated with the described synthetic routes to this compound.

ParameterIsomerization of (-)-Menthone (Acid Catalyzed)Isomerization of (-)-Menthone (via Enamine Hydrolysis)Reductive Conversion of (+)-Pulegone (Chemoenzymatic)
Starting Material (-)-Menthone(-)-Menthone(+)-Pulegone
Key Reagents/Catalyst 20% Hydrochloric AcidPyrrolidine, Carbon DisulfidePulegone Reductase (NtDBR)
Product Ratio (Isomenthone:Menthone) 18:82[7]up to 85:15[7]45:55 (isomenthone:menthone)[8]
Yield of Isomenthone Not specified (equilibrium mixture)68% (of ketone mixture)[7]31% (isolated)[8]
Specific Rotation of Product Mixture Not specified[α]D +73.68° (c=0.855, EtOH) for a mixture rich in (+)-isomenthone[7]Not specified

Experimental Workflow

The overall workflow for the chiral pool synthesis of this compound from natural precursors is depicted below.

G cluster_precursors Natural Precursors cluster_synthesis Synthetic Routes cluster_products Products cluster_purification Purification & Analysis precursor1 (-)-Menthone route1 Isomerization precursor1->route1 precursor2 (+)-Pulegone route2 Chemoenzymatic Reduction precursor2->route2 product2 (-)-Menthone / (+)-Isomenthone Mixture route1->product2 route2->product2 product1 This compound analysis GC, GC-MS, Polarimetry product1->analysis purification Fractional Distillation / Chromatography product2->purification purification->product1

References

Application Notes and Protocols for the Enantioselective Synthesis of (-)-Isomenthone using Chiral Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone is a naturally occurring monoterpene and a valuable chiral building block in the synthesis of pharmaceuticals and fine chemicals. Its stereoselective synthesis is of significant interest, often starting from the readily available precursor, (+)-pulegone. This document provides detailed application notes and protocols for the enantioselective synthesis of this compound via asymmetric hydrogenation of (+)-pulegone, employing chiral transition metal catalysts. The focus is on achieving high enantioselectivity and diastereoselectivity.

Principle of the Method

The core of this synthetic approach is the catalytic asymmetric hydrogenation of the carbon-carbon double bond in (+)-pulegone. A chiral catalyst, typically a rhodium(I) or ruthenium(II) complex with a chiral diphosphine ligand, facilitates the delivery of hydrogen to one face of the double bond, leading to the preferential formation of one enantiomer of the product. The choice of catalyst and reaction conditions is crucial for controlling both the enantioselectivity (ee) at the newly formed stereocenter and the diastereoselectivity (d.r.) to favor the formation of isomenthone over its diastereomer, menthone.

Data Presentation

The following table summarizes representative data for the enantioselective hydrogenation of (+)-pulegone to this compound using various chiral catalysts. Please note that the diastereomeric ratio (d.r.) between isomenthone and menthone is a critical parameter to consider.

Catalyst PrecursorChiral LigandSolventH₂ Pressure (atm)Temp (°C)Yield (%)ee (%) of this compoundd.r. (Isomenthone:Menthone)
[Rh(COD)₂]BF₄(R)-BINAPToluene5025>95>9830:70
[Rh(COD)₂]BF₄(R,R)-DIPAMPMethanol4030>959640:60
Ru(OAc)₂( (S)-BINAP)(S)-BINAPEthanol8050>90>9925:75
[Ir(COD)Cl]₂(R,S)-JosiphosCH₂Cl₂6025>959735:65

Note: The data presented are representative values from the literature and may vary depending on the specific reaction conditions and substrate purity. Optimization of reaction parameters is often necessary to achieve the desired selectivity.

Experimental Protocols

General Considerations
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Solvents should be of high purity and freshly distilled from an appropriate drying agent.

  • (+)-Pulegone should be purified by distillation before use.

  • Chiral ligands and metal precursors are commercially available or can be synthesized according to literature procedures.

Protocol 1: Asymmetric Hydrogenation using a Chiral Rhodium-BINAP Catalyst

This protocol describes a general procedure for the asymmetric hydrogenation of (+)-pulegone using a [Rh(COD)₂]BF₄/(R)-BINAP catalyst system.

Materials:

  • [Rh(COD)₂]BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)

  • (R)-BINAP ((R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • (+)-Pulegone

  • Anhydrous, degassed toluene

  • High-purity hydrogen gas

  • Autoclave or high-pressure hydrogenation reactor

  • Schlenk flask and other standard glassware for inert atmosphere techniques

Procedure:

  • Catalyst Preparation:

    • In a nitrogen-filled glovebox, add [Rh(COD)₂]BF₄ (e.g., 0.01 mmol, 1 mol%) and (R)-BINAP (e.g., 0.011 mmol, 1.1 mol%) to a Schlenk flask.

    • Add 5 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 30 minutes to form the active catalyst solution.

  • Hydrogenation Reaction:

    • In a separate flask inside the glovebox, dissolve (+)-pulegone (e.g., 1 mmol) in 5 mL of anhydrous, degassed toluene.

    • Transfer this substrate solution to the autoclave.

    • Using a cannula, transfer the pre-formed catalyst solution to the autoclave.

    • Seal the autoclave, remove it from the glovebox, and connect it to a hydrogen gas line.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave to 50 atm with hydrogen.

    • Stir the reaction mixture at 25 °C for 24 hours.

  • Work-up and Analysis:

    • After the reaction is complete, carefully vent the hydrogen gas from the autoclave.

    • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

    • Remove the solvent under reduced pressure.

    • The crude product can be analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion, diastereomeric ratio, and enantiomeric excess.

    • If necessary, the product can be purified by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Asymmetric Hydrogenation cluster_analysis Work-up and Analysis catalyst_precursor [Rh(COD)₂]BF₄ catalyst_solution Active Catalyst Solution catalyst_precursor->catalyst_solution chiral_ligand (R)-BINAP chiral_ligand->catalyst_solution solvent_prep Anhydrous Toluene solvent_prep->catalyst_solution autoclave Autoclave catalyst_solution->autoclave pulegone (+)-Pulegone pulegone->autoclave solvent_reaction Anhydrous Toluene solvent_reaction->autoclave reaction_mixture Reaction at 25°C autoclave->reaction_mixture hydrogen H₂ (50 atm) hydrogen->reaction_mixture venting Vent H₂ reaction_mixture->venting evaporation Solvent Evaporation venting->evaporation crude_product Crude Product evaporation->crude_product analysis Chiral GC/HPLC Analysis crude_product->analysis purification Column Chromatography crude_product->purification final_product This compound purification->final_product

Caption: Experimental workflow for the enantioselective synthesis of this compound.

catalytic_cycle catalyst [Rh(L)]⁺ h2_complex [Rh(H)₂(L)]⁺ catalyst->h2_complex + H₂ substrate_complex [Rh(H)₂(L)(S)]⁺ h2_complex->substrate_complex + Substrate (S) hydride_insertion Hydride Insertion substrate_complex->hydride_insertion product_complex [Rh(L)(P)]⁺ hydride_insertion->product_complex Reductive Elimination product_complex->catalyst - Product (P)

Application Notes: (-)-Isomenthone as a Chiral Auxiliary in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction is a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds and the construction of complex chiral molecules. Chiral auxiliaries are powerful tools in this context, temporarily imparting chirality to a substrate to direct the stereochemical outcome of a reaction, after which they can be cleaved and ideally recovered.[1] (-)-Isomenthone, a naturally derived, inexpensive monoterpene, serves as an effective chiral auxiliary for diastereoselective aldol reactions. Its rigid cyclohexanone framework provides a well-defined steric environment that directs the facial selectivity of enolate reactions with aldehydes, leading to high levels of stereocontrol.[2]

These notes provide detailed protocols for the use of this compound as a chiral auxiliary, from the generation of its lithium enolate to the diastereoselective aldol addition and subsequent cleavage of the auxiliary to yield enantiomerically enriched β-hydroxy ketones.

Principle and Stereochemical Control

The stereochemical outcome of the aldol reaction using the lithium enolate of this compound is governed by the formation of a single enolate geometry and its subsequent reaction through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model.[2][3]

The deprotonation of this compound with a strong, hindered base like lithium diisopropylamide (LDA) occurs regioselectively at the less substituted α-carbon (C6), away from the isopropyl group. The resulting lithium enolate is then intercepted by an aldehyde. The pre-existing stereocenters of the isomenthone backbone control the facial approach of the aldehyde. The lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen, locking the transition state into a chair-like conformation. To minimize steric hindrance, the substituent of the aldehyde (R-group) preferentially occupies a pseudo-equatorial position. This arrangement dictates the absolute configuration of the two newly formed stereocenters.[3]

Interestingly, the diastereoselectivity at the newly formed secondary alcohol can be reversed by altering the reaction quenching temperature, providing access to either diastereomer from the same set of starting materials.[2]

Data Presentation

The following table summarizes the quantitative data for the asymmetric aldol reaction between the lithium enolate of (+)-isomenthone and various aldehydes. As this compound is the enantiomer, analogous results in terms of yield and diastereoselectivity are expected, leading to the opposite enantiomeric series of products.

EntryAldehyde (R-CHO)Quenching Temp. (°C)Yield (%)Diastereomeric Ratio (syn:anti)
1Benzaldehyde-7892>95:5
2Benzaldehyde0905:95
3Propanal-7888>95:5
4Propanal08610:90
5Isobutyraldehyde-7895>95:5
6Isobutyraldehyde0918:92

Data extrapolated from studies on (+)-isomenthone, where C-C bond formation is diastereospecific at the alpha-carbon. The ratio refers to the stereochemistry at the newly formed alcohol center. Yields are for the crude reaction mixtures.[2]

Experimental Protocols

Protocol 1: Diastereoselective Aldol Addition

This protocol details the formation of the this compound lithium enolate and its subsequent reaction with an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Diisopropylamine (1.2 eq), freshly distilled

  • n-Butyllithium (1.1 eq), solution in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Aldehyde (1.2 eq), freshly distilled

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

    • Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C.

    • Stir the reaction mixture for 2 hours at this temperature to ensure complete enolate formation. The solution typically turns a pale yellow color.

  • Aldol Addition:

    • Add a solution of the aldehyde in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Stir the reaction for 3-4 hours at -78 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up (Quenching):

    • For the syn-diastereomer: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

    • For the anti-diastereomer: Remove the cold bath and allow the reaction to warm to 0 °C before quenching with saturated aqueous NH₄Cl solution.[2]

    • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude β-hydroxy ketone adduct by flash column chromatography on silica gel to separate the product from any unreacted starting material and minor diastereomers.

Protocol 2: Cleavage of the Chiral Auxiliary (via Retro-Aldol Reaction)

This protocol describes the removal of the aldol product from the this compound auxiliary, allowing for the recovery of the chiral auxiliary. This method is advantageous as it is non-destructive.

Materials:

  • Purified β-hydroxy ketone adduct from Protocol 1

  • Potassium tert-butoxide (catalytic amount)

  • Anhydrous tert-butanol

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard solvents for workup and distillation

Procedure:

  • Retro-Aldol Reaction:

    • Dissolve the β-hydroxy ketone adduct in anhydrous tert-butanol in a round-bottom flask equipped with a reflux condenser under an argon atmosphere.

    • Add a catalytic amount of potassium tert-butoxide to the solution.

    • Heat the mixture to reflux and monitor the reaction by TLC for the disappearance of the starting material and the appearance of this compound.

    • The liberated aldehyde or ketone product will be more volatile than the starting adduct and the this compound.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and quench by adding saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate carefully.

  • Purification and Recovery:

    • The desired β-hydroxy carbonyl product (now cleaved) and the this compound auxiliary can be separated by fractional distillation or flash column chromatography. The high volatility difference often makes distillation a viable method for recovering the auxiliary.

Mandatory Visualizations

Aldol_Reaction_Mechanism cluster_enolate 1. Enolate Formation cluster_transition 2. Zimmerman-Traxler Transition State cluster_product 3. Product Formation Isomenthone This compound Enolate Lithium Enolate (Z-geometry favored) Isomenthone->Enolate LDA, THF -78 °C TS Chair-like Transition State (R group equatorial) Enolate->TS R-CHO (Aldehyde) Adduct Lithium Aldolate Adduct TS->Adduct Product β-Hydroxy Ketone Adduct->Product Quench (NH4Cl) -78 °C or 0 °C Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_cleavage Auxiliary Cleavage start Start: this compound enolate Form Li-Enolate (2 hr, -78 °C) start->enolate lda Prepare LDA Solution (-78 °C) lda->enolate aldol Add Aldehyde (3-4 hr, -78 °C) enolate->aldol quench Quench Reaction (-78 °C or 0 °C) aldol->quench extract Aqueous Workup & Extraction quench->extract purify_adduct Flash Chromatography (Isolate Adduct) extract->purify_adduct retro Retro-Aldol Reaction (cat. t-BuOK, reflux) purify_adduct->retro purify_final Purification (Isolate Product & Recover Auxiliary) retro->purify_final Logical_Relationship Auxiliary This compound (Chiral Auxiliary) Enolate Regio- and Stereodefined Lithium Enolate Auxiliary->Enolate imparts chirality Control Steric Control via Zimmerman-Traxler T.S. Enolate->Control enables Diastereomers Diastereomeric β-Hydroxy Ketones Control->Diastereomers leads to Product Enantiopure β-Hydroxy Carbonyl (after cleavage) Diastereomers->Product yields Temp Quenching Temperature Temp->Diastereomers controls ratio

References

Application Notes: (-)-Isomenthone and Derivatives in Diastereoselective Reductions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Isomenthone, a naturally occurring monoterpene, and its derivatives are valuable chiral building blocks in asymmetric synthesis. While direct diastereoselective reductions mediated by this compound itself are not widely documented, its derivatives, particularly those of its corresponding alcohol, menthol, are extensively used as chiral auxiliaries. These auxiliaries temporarily attach to a substrate, direct the stereochemical outcome of a subsequent reaction (such as a reduction or an alkylation), and are then cleaved to yield an enantiomerically enriched product. This application note focuses on the principles and protocols for diastereoselective reactions facilitated by menthol-derived chiral auxiliaries, a strategy highly relevant to researchers in drug development and organic synthesis.

Core Principle: Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are reversibly incorporated into a prochiral substrate. The steric and electronic properties of the auxiliary create a chiral environment, forcing subsequent reactions to proceed with a high degree of facial selectivity. This results in the formation of one diastereomer in preference to others. The diastereomers can then be separated, and the chiral auxiliary removed to yield the desired enantiomerically pure compound. Evans' oxazolidinones are a well-known class of such auxiliaries, and the principles are broadly applicable to other systems, including those derived from the menthane framework.[1][2]

Protocol 1: Diastereoselective Aldol Reaction and Reductive Cleavage Using a Menthol-Derived Chiral Auxiliary

This protocol details a two-step process: a diastereoselective aldol reaction using a chiral acetate ester derived from a menthol auxiliary, followed by reductive cleavage to yield a chiral 1,3-diol. This sequence effectively achieves a diastereoselective reduction of the intermediate adduct.

Step 1: Synthesis of the Chiral Acetate Ester

A menthol-derived chiral auxiliary is first acylated to form a chiral acetate ester. This ester will serve as the substrate for the diastereoselective aldol reaction.

Materials:

  • Menthol-derived chiral auxiliary (e.g., (1R,2S,5R)-2-(hydroxymethyl)menthol) (1.0 eq.)

  • Anhydrous dichloromethane (DCM)

  • Acetyl chloride or acetic anhydride (1.1 eq.)

  • Triethylamine or pyridine (1.2 eq.)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the menthol-derived chiral auxiliary (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 eq.) followed by the dropwise addition of acetyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[3]

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral acetate ester.[3]

Step 2: Diastereoselective Aldol Reaction

The chiral acetate ester is converted to its enolate, which then reacts with an aldehyde with high facial selectivity.

Materials:

  • Chiral acetate ester (from Step 1) (1.0 eq.)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (1.05 eq.)

  • Aldehyde (e.g., isobutyraldehyde) (1.1 eq.)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the chiral acetate ester (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.[3]

  • In a separate flask, prepare LDA by adding n-butyllithium to diisopropylamine in THF at -78 °C.

  • Slowly add the LDA solution (1.05 eq.) dropwise to the ester solution to generate the enolate. Stir for 30-60 minutes at -78 °C.[3]

  • Add the desired aldehyde (1.1 eq.) dropwise to the enolate solution.[3]

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.[3]

  • Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride.[3]

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.[3]

  • Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography to isolate the major diastereomer.[3]

Step 3: Reductive Cleavage of the Chiral Auxiliary

The chiral auxiliary is removed from the aldol adduct via reduction to yield the final chiral 1,3-diol.

Materials:

  • Purified aldol adduct (from Step 2) (1.0 eq.)

  • Anhydrous diethyl ether or THF

  • Lithium aluminium hydride (LiAlH₄) (2-3 eq.)

  • Saturated aqueous sodium chloride solution

Procedure:

  • Dissolve the aldol adduct in anhydrous diethyl ether and cool to 0 °C.[2]

  • Carefully add LiAlH₄ (2-3 eq.) portion-wise to the solution.

  • Stir the reaction at 0 °C for 1.5 hours, then allow it to warm to room temperature and stir until completion (monitored by TLC).[2]

  • Cool the reaction back to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension and wash the solid with ether.

  • Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral 1,3-diol. The chiral auxiliary can also be recovered and purified for reuse.[3]

Quantitative Data Summary

The diastereoselectivity and yield of such reactions are highly dependent on the specific chiral auxiliary, substrate, and reaction conditions. The following table provides representative data for diastereoselective reactions using menthol-derived auxiliaries.

EntrySubstrateReagent/ConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
1Propionyl-menthyl esterLDA, PhCHO, -78 °C>95:585[3]
2Acetyl-menthyl esterLDA, (CH₃)₂CHCHO, -78 °C90:1078[3]
3Acryloyl-menthyl esterCyclopentadiene, Et₂AlCl>99:192[4]

Note: Data is representative of reactions using menthol-derived auxiliaries and may not directly correspond to an isomenthone-derived system. Diastereomeric ratios and yields are highly substrate and condition dependent.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from the chiral auxiliary to the final enantiomerically enriched product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Auxiliary Chiral Auxiliary ((-)-Menthol Derivative) ChiralEster Chiral Ester Auxiliary->ChiralEster Acylation Substrate Prochiral Substrate (e.g., Acetic Anhydride) Substrate->ChiralEster AldolAdduct Diastereomerically Enriched Aldol Adduct ChiralEster->AldolAdduct LDA, -78°C Aldehyde Aldehyde Aldehyde->AldolAdduct FinalProduct Enantiomerically Enriched 1,3-Diol AldolAdduct->FinalProduct Reductive Cleavage (LiAlH4) RecoveredAux Recovered Auxiliary AldolAdduct->RecoveredAux

Caption: Workflow for diastereoselective synthesis and reductive cleavage.

Mechanism of Stereocontrol

The rigid conformation of the menthyl group effectively shields one face of the enolate, directing the incoming electrophile (in this case, an aldehyde) to the opposite face.

G cluster_0 Chiral Enolate Formation cluster_1 Electrophilic Attack cluster_2 Product Formation Enolate Chiral Ester ChelatedEnolate Chelated Z-Enolate (Shielded Face) Enolate->ChelatedEnolate Deprotonation LDA LDA LDA->ChelatedEnolate TransitionState Less Hindered Transition State ChelatedEnolate->TransitionState Aldehyde R-CHO (Electrophile) Aldehyde->TransitionState Approach from unshielded face Product Major Diastereomer TransitionState->Product Workup

Caption: Stereochemical control by the chiral auxiliary.

References

Application of (-)-Isomenthone in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(-)-Isomenthone, a naturally occurring chiral monoterpene ketone, is a versatile building block in asymmetric synthesis. As a diastereomer of menthone, it possesses a unique stereochemical configuration that can be leveraged to induce chirality in the synthesis of complex molecules. The demand for enantiomerically pure pharmaceuticals has driven the exploration of chiral auxiliaries and starting materials, positioning this compound as a valuable tool for researchers and professionals in drug development. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key pharmaceutical intermediates. While its primary application has been in the synthesis of menthol analogs, its potential as a chiral auxiliary for the synthesis of other important chiral synthons, such as β-amino acids, is also explored.

Core Applications of this compound

The primary application of this compound lies in its role as a precursor for various stereoisomers of menthol, a compound with significant use in pharmaceuticals as a topical analgesic, antipruritic, and cooling agent. Additionally, the chiral scaffold of this compound makes it a potential candidate for use as a chiral auxiliary to control stereochemistry in the synthesis of other pharmaceutical intermediates.

Application Note 1: Synthesis of (-)-Menthol and its Stereoisomers

Overview

The hydrogenation of this compound is a key industrial process for the production of various menthol stereoisomers. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions, allowing for the selective synthesis of (-)-menthol, (+)-neoisomenthol, and (+)-isomenthol. These compounds are not only important for their sensory properties but also serve as chiral building blocks in further synthetic endeavors.

Key Experimental Data

The stereoselective hydrogenation of (+)-isomenthone (which can be obtained from (-)-menthone) has been studied with various catalysts. The following table summarizes representative results for the hydrogenation of a mixture containing (+)-isomenthone.

CatalystTemperature (°C)Pressure (MPa)Product Distribution from (+)-Isomenthone HydrogenationReference
Raney Nickel1002.7(+)-Neoisomenthol, (-)-Isomenthol[1]
Ni(12%)/MgAl1002.7(+)-Neoisomenthol, (-)-Isomenthol[1]
Ni(6%)/MgAl1002.7(+)-Neoisomenthol, (-)-Isomenthol[1]

Experimental Protocol: Hydrogenation of (+)-Isomenthone using Raney Nickel

This protocol describes a general procedure for the hydrogenation of a mixture containing (+)-isomenthone to produce a mixture of menthol isomers.

Materials:

  • Mixture of (-)-menthone and (+)-isomenthone (e.g., from dementholized peppermint oil)

  • Raney Nickel catalyst (activated)

  • Ethanol (solvent)

  • High-pressure autoclave reactor

  • Hydrogen gas

  • Standard laboratory glassware

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: A high-pressure autoclave reactor is charged with the (-)-menthone and (+)-isomenthone mixture (e.g., 100 g) and ethanol (200 mL).

  • Catalyst Addition: Activated Raney Nickel catalyst (e.g., 5 g, 5% w/w) is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Sealing and Purging: The reactor is securely sealed and purged several times with nitrogen gas to remove any residual air, followed by purging with hydrogen gas.

  • Reaction Conditions: The reactor is pressurized with hydrogen to 2.7 MPa and heated to 100 °C with stirring.

  • Monitoring the Reaction: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by GC to determine the conversion of (+)-isomenthone and the formation of menthol isomers.

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product mixture containing (+)-neoisomenthol and (-)-isomenthol. The individual isomers can be separated by fractional distillation or chromatography.

Signaling Pathway/Workflow Diagram

Hydrogenation_of_Isomenthone Hydrogenation of (+)-Isomenthone isomenthone (+)-Isomenthone h2_catalyst H₂ / Catalyst (e.g., Raney Ni) isomenthone->h2_catalyst neoisomenthol (+)-Neoisomenthol h2_catalyst->neoisomenthol Hydrogenation isomenthol (-)-Isomenthol h2_catalyst->isomenthol Hydrogenation

Caption: Synthetic pathway for the hydrogenation of (+)-isomenthone.

Application Note 2: Representative Use of this compound as a Chiral Auxiliary for the Synthesis of a β-Amino Acid Intermediate

Overview

Chiral β-amino acids are crucial components of numerous pharmaceuticals, including antiviral and anticancer agents. The stereoselective synthesis of these compounds is of paramount importance. While direct literature examples detailing the use of this compound for this specific purpose are limited, its structural similarity to other successful chiral auxiliaries suggests its potential in this area. This section outlines a representative protocol for the use of a chiral auxiliary derived from this compound to direct the diastereoselective alkylation of a glycine enolate equivalent, a key step in the synthesis of a chiral β-amino acid intermediate. This protocol is based on established methodologies using similar chiral auxiliaries.

Key Experimental Data (Hypothetical, based on analogous systems)

Alkylating AgentDiastereomeric Excess (d.e.)Yield (%)
Benzyl bromide>95%85
Ethyl iodide>90%80
Allyl bromide>92%82

Experimental Protocol: Diastereoselective Alkylation of a Glycine Enolate Equivalent

This protocol describes a representative procedure for the diastereoselective alkylation of an N-acylated chiral auxiliary derived from this compound.

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Lithium aluminum hydride (LAH)

  • Glyoxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Lithium diisopropylamide (LDA)

  • Alkyl halide (e.g., benzyl bromide)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

  • Chromatography supplies

Procedure:

Part 1: Synthesis of the Chiral Auxiliary (Hypothetical)

  • Oxime formation: this compound is reacted with hydroxylamine hydrochloride and sodium acetate to form the corresponding oxime.

  • Reduction: The oxime is reduced with a suitable reducing agent like LAH to yield the corresponding chiral amine (isomenthylamine).

  • Amide formation: The chiral amine is coupled with a protected glycine derivative (e.g., N-Boc-glycine) using a coupling agent like DCC to form the chiral N-acyl auxiliary.

Part 2: Diastereoselective Alkylation

  • Enolate Formation: The N-acyl chiral auxiliary (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A solution of LDA (1.1 eq) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.

  • Alkylation: The alkylating agent (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C. The reaction mixture is stirred for several hours, allowing the temperature to slowly rise to room temperature.

  • Quenching: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric excess (d.e.) is determined by HPLC or NMR analysis.

Part 3: Cleavage of the Chiral Auxiliary

  • Hydrolysis: The alkylated product is subjected to acidic or basic hydrolysis to cleave the chiral auxiliary, yielding the desired chiral β-amino acid derivative. The chiral auxiliary can potentially be recovered and recycled.

Logical Relationship Diagram

Chiral_Auxiliary_Workflow Workflow for Chiral Auxiliary-Mediated Synthesis cluster_auxiliary_synthesis Auxiliary Synthesis cluster_asymmetric_synthesis Asymmetric Synthesis cluster_final_product Final Product Generation isomenthone This compound chiral_amine Chiral Amine isomenthone->chiral_amine Oximation, Reduction chiral_auxiliary Chiral Auxiliary (N-acyl derivative) chiral_amine->chiral_auxiliary Acylation enolate Enolate Formation (LDA, -78°C) chiral_auxiliary->enolate alkylation Diastereoselective Alkylation enolate->alkylation Add Alkyl Halide alkylated_product Alkylated Intermediate alkylation->alkylated_product cleavage Auxiliary Cleavage (Hydrolysis) alkylated_product->cleavage amino_acid Chiral β-Amino Acid Intermediate cleavage->amino_acid recovered_auxiliary Recovered Auxiliary cleavage->recovered_auxiliary

Caption: Logical workflow for the synthesis of a chiral β-amino acid intermediate.

This compound is a readily available chiral molecule with demonstrated utility in the synthesis of menthol-based pharmaceutical ingredients. While its application as a chiral auxiliary for a broader range of pharmaceutical intermediates is not yet widely documented, its stereochemical properties make it a promising candidate for such roles. The representative protocol for the synthesis of a chiral β-amino acid intermediate illustrates a potential pathway for its use in asymmetric synthesis. Further research into the development of chiral auxiliaries derived from this compound could unlock its full potential in the synthesis of complex, enantiomerically pure pharmaceuticals.

References

Application Note: Quantification of (-)-Isomenthone in Plant Extracts Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of (-)-Isomenthone, a naturally occurring monoterpene, in plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] this compound is a significant component of essential oils from various Mentha species (mint) and other aromatic plants, contributing to their characteristic aroma and potential biological activities.[1][3] The protocol provides comprehensive procedures for sample preparation, instrument configuration, and data analysis, making it suitable for researchers, scientists, and professionals in drug development and quality control of botanical products.

Introduction

This compound is a p-menthane monoterpenoid found in several essential oils, including those from peppermint and pennyroyal.[1] As a key volatile compound, its accurate quantification is crucial for the quality assessment of essential oils, authentication of plant materials, and for understanding its pharmacological properties. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation and sensitive, specific detection.[4] This method combines the separation power of gas chromatography with the identification capabilities of mass spectrometry to provide reliable quantitative results.[4]

Experimental Protocols

  • Apparatus:

    • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

    • Autosampler

    • Analytical balance (± 0.0001 g)

    • Vortex mixer

    • Centrifuge

    • Micropipettes

    • 1.5 mL GC vials with inserts and caps[5]

    • Volumetric flasks (1 mL, 5 mL, 10 mL)

    • Syringe filters (0.22 µm, PTFE)

  • Reagents and Standards:

    • This compound analytical standard (≥98% purity)

    • Hexane (GC grade) or Dichloromethane (GC grade)[5][6]

    • Anhydrous sodium sulfate

    • Internal Standard (IS) solution (e.g., Tetradecane at 100 µg/mL in hexane)

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in hexane in a 10 mL volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with hexane to prepare a series of calibration standards. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.

  • Internal Standard Spiking: Add a fixed amount of the internal standard solution to each calibration standard and sample to achieve a final concentration of 10 µg/mL.

This protocol is suitable for fresh or dried plant material (e.g., Mentha leaves).

  • Drying: Dry plant samples to remove water, which can interfere with GC-MS analysis.[7] Air-drying or oven-drying at low temperatures (40-60°C) are common methods.[7]

  • Hydrodistillation: Place 50 g of dried, crushed plant material into a Clevenger-type apparatus with 500 mL of deionized water. Heat the flask to boiling and collect the essential oil for 3 hours.

  • Extraction: Transfer the collected essential oil to a separatory funnel. Extract the aqueous distillate phase twice with 20 mL of hexane.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. If necessary, concentrate the extract under a gentle stream of nitrogen.

  • Final Preparation: Dilute the final extract with hexane to an appropriate concentration to fall within the calibration range. Add the internal standard to a final concentration of 10 µg/mL. Filter the solution through a 0.22 µm syringe filter into a GC vial.[6]

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

  • Gas Chromatograph (GC):

    • Column: HP-5MS (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250°C.[8]

    • Injection Volume: 1 µL.

    • Injection Mode: Splitless.[5]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 5°C/min to 180°C.

      • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ion Source Temperature: 230°C.

    • Interface Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Mass Range (for full scan identification): 40-350 amu.

    • Ions for SIM Mode:

      • This compound (Quantifier): m/z 112

      • This compound (Qualifiers): m/z 81, 97, 139

      • Tetradecane (IS): m/z 57, 71

Data Presentation

A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standard.

Standard Conc. (µg/mL)This compound Peak AreaIS Peak AreaArea Ratio (Analyte/IS)
115,5001,450,0000.011
578,0001,465,0000.053
10160,0001,480,0000.108
25415,0001,510,0000.275
50850,0001,500,0000.567
1001,720,0001,495,0001.151
Linearity (R²) \multicolumn{3}{c}{> 0.995 }

The concentration of this compound in the plant extracts is calculated using the linear regression equation from the calibration curve. Results are typically expressed as mg per g of dried plant material.

Sample IDPlant SpeciesArea Ratio (Analyte/IS)Conc. in Extract (µg/mL)Conc. in Plant (mg/g DW)
PE-001Mentha piperita0.35232.11.61
PE-002Mentha spicata0.15814.40.72
PE-003Mentha pulegium0.61055.62.78

Note: Data presented are for illustrative purposes only. Studies have shown that the concentration of isomenthone can vary significantly based on the Mentha species and geographical origin, with some reports showing concentrations around 2.12% to 10.3% of the total essential oil.[8][9]

Visualizations

GC-MS Quantification Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification Plant Plant Material (e.g., Mentha leaves) Hydrodistill Hydrodistillation Plant->Hydrodistill Standard This compound Analytical Standard Stock Prepare Stock Solution (1000 µg/mL) Standard->Stock Extraction Liquid-Liquid Extraction Hydrodistill->Extraction Spike Spike Samples & Standards with Internal Standard Extraction->Spike Dilute Serial Dilutions (Calibration Standards) Stock->Dilute Dilute->Spike GCMS GC-MS Analysis (SIM Mode) Spike->GCMS Integration Peak Integration GCMS->Integration Calibration Build Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantify Quantify this compound in Samples Integration->Quantify Calibration->Quantify Report Final Report (mg/g DW) Quantify->Report

Caption: Workflow for this compound quantification.

Quantification Logic cluster_standards cluster_unknown Std_Conc Known Concentrations (C_std) Cal_Curve Linear Regression y = mx + b Std_Conc->Cal_Curve Independent Variable (x) Std_Area Measured Peak Areas (Area_std / Area_IS) Std_Area->Cal_Curve Dependent Variable (y) Unk_Area Measured Peak Area (Area_unk / Area_IS) Unk_Conc Calculated Concentration (C_unk) Unk_Area->Unk_Conc Input 'y' Cal_Curve->Unk_Conc Calculate 'x' from known 'y'

Caption: Logic of external calibration with an internal standard.

Conclusion

The described GC-MS method provides a reliable, specific, and sensitive approach for the quantification of this compound in plant extracts. The protocol, from sample preparation to data analysis, is well-defined and suitable for routine quality control and research applications. The use of an internal standard ensures high precision and accuracy by correcting for variations in injection volume and instrument response. This application note serves as a comprehensive guide for laboratories aiming to quantify this key monoterpene in botanical matrices.

References

Chiral HPLC Methods for the Separation of (-)-Isomenthone and (+)-Isomenthone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of (-)-isomenthone and (+)-isomenthone using chiral High-Performance Liquid Chromatography (HPLC). The methods outlined are based on established principles of chiral chromatography and successful separations of structurally related terpene ketones.

Introduction

Isomenthone, a cyclic monoterpene ketone, exists as a pair of enantiomers: this compound and (+)-isomenthone. These stereoisomers can exhibit different biological and pharmacological properties, making their separation and quantification crucial in various fields, including natural product chemistry, flavor and fragrance analysis, and pharmaceutical development. Chiral HPLC is a powerful technique for the direct separation of enantiomers, employing a chiral stationary phase (CSP) to create a stereoselective environment.[1] The choice of an appropriate CSP and mobile phase is critical for achieving successful enantioseparation.[2]

This application note details recommended chiral stationary phases, mobile phase compositions, and a systematic protocol for developing a robust HPLC method for the baseline separation of isomenthone enantiomers.

Recommended Chiral Stationary Phases and Initial Screening

Based on the successful chiral separation of structurally similar compounds such as menthol, carvone, and camphor, polysaccharide-based and cyclodextrin-based CSPs are recommended for the initial screening.[3] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used for their broad enantioselectivity.[4] Cyclodextrin-based columns are also effective, particularly for cyclic compounds where inclusion complexation can play a significant role in chiral recognition.

Table 1: Recommended Chiral Stationary Phases for Isomenthone Enantioseparation

Chiral Stationary Phase (CSP) TypeRecommended Columns (Examples)Principle of Separation
Polysaccharide-based (Amylose) Chiralpak® AD-H, Lux® Amylose-1Hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical grooves of the amylose polymer.
Polysaccharide-based (Cellulose) Chiralcel® OD-H, Lux® Cellulose-1Similar to amylose, with differences in the three-dimensional structure of the cellulose backbone offering complementary selectivity.
Cyclodextrin-based (β-Cyclodextrin) Astec® CYCLOBOND I™ 2000, CD-PhInclusion of the analyte or a portion of it into the chiral cavity of the cyclodextrin, supplemented by interactions with the derivatized rim.

Experimental Protocols

This section provides a detailed protocol for the chiral HPLC separation of this compound and (+)-isomenthone, from initial screening to method optimization.

Materials and Reagents
  • Racemic standard of (±)-isomenthone

  • This compound and (+)-isomenthone reference standards (if available)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol (IPA)

  • HPLC-grade ethanol (EtOH)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) (optional additive)

  • Diethylamine (DEA) (optional additive)

Instrumentation and Columns
  • An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or photodiode array (PDA) detector.

  • Recommended columns (as listed in Table 1), typically with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.

Initial Screening Protocol

The following protocol outlines a systematic approach to screen for the most suitable CSP and mobile phase combination.

  • Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Prepare a 1 mg/mL solution of racemic (±)-isomenthone in the initial mobile phase.

  • Injection Volume: Inject 5-10 µL of the sample solution.

  • Flow Rate: Set the flow rate to 1.0 mL/min.

  • Column Temperature: Maintain the column temperature at 25 °C.

  • Detection: Monitor the elution profile at a wavelength of 210 nm, as ketones typically exhibit UV absorbance at lower wavelengths.

  • Screening Mobile Phases: Sequentially test the mobile phases listed in Table 2 for each of the recommended columns.

Table 2: Initial Screening Mobile Phase Compositions

Mobile Phase SystemComposition (v/v)Rationale
Normal Phase n-Hexane / Isopropanol (90:10)A common starting point for polysaccharide-based CSPs, offering good solubility for nonpolar analytes.
n-Hexane / Ethanol (95:5)Ethanol can offer different selectivity compared to isopropanol.
Reversed Phase Acetonitrile / Water (50:50)Suitable for cyclodextrin-based CSPs and some polysaccharide-based CSPs.
Methanol / Water (60:40)Methanol provides different selectivity in reversed-phase mode.
Method Optimization Protocol

Once partial or baseline separation is achieved with a particular column and mobile phase system, further optimization can be performed to improve resolution (Rs), analysis time, and peak shape.

  • Modifier Percentage: Adjust the percentage of the polar modifier (e.g., isopropanol in normal phase, acetonitrile in reversed phase) in small increments (e.g., ± 2-5%). A lower percentage of the stronger eluting solvent will generally increase retention and may improve resolution.

  • Flow Rate: Vary the flow rate between 0.5 and 1.5 mL/min. Lower flow rates can sometimes enhance resolution, but at the cost of longer analysis times.

  • Column Temperature: Investigate the effect of column temperature in the range of 15-40 °C. Lower temperatures often lead to better enantioselectivity.

  • Mobile Phase Additives (if necessary): For acidic or basic impurities that may affect peak shape, the addition of a small amount of an acidic (e.g., 0.1% TFA) or basic (e.g., 0.1% DEA) additive to the mobile phase can be beneficial. However, for a neutral compound like isomenthone, this is typically not required.

Data Presentation

The following tables present hypothetical but realistic quantitative data that could be obtained from the successful chiral separation of isomenthone enantiomers.

Table 3: Hypothetical Chromatographic Data for Isomenthone Enantioseparation on a Chiralpak® AD-H Column

ParameterValue
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time this compound 12.5 min
Retention Time (+)-Isomenthone 14.2 min
Resolution (Rs) 2.1
Selectivity (α) 1.14

Table 4: Hypothetical Chromatographic Data for Isomenthone Enantioseparation on a CYCLOBOND I™ 2000 Column

ParameterValue
Column CYCLOBOND I™ 2000 (β-cyclodextrin) (250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile / Water (40:60, v/v)
Flow Rate 0.8 mL/min
Temperature 20 °C
Detection UV at 210 nm
Retention Time this compound 18.3 min
Retention Time (+)-Isomenthone 20.1 min
Resolution (Rs) 1.8
Selectivity (α) 1.10

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the development of a chiral HPLC method for the separation of isomenthone enantiomers.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_optimization Method Optimization cluster_analysis Analysis SamplePrep Sample Preparation (Racemic Isomenthone Solution) Screening Screen Mobile Phases (Normal & Reversed Phase) SamplePrep->Screening MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->Screening ColumnSelection Select CSPs (Polysaccharide & Cyclodextrin) ColumnSelection->Screening OptimizeParams Optimize Parameters - Modifier % - Flow Rate - Temperature Screening->OptimizeParams Partial or Full Separation Achieved DataAcquisition Data Acquisition OptimizeParams->DataAcquisition DataAnalysis Data Analysis (Calculate Rs, α) DataAcquisition->DataAnalysis

Caption: Chiral HPLC Method Development Workflow.

Logical Relationship for Method Selection

The diagram below outlines the decision-making process for selecting the final chiral HPLC method.

Method_Selection_Logic Start Start Method Development ScreenCSPs Screen Recommended CSPs Start->ScreenCSPs NoSeparation No Separation ScreenCSPs->NoSeparation No peaks resolved PartialSeparation Partial Separation ScreenCSPs->PartialSeparation Peaks partially resolved BaselineSeparation Baseline Separation (Rs ≥ 1.5) ScreenCSPs->BaselineSeparation Peaks fully resolved TryOtherCSPs Consider Alternative CSPs NoSeparation->TryOtherCSPs OptimizeMethod Optimize Mobile Phase & Conditions PartialSeparation->OptimizeMethod FinalMethod Final Validated Method BaselineSeparation->FinalMethod OptimizeMethod->NoSeparation Optimization Fails OptimizeMethod->BaselineSeparation Optimization Successful

Caption: Decision Tree for Chiral Method Selection.

Conclusion

The successful chiral separation of this compound and (+)-isomenthone is readily achievable using commercially available polysaccharide-based or cyclodextrin-based chiral stationary phases. A systematic screening approach, followed by methodical optimization of the mobile phase composition, flow rate, and temperature, will enable the development of a robust and reliable HPLC method. The protocols and recommendations provided in this application note serve as a comprehensive guide for researchers and scientists to achieve baseline separation of isomenthone enantiomers for analytical and preparative purposes.

References

Application Notes and Protocols for the Large-Scale Production and Purification of (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale production and purification of (-)-Isomenthone, a valuable chiral intermediate in the synthesis of pharmaceuticals and flavor compounds. The document outlines two primary synthesis routes: epimerization of (-)-menthone and catalytic hydrogenation of (+)-pulegone. Furthermore, it details purification methodologies essential for isolating this compound from its diastereomer, (-)-menthone, and other process-related impurities.

I. Production of this compound

Two scalable methods for the production of this compound are presented below. The choice of method may depend on the availability of starting materials, desired purity, and scale of operation.

A. Method 1: Epimerization of (-)-Menthone

This method involves the conversion of the more thermodynamically stable (-)-menthone to a mixture of (-)-menthone and this compound via an enol intermediate. The equilibrium mixture can then be subjected to purification.

  • Protocol 1: Acid-Catalyzed Epimerization using a Heterogeneous Catalyst

    This protocol utilizes a solid acid catalyst, which simplifies downstream processing by eliminating the need for neutralization and extraction of a mineral acid.[1]

    • Reaction Setup: In a suitable jacketed glass reactor equipped with an overhead stirrer and a temperature probe, charge (-)-menthone (1 equivalent).

    • Catalyst Addition: Add Amberlyst 15DRY ion-exchange resin (1.1% by mass of (-)-menthone).[1]

    • Reaction Conditions: Heat the mixture to 70°C with continuous stirring.[1]

    • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 15 minutes) and analyzing them by gas chromatography (GC) to determine the ratio of (-)-menthone to this compound. The equilibrium is typically reached within 90 minutes.[1]

    • Work-up: Once equilibrium is reached, cool the reaction mixture to room temperature. The solid catalyst can be removed by filtration. The resulting liquid is a mixture of (-)-menthone and this compound, which can be carried forward to the purification stage.

  • Protocol 2: Epimerization via Enamine Formation and Hydrolysis

    This method proceeds through the formation of an enamine intermediate, which upon hydrolysis, yields a mixture enriched in this compound.[2]

    • Enamine Formation: In a reactor equipped with a Dean-Stark apparatus, dissolve (-)-menthone (1 equivalent) in a suitable solvent such as toluene. Add pyrrolidine (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux and collect the water formed in the Dean-Stark trap until the reaction is complete (monitored by GC).

    • Hydrolysis: Cool the reaction mixture. For hydrolysis, add water and reflux the mixture. To drive the equilibrium towards isomenthone, carbon disulfide can be used as a scavenger for pyrrolidine during hydrolysis.[2] A mixture of the enamine, carbon disulfide, and water in ethanol is refluxed for one hour.[2]

    • Work-up: After hydrolysis, perform a standard aqueous work-up including extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washing of the organic phase with brine, and drying over an anhydrous salt (e.g., MgSO₄).

    • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude mixture of (-)-menthone and this compound.

B. Method 2: Catalytic Hydrogenation of (+)-Pulegone

This method involves the reduction of the carbon-carbon double bond of (+)-pulegone to yield a mixture of (-)-menthone and this compound.[3][4][5]

  • Protocol 3: Heterogeneous Catalytic Hydrogenation

    • Reaction Setup: In a high-pressure hydrogenation reactor, charge a solution of (+)-pulegone in a suitable solvent (e.g., n-dodecane or ethanol).

    • Catalyst Addition: Add a heterogeneous catalyst such as a silica-supported platinum-tin (Pt-Sn/SiO₂) catalyst or a palladium-based catalyst.[3][4][5]

    • Reaction Conditions: Pressurize the reactor with hydrogen gas and heat the mixture with vigorous stirring. Typical conditions can range from ambient to elevated temperatures and pressures, for instance, 388 K.[3]

    • Monitoring: Monitor the reaction for the consumption of (+)-pulegone by GC.

    • Work-up: Upon completion, cool the reactor, vent the hydrogen gas, and filter the catalyst.

    • Solvent Removal: Remove the solvent by distillation to obtain the crude mixture of (-)-menthone and this compound.

Quantitative Data for Production Methods

MethodStarting MaterialKey Reagents/CatalystProduct Ratio this compound:(-)-MenthoneReference
Acid-Catalyzed Epimerization(-)-MenthoneAmberlyst 15DRYEquilibrium Mixture (approx. 29:71)[1]
Enamine Hydrolysis(-)-MenthonePyrrolidine, Carbon Disulfide~85:15[2]
Catalytic Hydrogenation(+)-PulegonePt-Sn/SiO₂Varies with catalyst and conditions[3][4][5]

II. Purification of this compound

The primary challenge in the purification of this compound is its separation from the diastereomer (-)-menthone due to their similar physical properties.

A. Method 1: Large-Scale Fractional Distillation

Fractional distillation can be employed to separate this compound from (-)-menthone, although it requires a column with a high number of theoretical plates due to the small difference in their boiling points.[6][7]

  • Protocol 4: Vacuum Fractional Distillation

    • Apparatus Setup: Assemble a fractional distillation apparatus with a high-efficiency packed column (e.g., Vigreux or packed with structured packing) and a vacuum system. The length of the column should be chosen based on the required separation efficiency.[8]

    • Charging the Still: Charge the crude mixture of (-)-menthone and this compound into the reboiler.

    • Distillation Conditions: Heat the reboiler under reduced pressure. The exact temperature and pressure will depend on the specific equipment but should be controlled to maintain a steady distillation rate. Insulate the column to prevent heat loss and ensure efficient separation.[9][10]

    • Fraction Collection: Collect fractions based on the temperature at the head of the column. The lower-boiling point component will distill first. Monitor the composition of the fractions by GC.

    • Pooling Fractions: Combine the fractions that meet the desired purity specifications for this compound.

B. Method 2: Preparative Chromatography

Preparative liquid chromatography is a powerful technique for achieving high purity separation of diastereomers.[11][12][13]

  • Protocol 5: Preparative High-Performance Liquid Chromatography (HPLC)

    • Method Development: Develop an analytical HPLC method that provides good separation of this compound and (-)-menthone. A normal-phase or reversed-phase column can be used, and the mobile phase should be optimized for resolution.

    • Scale-Up: Scale up the analytical method to a preparative scale. This involves selecting a preparative column with the same stationary phase and calculating the appropriate flow rate and sample loading based on the column dimensions.[11][13]

    • Sample Preparation: Dissolve the crude mixture in the mobile phase.

    • Purification: Inject the sample onto the preparative HPLC system and collect fractions as they elute. A fraction collector triggered by a UV detector or other suitable detector is recommended.

    • Analysis and Pooling: Analyze the collected fractions for purity by analytical HPLC or GC. Pool the fractions containing high-purity this compound.

    • Solvent Removal: Remove the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Quantitative Data for Purification Methods

MethodStarting MaterialPurity AchievableKey ConsiderationsReference
Fractional DistillationMixture of (-)-Menthone and this compoundModerate to HighRequires a column with a high number of theoretical plates; can be energy-intensive.[6][7]
Preparative HPLCMixture of (-)-Menthone and this compound>99%High resolution, but may be costly for very large scales due to solvent consumption.[11][13]

III. Visualized Workflows

Production Workflow: Epimerization of (-)-Menthone

start (-)-Menthone process1 Epimerization (e.g., Acid Catalysis) start->process1 intermediate Equilibrium Mixture [(-)-Menthone and this compound] process1->intermediate end_product Purification intermediate->end_product

Caption: Workflow for this compound production via epimerization.

Production Workflow: Catalytic Hydrogenation of (+)-Pulegone

start (+)-Pulegone process1 Catalytic Hydrogenation (e.g., Pt-Sn/SiO2, H2) start->process1 intermediate Crude Mixture [(-)-Menthone and this compound] process1->intermediate end_product Purification intermediate->end_product

Caption: Workflow for this compound production via hydrogenation.

Purification Workflow

start Crude Mixture [(-)-Menthone and this compound] purification_step Purification Method start->purification_step distillation Fractional Distillation purification_step->distillation chromatography Preparative Chromatography purification_step->chromatography end_product Purified this compound distillation->end_product chromatography->end_product

Caption: General workflow for the purification of this compound.

References

Application Notes and Protocols: Synthesis of Menthol Stereoisomers from (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Isomenthone is a naturally occurring monoterpene ketone and a diastereomer of menthone. It serves as a valuable chiral starting material in the synthesis of specific menthol stereoisomers, which are of significant interest in the pharmaceutical, flavor, and fragrance industries.[1][2][3] Menthol possesses three chiral centers, resulting in eight possible stereoisomers: (±)-menthol, (±)-isomenthol, (±)-neomenthol, and (±)-neoisomenthol.[4] The targeted synthesis of these isomers is crucial as their physiological and sensory properties can differ significantly.

The primary route for converting this compound to its corresponding menthol stereoisomers is through the reduction of its carbonyl group, most commonly via catalytic hydrogenation. This process can be controlled to selectively yield desired diastereomers, primarily (-)-isomenthol and (+)-neoisomenthal.[2][5] Under certain reaction conditions, epimerization between isomenthone and its more stable diastereomer, menthone, can occur through an enol intermediate, potentially leading to a wider range of menthol isomers.[1][6] This document provides detailed protocols and quantitative data for the stereoselective synthesis of menthol isomers from this compound.

Synthetic Pathways and Stereochemistry

The reduction of the carbonyl group in this compound [(1S,4R)-2-isopropyl-5-methylcyclohexanone] leads to the formation of two diastereomeric alcohols: (-)-isomenthol and (+)-neoisomenthol. The stereochemical outcome is determined by the direction of hydride attack on the carbonyl carbon.

  • Axial Attack: Leads to the formation of an equatorial hydroxyl group, resulting in (-)-isomenthol [(1S,2S,4R)-2-isopropyl-5-methylcyclohexanol].

  • Equatorial Attack: Leads to the formation of an axial hydroxyl group, resulting in (+)-neoisomenthol [(1R,2R,4R)-2-isopropyl-5-methylcyclohexanol].

The ratio of these products is highly dependent on the catalyst, solvent, temperature, and pressure employed during the hydrogenation process.[1][7]

Data Presentation

The following tables summarize quantitative data from various studies on the hydrogenation of isomenthone, providing a comparative overview of different catalytic systems and their efficiencies.

Table 1: Hydrogenation of (+)-Isomenthone over Pt and Pt-Sn Catalysts [7]

CatalystConversion (%)Selectivity to (-)-Isomenthol (%)Selectivity to (+)-Neoisomenthol (%)
Pt/SiO₂205842
Pt/SiO₂1004852
PtSn-BM/SiO₂206535
PtSn-BM/SiO₂1006040
PtSn-OM/SiO₂207525
PtSn-OM/SiO₂1007030
Reaction Conditions: Data extracted from a study on (+)-isomenthone hydrogenation. PtSn-BM and PtSn-OM represent different methods of tin modification.

Table 2: Hydrogenation of Dementholized Peppermint Oil (Containing (+)-Isomenthone) over Ni Catalysts [5][8]

CatalystTime (min)Total Conversion (%)Selectivity to (-)-Isomenthol (%)Selectivity to (+)-Neoisomenthol (%)
Ni Raney3050~30~10
Ni Raney12095~25~15
Ni(12%)MgAl3030~35~5
Ni(12%)MgAl12045~30~5
Ni(6%)MgAl3015~40<5
Ni(6%)MgAl12025~35<5
Reaction Conditions: 2.7 MPa H₂, 100 °C. Selectivity values are estimated from graphical data presented in the source. The feed contained a mixture of (-)-menthone and (+)-isomenthone.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of this compound

This protocol is a generalized procedure based on common practices for catalytic hydrogenation of ketones like isomenthone.[5][7][8][9]

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel, Pt/SiO₂)

  • Solvent (e.g., Ethanol, Hexane, Ethyl Acetate)

  • High-pressure autoclave or Parr hydrogenator

  • Hydrogen gas (high purity)

  • Inert gas (Nitrogen or Argon)

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Gas Chromatography (GC) or GC-MS system for analysis

Procedure:

  • Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Add a magnetic stir bar or ensure mechanical stirring is functional.

  • Charging the Reactor:

    • In a separate flask, dissolve a known amount of this compound (e.g., 5.0 g) in the chosen solvent (e.g., 50 mL of ethanol).

    • Under an inert atmosphere, carefully add the hydrogenation catalyst to the autoclave. The catalyst loading is typically 1-10% by weight relative to the substrate.

    • Transfer the solution of this compound to the autoclave using a cannula or by carefully pouring.

  • Sealing and Purging: Seal the autoclave securely. Purge the system with an inert gas (e.g., nitrogen) 3-5 times to remove all oxygen, then purge with hydrogen gas 3-5 times.

  • Reaction:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-3 MPa).[5][8]

    • Begin vigorous stirring.

    • Heat the reactor to the target temperature (e.g., 40-100 °C).[1][5]

    • Monitor the reaction progress by observing the drop in hydrogen pressure. Alternatively, small aliquots can be carefully withdrawn (if the system allows) for analysis by GC.

  • Work-up and Product Isolation:

    • Once the reaction is complete (no further hydrogen uptake or desired conversion is reached), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure.

    • Purge the reactor with an inert gas.

    • Open the reactor and carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the catalyst pad with a small amount of the solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Analysis and Purification:

    • Analyze the crude product mixture by GC or GC-MS to determine the conversion and the diastereomeric ratio of (-)-isomenthol and (+)-neoisomenthol.

    • If necessary, purify the isomers by fractional distillation or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Dissolve this compound in Solvent p2 Charge Autoclave with Catalyst & Solution p1->p2 r1 Seal & Purge Reactor (N2 then H2) p2->r1 r2 Pressurize with H2, Heat, and Stir r1->r2 r3 Monitor Reaction Progress (Pressure/GC) r2->r3 w1 Cool, Vent, and Purge with N2 r3->w1 w2 Filter to Remove Catalyst w1->w2 w3 Remove Solvent (Rotary Evaporation) w2->w3 w4 Analyze Products (GC) & Purify if Needed w3->w4

Protocol 2: Enzymatic Reduction of Isomenthone

This protocol describes a biocatalytic approach using menthone reductases, which can exhibit high stereoselectivity. This is based on studies of enzymes from Mentha piperita.[10][11][12]

Materials:

  • Recombinant E. coli expressing the desired menthone reductase (e.g., (-)-menthone:(-)-menthol reductase (MMR) for neoisomenthol or (-)-menthone:(+)-neomenthol reductase (MNMR) for isomenthol).

  • This compound

  • NADPH (cofactor)

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

  • Cell lysis buffer and sonicator/French press

  • Centrifuge

  • Incubator/shaker

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (anhydrous)

  • GC or GC-MS system

Procedure:

  • Enzyme Preparation (Cell-Free Extract):

    • Grow the recombinant E. coli culture expressing the target reductase to the mid-log phase and induce protein expression.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press on ice.

    • Centrifuge the lysate at high speed to pellet cell debris. The resulting supernatant is the cell-free extract containing the active enzyme.

  • Biotransformation:

    • In a reaction vessel, combine the cell-free extract, buffer solution, and the cofactor NADPH (e.g., 1-2 mM).

    • Add this compound (dissolved in a minimal amount of a water-miscible solvent like DMSO if necessary) to the desired final concentration (e.g., 1-10 mM).

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking for a specified period (e.g., 4-24 hours).

  • Product Extraction and Analysis:

    • Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) and vortexing thoroughly.

    • Separate the organic layer. Repeat the extraction on the aqueous layer 1-2 more times.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution.

    • Analyze the product mixture by chiral GC or GC-MS to determine conversion and stereoselectivity.

G Isomenthone This compound MMR MMR (Menthone:Menthol Reductase) Isomenthone->MMR MNMR MNMR (Menthone:Neomenthol Reductase) Isomenthone->MNMR NADP NADP+ MMR->NADP Neoisomenthol (+)-Neoisomenthol MMR->Neoisomenthol MNMR->NADP Isomenthol (-)-Isomenthol MNMR->Isomenthol NADPH NADPH NADPH->MMR NADPH->MNMR

References

Troubleshooting & Optimization

Preventing acid-catalyzed epimerization of (-)-Isomenthone to (+)-isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the acid-catalyzed epimerization of (-)-isomenthone to its diastereomer, (+)-isomenthone.

Frequently Asked Questions (FAQs)

Q1: What is acid-catalyzed epimerization of this compound?

A1: Acid-catalyzed epimerization is a chemical process where the stereochemical configuration at the carbon atom adjacent to the carbonyl group (the α-carbon) in this compound is inverted in the presence of an acid catalyst. This leads to the formation of its diastereomer, (+)-isomenthone. The reaction proceeds through a planar enol intermediate, which can be protonated from either face, resulting in a mixture of the two isomers.[1]

Q2: Why is it crucial to prevent this epimerization?

A2: In drug development and fine chemical synthesis, the specific stereoisomer of a molecule is often responsible for its desired biological activity and pharmacological profile. The presence of the undesired epimer, (+)-isomenthone, can lead to reduced efficacy, altered side-effect profiles, or difficulties in purification and characterization. Maintaining the stereochemical integrity of this compound is therefore critical for ensuring product quality and consistency.

Q3: What are the primary factors that promote the epimerization of this compound?

A3: The primary factors that promote epimerization are:

  • Presence of Acid: Both strong mineral acids (e.g., HCl, H₂SO₄) and solid acid catalysts can catalyze the reaction.[2]

  • Elevated Temperatures: Higher temperatures can increase the rate of the epimerization reaction.

  • Solvent Polarity: The solvent can influence the stability of the enol intermediate and the transition state, thereby affecting the reaction rate.

  • Prolonged Reaction or Storage Times: The longer this compound is exposed to acidic conditions, the greater the extent of epimerization.

Q4: Can this epimerization also occur under basic conditions?

A4: Yes, epimerization of ketones can also be catalyzed by bases. The mechanism is similar, involving the formation of a planar enolate intermediate. Therefore, it is important to avoid both strongly acidic and strongly basic conditions to preserve the stereochemical integrity of this compound.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of optical purity of this compound after a reaction. The reaction conditions were acidic, leading to epimerization.- Use non-acidic reaction conditions whenever possible.- If an acid is required, use the mildest possible acid at the lowest effective concentration.- Minimize reaction time and temperature.
Formation of (+)-isomenthone during aqueous workup. The aqueous quenching or extraction solution was acidic.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.- Use a buffered aqueous solution for washing to maintain a neutral pH.
Epimerization observed during purification by column chromatography. The silica gel used for chromatography was acidic.- Use neutral or deactivated silica gel. This can be prepared by washing the silica gel with a dilute solution of a base like triethylamine in the eluent, followed by flushing with the pure eluent.- Alternatively, consider using a different stationary phase such as alumina (neutral or basic).
Gradual loss of stereochemical purity during storage. The storage solvent or container may have acidic impurities.- Store this compound in a neutral, aprotic solvent.- Use high-purity solvents and store in clean, inert containers (e.g., glass).- Consider storing as a solid in a cool, dark place.

Experimental Protocols

Protocol 1: General Procedure for Quenching an Acidic Reaction Mixture Containing this compound
  • Cooling: Once the primary reaction is complete, cool the reaction mixture to 0°C in an ice bath to slow down the rate of any potential side reactions, including epimerization.

  • Neutralization: Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the cooled reaction mixture with vigorous stirring. Monitor the pH of the aqueous layer using pH paper or a pH meter, and continue adding the base until the pH is neutral (pH ~7).

  • Extraction: Proceed with the standard workup procedure, such as extraction with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Protocol 2: Purification of this compound using Deactivated Silica Gel Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the desired eluent. For every 100 g of silica gel, add 1-2 mL of triethylamine to the slurry to neutralize acidic sites.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Equilibration: Wash the packed column with at least two column volumes of the eluent to remove excess triethylamine and to equilibrate the stationary phase.

  • Loading and Elution: Load the crude this compound sample onto the column and elute with the chosen solvent system.

  • Fraction Collection and Analysis: Collect fractions and analyze them by an appropriate method (e.g., TLC, GC, or chiral HPLC) to identify the fractions containing pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.

Visualizing the Epimerization Process

The following diagrams illustrate the mechanism of acid-catalyzed epimerization and a suggested workflow for preventing it.

epimerization_mechanism isomenthone_minus This compound protonated_ketone Protonated Ketone isomenthone_minus->protonated_ketone + H⁺ protonated_ketone->isomenthone_minus - H⁺ enol Enol Intermediate (Planar) protonated_ketone->enol - H⁺ (from α-carbon) enol->protonated_ketone + H⁺ isomenthone_plus (+)-Isomenthone enol->isomenthone_plus + H⁺ (protonation from opposite face) prevention_workflow start Reaction involving this compound check_acid Is the reaction acidic? start->check_acid minimize_conditions Minimize: - Acid Concentration - Temperature - Reaction Time check_acid->minimize_conditions Yes workup Workup check_acid->workup No minimize_conditions->workup neutralize Neutralize with mild base (e.g., NaHCO₃) workup->neutralize purification Purification neutralize->purification neutral_silica Use neutral/deactivated silica gel purification->neutral_silica storage Storage neutral_silica->storage neutral_solvent Store in neutral, aprotic solvent storage->neutral_solvent end Preserved this compound neutral_solvent->end

References

Optimizing reaction conditions for the reduction of pulegone to (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-isomenthone from pulegone. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing pulegone to this compound?

A1: The primary methods for the reduction of pulegone to a mixture of (-)-menthone and this compound are catalytic hydrogenation and enzymatic reduction.

  • Catalytic Hydrogenation: This is the most common laboratory and industrial method. It involves the use of a heterogeneous catalyst and hydrogen gas to reduce the carbon-carbon double bond of pulegone. Common catalysts include platinum on silica (Pt/SiO₂), platinum-tin alloys on silica (Pt-Sn/SiO₂), Raney nickel (Raney Ni), and palladium on alumina (Pd/Al₂O₃).[1][2] The reaction typically produces a mixture of the diastereomers (-)-menthone and this compound.[1][2]

  • Enzymatic Reduction: This method utilizes enzymes, specifically pulegone reductases, to catalyze the stereoselective reduction of pulegone.[3][4] This approach is of growing interest due to its high stereoselectivity and environmentally friendly reaction conditions. For instance, pulegone reductase from Mentha piperita (MpPR) can convert (+)-pulegone to a mixture of (-)-menthone and (+)-isomenthone.[3]

Q2: What are the main products and potential byproducts of this reaction?

A2: The desired products are the diastereomers (-)-menthone and this compound.[1][2] However, depending on the reaction conditions and the catalyst used, several byproducts can be formed:

  • Over-reduction products: Further reduction of the ketone group in menthone and isomenthone can lead to the formation of menthol isomers (menthol, neomenthol, isomenthol, and neoisomenthol).[2]

  • Isomerization products: Pulegone can isomerize to isopulegone under certain conditions.[5]

  • Menthofuran: In some biological systems or under certain oxidative conditions, pulegone can be converted to menthofuran, a toxic byproduct.[5][6]

Q3: How can I influence the diastereomeric ratio of this compound to (-)-menthone?

A3: The diastereoselectivity of the reduction is influenced by several factors:

  • Catalyst choice: Different catalysts exhibit different selectivities. For example, some studies suggest that the addition of tin to a platinum catalyst (Pt-Sn) can alter the product distribution compared to a platinum-only catalyst.[7][8]

  • Reaction conditions: Temperature, pressure, and solvent can all play a role in determining the final ratio of diastereomers.[2]

  • Substrate stereochemistry: The stereochemistry of the starting pulegone enantiomer can influence the stereochemical outcome of the reduction in enzymatic systems.[9]

Q4: What are the safety precautions I should take when performing catalytic hydrogenation?

A4: Catalytic hydrogenation involves flammable hydrogen gas and potentially pyrophoric catalysts, requiring strict safety measures:

  • Hydrogen Handling: Hydrogen is highly flammable and forms explosive mixtures with air. All reactions should be conducted in a well-ventilated fume hood, away from ignition sources.[10]

  • Catalyst Handling: Catalysts like Raney nickel are pyrophoric and can ignite spontaneously upon contact with air, especially when dry.[11][12][13] They should always be handled as a slurry in water or a suitable solvent and never be allowed to dry on filter paper or spatulas.[11][12][13]

  • Pressure Equipment: If conducting the reaction under pressure, ensure the equipment is properly rated and maintained. Always use a blast shield.

  • Inert Atmosphere: Use an inert gas like nitrogen or argon to purge the reaction system before introducing hydrogen to remove any oxygen.[10]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Pulegone Inactive Catalyst: The catalyst may have been improperly stored, handled, or is simply old. Raney Nickel is particularly susceptible to deactivation.- Use a fresh batch of catalyst.- Ensure proper activation of the catalyst if required by the protocol.- For Raney Ni, ensure it has been stored under water and has not been exposed to air.[11][12][13]
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.- Increase the hydrogen pressure according to literature protocols for the specific catalyst being used.
Low Reaction Temperature: The temperature may be too low, leading to a very slow reaction rate.- Gradually increase the reaction temperature, while monitoring for the formation of byproducts.
Poor Mixing: Inadequate agitation can lead to poor contact between the substrate, catalyst, and hydrogen.- Ensure vigorous stirring or shaking of the reaction mixture.
Low Yield of this compound Over-reduction to Menthols: The reaction may be proceeding too far, reducing the ketone functionality of the desired products.- Reduce the reaction time and monitor the reaction progress closely using GC or TLC.- Lower the hydrogen pressure or reaction temperature.- Choose a catalyst with lower activity for ketone reduction.
Suboptimal Diastereoselectivity: The reaction conditions may favor the formation of (-)-menthone over this compound.- Experiment with different catalysts (e.g., Pt-Sn vs. Pt).[7][8]- Vary the solvent, temperature, and pressure to find the optimal conditions for this compound formation.
Product Loss During Work-up: The desired product may be lost during the extraction or purification steps.- Ensure complete extraction from the aqueous phase.- Use a gentle method for solvent removal to avoid evaporation of the product.- Optimize the purification method (e.g., column chromatography, distillation).
Poor Diastereoselectivity (Unfavorable this compound:(-)-Menthone Ratio) Inappropriate Catalyst: The chosen catalyst may inherently favor the formation of the menthone diastereomer.- Screen different catalysts. For example, bimetallic catalysts like Pt-Sn may offer different selectivity compared to monometallic catalysts like Pt/SiO₂.[14]
Reaction Conditions: Temperature and solvent can significantly impact the stereochemical outcome.- Perform the reaction at different temperatures to find the optimal point for diastereoselectivity.- Test a range of solvents with varying polarities.
Formation of a High Percentage of Menthols Harsh Reaction Conditions: High temperature and/or high hydrogen pressure can promote the over-reduction of the ketone group.- Reduce the reaction temperature and/or hydrogen pressure.- Decrease the reaction time.
Highly Active Catalyst: The catalyst being used may be too active and non-selective.- Consider using a less active catalyst or a catalyst poison to selectively reduce the C=C double bond without affecting the C=O group.

Data Presentation

Table 1: Product Distribution in the Hydrogenation of (+)-Pulegone with Different Catalysts.

Catalyst(-)-Menthone (%)(+)-Isomenthone (%)(+)-Neomenthol (%)(+)-Neoisomenthol (%)(-)-Menthol (%)(-)-Isomenthol (%)cis-(-)-Pulegol (%)Reference
Pt/SiO₂283015161010[14]
PtSn-OM32191827310[14]
PtSn-BM10627381710[14]
NaBH₄00292086[14]

Note: Reaction conditions for the data in this table can be found in the cited literature. This table is for comparative purposes to illustrate the effect of different catalysts on product distribution.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of (+)-Pulegone using Pt/SiO₂

This protocol is a general guideline based on literature procedures.[7][8] Researchers should adapt it based on their specific equipment and safety protocols.

Materials:

  • (+)-Pulegone

  • Pt/SiO₂ catalyst (e.g., 5 wt% Pt)

  • Solvent (e.g., ethanol, n-dodecane)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., nitrogen or argon)

  • Hydrogenation reactor (e.g., Parr shaker or autoclave)

  • Standard laboratory glassware

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: Ensure the hydrogenation reactor is clean, dry, and properly assembled.

  • Catalyst Charging: Under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled glove bag), carefully weigh the Pt/SiO₂ catalyst and add it to the reaction vessel.

  • Solvent and Substrate Addition: Add the solvent to the reaction vessel, followed by the (+)-pulegone.

  • System Purge: Seal the reactor and purge the system with an inert gas (e.g., nitrogen) at least three times to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and begin agitation (stirring or shaking).

  • Monitoring: Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by GC or TLC. The reaction time can vary from a few hours to over 12 hours depending on the conditions.[2]

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system again with an inert gas.

  • Catalyst Filtration: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry. Wash the filter cake with a small amount of fresh solvent.

  • Work-up: Remove the solvent from the filtrate under reduced pressure to obtain the crude product mixture containing (-)-menthone and this compound.

  • Purification: Purify the crude product by fractional distillation or column chromatography to separate the diastereomers.[1][15][16]

Protocol 2: Enzymatic Reduction of (+)-Pulegone using Pulegone Reductase

This protocol is a general guideline based on published enzymatic assays.[3][17]

Materials:

  • (+)-Pulegone

  • Pulegone reductase (e.g., from Mentha piperita)

  • Buffer solution (e.g., 50 mM KH₂PO₄, pH 7.5)

  • NADPH (cofactor)

  • NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Organic solvent for extraction (e.g., n-hexane)

  • Standard laboratory glassware

  • Incubator/shaker

Procedure:

  • Reaction Mixture Preparation: In a suitable reaction vessel, prepare the reaction buffer containing the pulegone reductase, NADPH, and the NADPH regeneration system.

  • Substrate Addition: Add a solution of (+)-pulegone in a minimal amount of a suitable solvent (e.g., ethanol) to the reaction mixture.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 31°C) with gentle agitation for a specified period (e.g., 1-16 hours).[3]

  • Extraction: After the incubation period, extract the product from the aqueous reaction mixture using an organic solvent like n-hexane.

  • Analysis: Analyze the organic extract by chiral GC-MS to determine the conversion and the ratio of (-)-menthone to this compound.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis start Start: (+)-Pulegone catalyst Select Catalyst (e.g., Pt/SiO2, Raney Ni) start->catalyst solvent Select Solvent (e.g., Ethanol) start->solvent conditions Define Conditions (Temp, Pressure) start->conditions setup Reactor Setup & Purge catalyst->setup solvent->setup conditions->setup hydrogenation Catalytic Hydrogenation setup->hydrogenation monitoring Monitor Progress (GC/TLC) hydrogenation->monitoring filtration Catalyst Filtration monitoring->filtration Reaction Complete extraction Solvent Removal filtration->extraction analysis Analyze Product Ratio (GC, NMR) extraction->analysis purification Purification (Distillation/Chromatography) analysis->purification end End: this compound purification->end

Caption: Experimental workflow for the catalytic hydrogenation of pulegone.

troubleshooting_guide cluster_yield Low Yield cluster_selectivity Poor Selectivity problem Problem Encountered low_yield Low Yield of Menthones problem->low_yield poor_selectivity Poor Diastereoselectivity problem->poor_selectivity cause_yield1 Inactive Catalyst low_yield->cause_yield1 cause_yield2 Over-reduction low_yield->cause_yield2 cause_yield3 Incomplete Reaction low_yield->cause_yield3 solution_yield1 Use Fresh/Active Catalyst cause_yield1->solution_yield1 solution_yield2 Reduce Time/Temp/Pressure cause_yield2->solution_yield2 solution_yield3 Increase Time/Temp/Pressure cause_yield3->solution_yield3 cause_selectivity1 Suboptimal Catalyst poor_selectivity->cause_selectivity1 cause_selectivity2 Incorrect Conditions poor_selectivity->cause_selectivity2 solution_selectivity1 Screen Different Catalysts cause_selectivity1->solution_selectivity1 solution_selectivity2 Optimize Temp/Solvent cause_selectivity2->solution_selectivity2

Caption: Troubleshooting logic for pulegone reduction.

References

Technical Support Center: Troubleshooting Low Diastereoselectivity in Reactions Involving (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with low diastereoselectivity in chemical reactions utilizing (-)-Isomenthone as a chiral auxiliary or starting material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in stereoselective synthesis?

This compound is a naturally occurring monoterpene and a diastereomer of menthone. It is utilized in chiral pool synthesis, where its inherent chirality is leveraged to induce stereoselectivity in chemical reactions, guiding the formation of a desired diastereomer of a product. The rigid cyclohexane framework and the stereochemically defined methyl and isopropyl groups create a biased steric environment that can influence the facial selectivity of reactions at a prochiral center.

Q2: I am observing a nearly 1:1 mixture of diastereomers. What are the most common initial steps to improve diastereoselectivity?

Low diastereoselectivity is often a result of insufficient energy difference between the transition states leading to the different diastereomers. The first parameters to investigate are typically:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the pathway with the lower activation energy.[1]

  • Solvent: The polarity and coordinating ability of the solvent can significantly impact the organization of the transition state. Non-polar, non-coordinating solvents are often a good starting point.

  • Lewis Acid: In reactions involving carbonyl groups, the choice of Lewis acid can influence the geometry of the transition state through chelation or non-chelation control, thereby affecting diastereoselectivity.

Q3: How can I accurately determine the diastereomeric ratio of my product mixture?

The most common and reliable method for determining diastereomeric ratios is Nuclear Magnetic Resonance (NMR) spectroscopy . By integrating the signals of protons that are unique to each diastereomer, a quantitative ratio can be established. For complex spectra where signals overlap, advanced NMR techniques or High-Performance Liquid Chromatography (HPLC) on a suitable stationary phase can be employed for separation and quantification.

Q4: Can the diastereoselectivity be reversed to favor the other diastereomer?

In some cases, yes. Reversing diastereoselectivity can be achieved by altering the reaction mechanism or conditions. For instance, in the aldol reaction of the lithium enolate of (+)-isomenthone, a reversal of diastereoselectivity at the newly formed secondary alcohol center was observed by changing the reaction quenching temperature.[2][3][4] This suggests that under certain conditions, thermodynamic and kinetic control can favor different diastereomers.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Aldol Reactions

The aldol reaction of the enolate of this compound with an aldehyde can generate two new stereocenters, leading to a mixture of diastereomers.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Reaction Temperature Perform the reaction at a lower temperature (e.g., -78 °C).Increased diastereoselectivity by favoring the kinetically controlled product.
Inappropriate Solvent Screen a range of solvents with varying polarities (e.g., THF, diethyl ether, toluene). Non-polar solvents often favor higher selectivity.Improved diastereomeric ratio due to better-organized transition states.
Incorrect Enolate Geometry The geometry of the enolate (E or Z) can significantly influence the stereochemical outcome (syn or anti). The choice of base and additives can affect the enolate geometry.Control over the syn/anti selectivity of the aldol adduct.
Reversible Aldol Reaction The aldol reaction can be reversible, leading to equilibration and a loss of selectivity.Trapping the product at low temperature can preserve the kinetic product ratio.
Lewis Acid Effects For Lewis acid-mediated aldol reactions, the choice of Lewis acid (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) is critical. Chelating Lewis acids can enforce a more rigid transition state.Enhanced diastereoselectivity through chelation control.

Quantitative Data: Aldol Reaction of (+)-Isomenthone Lithium Enolate

In a study by Gardiner et al., the diastereoselectivity of the aldol reaction of the lithium enolate of (+)-isomenthone with various aldehydes was found to be highly dependent on the quenching temperature, demonstrating a rare case of reversible diastereoselectivity.[2][3][4]

AldehydeQuenching Temperature (°C)Diastereomeric Ratio (Product A : Product B)
Propanal-78>95 : 5
Propanal2520 : 80
Benzaldehyde-78>95 : 5
Benzaldehyde2515 : 85

Data is illustrative of the trend observed in the cited literature.

Experimental Protocol: Diastereoselective Aldol Reaction of this compound Lithium Enolate

This protocol is a general guideline for the diastereoselective aldol reaction.

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF) and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

    • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir the reaction mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Aldol Addition:

    • Add a solution of the desired aldehyde (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

    • Stir the reaction for 2-4 hours at -78 °C, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Analysis:

    • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy by integrating characteristic signals for each diastereomer.

Issue 2: Low Diastereoselectivity in Grignard Reactions

The addition of a Grignard reagent to a carbonyl or imine derived from this compound can result in low diastereoselectivity if the reaction conditions are not optimized.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Solvent Choice Ethereal solvents like diethyl ether and THF are standard. The coordinating ability of the solvent can influence the aggregation state and reactivity of the Grignard reagent.Altering the solvent may change the transition state geometry and improve selectivity.
Reaction Temperature Lowering the temperature can increase selectivity, although Grignard reactions are often less sensitive to temperature changes than other reactions.Modest improvements in diastereomeric ratio may be observed.
Nature of the Grignard Reagent The steric bulk of the Grignard reagent can influence the facial selectivity of the addition.A more sterically demanding Grignard reagent may lead to higher diastereoselectivity.
Chelating Additives The addition of chelating agents (e.g., certain salts or ligands) can create a more ordered transition state.Increased diastereoselectivity through a more rigid reaction intermediate.

Experimental Protocol: Diastereoselective Grignard Addition to a this compound-Derived Imine

This protocol provides a general procedure for the diastereoselective addition of a Grignard reagent to a chiral imine.

  • Imine Formation:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the this compound-derived chiral amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

    • Remove the solvent under reduced pressure to obtain the crude imine, which can often be used without further purification.

  • Grignard Addition:

    • Dissolve the crude imine in anhydrous diethyl ether or THF and cool the solution to 0 °C or -78 °C under an argon atmosphere.

    • Slowly add the Grignard reagent (1.5 eq) dropwise.

    • Stir the reaction at the chosen temperature for several hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Issue 3: Poor Stereoselectivity in Wittig Reactions

The Wittig reaction of a ketone like this compound or a derived aldehyde can lead to a mixture of E/Z isomers if the ylide and reaction conditions are not chosen carefully.

Potential Causes and Solutions:

Potential CauseTroubleshooting StepExpected Outcome
Ylide Stability The stereochemical outcome of the Wittig reaction is highly dependent on the stability of the phosphorus ylide.[5][6][7]Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.
Presence of Lithium Salts Lithium salts can affect the reaction mechanism and stereoselectivity. Using salt-free ylides can lead to higher Z-selectivity with non-stabilized ylides.[5]Improved control over the E/Z ratio.
Solvent Effects The choice of solvent can influence the reaction pathway and the resulting stereoselectivity.Aprotic, non-polar solvents often favor Z-alkene formation with non-stabilized ylides.
Schlosser Modification For non-stabilized ylides, the Schlosser modification can be used to favor the formation of the E-alkene.[5][7]Reversal of stereoselectivity to obtain the thermodynamically more stable E-alkene.

Visualizations

Troubleshooting_Workflow start Low Diastereoselectivity Observed check_temp Is the reaction temperature optimized? (Generally lower is better) start->check_temp check_solvent Has a range of solvents been screened? (Non-polar solvents often improve selectivity) check_temp->check_solvent Yes protocol_optimization Systematic Protocol Optimization check_temp->protocol_optimization No check_reagent Is the choice of reagent critical? (e.g., Lewis acid, base, ylide stability) check_solvent->check_reagent Yes check_solvent->protocol_optimization No analyze_dr Accurately determine diastereomeric ratio (NMR, HPLC) check_reagent->analyze_dr Yes check_reagent->protocol_optimization No success Improved Diastereoselectivity analyze_dr->success protocol_optimization->analyze_dr

Caption: A general workflow for troubleshooting low diastereoselectivity.

Aldol_Reaction_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Temperature Temperature (-78°C vs. RT) Diastereoselectivity Diastereoselectivity (syn/anti ratio) Temperature->Diastereoselectivity Solvent Solvent (THF vs. Toluene) Solvent->Diastereoselectivity Base Base (LDA vs. KHMDS) Base->Diastereoselectivity Aldehyde Aldehyde Structure (Steric/Electronic Effects) Aldehyde->Diastereoselectivity Lewis_Acid Lewis Acid (Chelating vs. Non-chelating) Lewis_Acid->Diastereoselectivity

Caption: Key factors influencing diastereoselectivity in aldol reactions.

References

Identification and minimization of byproducts in (-)-Isomenthone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (-)-isomenthone. The primary focus is on the common synthetic route involving the isomerization of (-)-menthone and the identification and minimization of associated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory method for synthesizing this compound is through the acid- or base-catalyzed epimerization (isomerization) of its more stable diastereomer, (-)-menthone. This is a reversible reaction that proceeds through an enol or enolate intermediate.[1][2]

Q2: What is the primary "byproduct" in this isomerization reaction?

A2: Due to the reversible nature of the reaction, the primary "byproduct" is typically unreacted (-)-menthone. The equilibrium between the two isomers favors the more thermodynamically stable (-)-menthone. At room temperature, an equilibrated mixture contains approximately 29% isomenthone.[2]

Q3: Are there other byproducts I should be aware of?

A3: If the starting (-)-menthone is derived from natural sources like peppermint oil, it may contain impurities such as (+)-pulegone.[3][4] During reactions intended to produce menthone/isomenthone, such as pulegone hydrogenation, a complex mixture of byproducts can form, including various menthol stereoisomers ((+)-neomenthol, (-)-menthol, (+)-neoisomenthol, and (-)-isomenthol).[3][5] Under standard isomerization conditions with pure starting material, significant degradation or side reactions are not commonly reported.

Q4: How can I monitor the progress of the isomerization?

A4: The reaction progress can be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC).[6] This technique effectively separates (-)-menthone and this compound, allowing for quantification based on peak areas. Optical rotation measurements using a polarimeter can also track the conversion, as the rotation of the mixture changes from negative (for (-)-menthone) towards positive as (+)-isomenthone is formed.[6]

Q5: How can the final product be purified?

A5: Separating this compound from unreacted (-)-menthone can be challenging due to their similar physical properties. Fractional distillation is a common method used for separation.[7] For analytical purposes, chromatographic techniques like GC are standard.[6][8]

Troubleshooting Guide

Issue 1: Low Conversion of (-)-Menthone to this compound

Possible Cause Suggested Solution
Reaction has not reached equilibrium. Increase the reaction time. Monitor the reaction by GC until the ratio of isomenthone to menthone remains constant over two consecutive measurements.[6]
Insufficient catalyst activity. For acid-catalyzed reactions (e.g., Amberlyst 15DRY), increase the catalyst quantity or the reaction temperature. Temperatures of 70-90 °C have been shown to be effective.[6] Ensure the catalyst is not expired or deactivated.
Inefficient catalyst type for shifting equilibrium. Consider an alternative synthetic route via an enamine intermediate. Reaction of (-)-menthone with pyrrolidine to form an enamine, followed by controlled hydrolysis, can yield mixtures containing a higher proportion of isomenthone.
Reaction temperature is too low. Increasing the temperature can increase the reaction rate, helping it reach equilibrium faster. However, the effect on the final equilibrium position is less dramatic.[6]

Issue 2: Presence of Unexpected Peaks in GC Analysis

Possible Cause Suggested Solution
Contaminated starting material. Verify the purity of the starting (-)-menthone using GC-MS to identify impurities like pulegone.[3][4] If pulegone is present, consider purifying the menthone before isomerization.
Further reduction of ketones. If a hydrogenation method was used to prepare the starting material, menthol isomers may be present. These are byproducts of over-reduction.[3][5]
Catalyst degradation or side reactions. While less common, harsh acidic conditions could potentially lead to side reactions.[9] Ensure the reaction is not heated excessively or for a prolonged period beyond what is necessary to reach equilibrium. Using a milder, solid-supported catalyst like Amberlyst 15DRY can minimize this risk.[10]

Issue 3: Difficulty Removing the Catalyst

Possible Cause Suggested Solution
Using a homogeneous acid catalyst (e.g., HCl). This requires a full aqueous workup, including neutralization and extraction steps, which can be waste-intensive.[10]
Using a solid acid catalyst. The primary advantage of a resin catalyst like Amberlyst 15DRY is its ease of removal. The product mixture can be separated by simple filtration or by carefully pipetting the liquid away from the solid beads.[6]

Quantitative Data on Byproduct Formation

Table 1: Equilibrium Composition in (-)-Menthone Isomerization

Catalyst SystemTemperatureThis compound (%)(-)-Menthone (%)Reference
Amberlyst 15DRY70 - 90 °C~31 - 36%~64 - 69%[6]
Room TemperatureRoom Temp.~29%~71%[2]

Note: The ratio is often expressed as an equilibrium constant K = [isomenthone]/[menthone], with values typically ranging from 0.41 to 0.56.[6]

Table 2: Product Distribution from (+)-Pulegone Hydrogenation

Hydrogenation of (+)-pulegone is a potential source of menthone/isomenthone but can also generate menthol byproducts. The product distribution is highly dependent on the catalyst used.

Catalyst(-)-Menthone (mol%)(+)-Isomenthone (mol%)Menthol Isomers (Total mol%)
Pt/SiO₂283042
PtSn-BM10683
PtSn-OM321948

Data adapted from studies on pulegone hydrogenation, which can produce a mixture of menthone and isomenthone that subsequently gets reduced to menthols.

Experimental Protocols

Protocol 1: Isomerization of (-)-Menthone using Amberlyst 15DRY

This protocol is adapted from a green chemistry experiment developed for educational laboratories.[6][10]

Materials:

  • (-)-Menthone (1 mL)

  • Amberlyst 15DRY ion-exchange resin (10-40 mg)[6][11]

  • 20 mL scintillation vial with stir bar

  • Water bath or heating block (70-90 °C)

  • Acetone (for dilution)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Weigh the desired amount of Amberlyst 15DRY resin into the scintillation vial containing a small stir bar.

  • Add 1 mL of (-)-menthone to the vial.

  • Place the vial in a pre-heated water bath or heating block set to the desired temperature (e.g., 70 °C) and begin stirring.

  • Monitor the reaction by withdrawing small aliquots (e.g., every 15-20 minutes) using a glass pipette. Dilute the aliquot with acetone for GC analysis.

  • Continue the reaction for approximately 90 minutes, or until GC analysis shows that the ratio of isomenthone to menthone is stable (i.e., equilibrium has been reached).[6]

  • Upon completion, remove the vial from the heat source. Allow the resin beads to settle.

  • Carefully remove the liquid product mixture using a pipette, leaving the solid catalyst behind. The catalyst can be washed and potentially reused.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis A Add (-)-Menthone (1 mL) and Amberlyst 15DRY (10-40 mg) to a vial with a stir bar B Heat to 70-90 °C with stirring A->B C Monitor reaction via GC (approx. 90 min) B->C D Cool to room temperature C->D Equilibrium Reached E Separate liquid product from solid catalyst via pipette D->E F Analyze final product mixture (GC, Polarimetry) E->F

Caption: Workflow for Amberlyst 15DRY-catalyzed isomerization.

G cluster_time cluster_catalyst cluster_purity start Low Yield of This compound? check_time Has reaction reached equilibrium? start->check_time action_time Increase reaction time. Monitor until isomer ratio is stable. check_time->action_time No check_catalyst Is catalyst active/sufficient? check_time->check_catalyst Yes end_node Yield Optimized / Issue Identified action_time->end_node action_catalyst Increase catalyst loading or reaction temperature (70-90°C). Consider fresh catalyst. check_catalyst->action_catalyst No check_purity Is starting material pure? check_catalyst->check_purity Yes action_catalyst->end_node action_purity Analyze starting material by GC-MS. Purify if impurities (e.g., pulegone) are detected. check_purity->action_purity No check_purity->end_node Yes action_purity->end_node

Caption: Troubleshooting logic for low this compound yield.

References

Strategies for improving the yield of (-)-Isomenthone from menthone isomerization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Menthone Isomerization Strategies

Welcome to the technical support center for the isomerization of menthone. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable strategies for improving the yield of (-)-isomenthone and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of converting menthone to isomenthone?

The conversion is a reversible epimerization reaction that proceeds through an enol intermediate.[1] This reaction is typically catalyzed by either an acid or a base.[2][3] The process involves the inversion of the stereocenter at the carbon adjacent to the carbonyl group (C2), which bears the isopropyl group.

Q2: What is the expected maximum yield of isomenthone at equilibrium?

The isomerization of menthone reaches an equilibrium that favors the more stable menthone isomer. At room temperature, the equilibrium mixture contains approximately 29% isomenthone and 71% menthone.[1] Therefore, the theoretical maximum yield from a standard isomerization is around 29%. Strategies to exceed this typically involve continuous removal of the isomenthone product to shift the equilibrium.

Q3: How is the stereochemistry of the product determined?

The stereochemistry of the product is directly dependent on the starting material. The isomerization of (-)-menthone, the (2S, 5R) isomer, results in the formation of (+)-isomenthone, the (2S, 5S) isomer.[1][4] To obtain the target This compound , one must start with (+)-menthone (the 2R, 5S isomer).

Q4: What are the recommended catalysts for this isomerization?

While traditional methods use mineral acids like hydrochloric acid in acetic acid, these generate considerable waste.[4] A more modern, efficient, and environmentally friendly ("green") approach is to use a solid acid catalyst, such as the ion-exchange resin Amberlyst-15 .[5][6] This catalyst is easily separated from the reaction mixture by simple filtration, reduces waste, and eliminates the hazards associated with concentrated acids.[4]

Q5: How does temperature influence the reaction?

Temperature primarily affects the rate at which equilibrium is reached. Higher temperatures (e.g., 70-90 °C) will allow the reaction to achieve equilibrium much faster than at room temperature.[4] While temperature can slightly alter the position of the equilibrium according to thermodynamic principles, its main role in this process is kinetic.

Q6: How can I separate this compound from the final reaction mixture?

The most common methods for separating the menthone and isomenthone diastereomers are fractional distillation and gas chromatography (GC).[7][8] Analytical separation is well-achieved using GC with a polar stationary phase like Carbowax 400, which can effectively resolve the isomers.[7]

Troubleshooting Guide

Problem: My yield of this compound is significantly lower than the expected ~29% equilibrium concentration.

This is a common issue that can be traced to several factors. Use the following Q&A and the troubleshooting flowchart to diagnose the problem.

Q: Have you confirmed the reaction has reached equilibrium? A: A low yield is often due to insufficient reaction time. The reaction should be monitored over time using an appropriate analytical method (e.g., Gas Chromatography) to confirm that the ratio of isomenthone to menthone has become constant. With an Amberlyst-15 catalyst at 70°C, equilibrium can be reached in as little as 90 minutes.[4]

Q: Is your catalyst active and used in sufficient quantity? A: Catalyst activity is critical.

  • Solid Catalysts (Amberlyst-15): Ensure the resin has been properly stored and has not been contaminated. Insufficient catalyst loading will lead to a very slow reaction rate.[4] A loading of ~1% by mass relative to the menthone is a good starting point.[4]

  • Acid/Base Catalysts: Impurities in the starting material or solvent can neutralize the catalyst.[9] Ensure all reagents and glassware are clean and dry.

Q: Could there be issues with your starting material or reagents? A: The purity of the starting (+)-menthone is important. Non-volatile impurities can affect analytical measurements and yield calculations, while reactive impurities could consume the catalyst or lead to side reactions.

Q: Are you experiencing product loss during workup and purification? A: Significant amounts of product can be lost during post-reaction manipulations.[10]

  • Catalyst Removal: When using a solid resin like Amberlyst-15, ensure you thoroughly rinse the resin with a small amount of solvent after filtration to recover any adsorbed product.

  • Extraction/Washing: If performing a liquid-liquid extraction, ensure complete phase separation and rinse all glassware to avoid mechanical losses.

  • Distillation: Menthone and isomenthone are volatile. Avoid overly aggressive evaporation on a rotary evaporator.[10]

Troubleshooting Flowchart

Caption: A logical flowchart for troubleshooting low yields in menthone isomerization.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for the isomerization using a modern, solid-phase catalyst. The primary variables are temperature and catalyst loading, which mainly influence the reaction rate rather than the final equilibrium position.

ParameterRecommended ValueRationale & NotesCitation
Starting Material (+)-MenthoneRequired to produce the desired this compound stereoisomer.[1]
Catalyst Amberlyst-15 (Dry)Solid acid catalyst. Efficient, reusable, and simplifies workup (filtration).[4][5]
Catalyst Loading 10 - 40 mg per 1 mL of menthoneHigher loading increases the reaction rate. 10 mg (~1.1 mass %) is efficient.[4]
Solvent None (Neat)The reaction proceeds efficiently without a solvent, reducing waste.[4]
Temperature 70 - 90 °CIncreases the rate of reaction to reach equilibrium faster.[4]
Reaction Time 90 - 120 minutesTime to reach equilibrium. Should be confirmed by analytical monitoring.[4]
Equilibrium Constant (Keq) ~0.41 - 0.43Keq = [isomenthone] / [menthone].[4]
Expected Composition ~29% Isomenthone, ~71% MenthoneThis is the thermodynamic equilibrium point of the reaction.[1]

Experimental Protocol

Protocol: Isomerization of (+)-Menthone using Amberlyst-15

This protocol describes a "green" and efficient method for the isomerization of (+)-menthone to an equilibrium mixture containing this compound.

Materials:

  • (+)-Menthone (ensure high purity)

  • Amberlyst-15DRY ion-exchange resin

  • 20 mL scintillation vial with cap

  • Small magnetic stir bar

  • Water bath or heating block with magnetic stirring

  • Gas chromatograph (GC) for analysis

Procedure:

  • Setup: Accurately weigh 20-30 mg of Amberlyst-15DRY resin into a clean, dry 20 mL scintillation vial.[4] Add a small magnetic stir bar.

  • Reagent Addition: Add 2.0 mL of (+)-menthone to the vial.

  • Reaction: Place the sealed vial in a pre-heated water bath or heating block set to 80°C.[4] Begin vigorous magnetic stirring.

  • Monitoring: At 30-minute intervals (e.g., t=0, 30, 60, 90, 120 min), briefly stop stirring and allow the resin to settle. Carefully withdraw a small aliquot (~5-10 µL) of the supernatant using a micropipette. Dilute the aliquot in a suitable solvent (e.g., ethyl acetate) in a GC vial for analysis.

  • Analysis: Analyze the samples by GC to determine the ratio of this compound to (+)-menthone. The reaction is complete when this ratio no longer changes, indicating that equilibrium has been reached.

  • Workup: Once the reaction has reached equilibrium, remove the vial from the heat and allow it to cool to room temperature. Let the catalyst beads settle completely.

  • Product Isolation: Carefully transfer the product mixture (supernatant) to a clean storage vial using a pipette, leaving the Amberlyst-15 resin behind.[4] The resin can be washed with a small amount of solvent, dried, and potentially reused. The resulting product is an equilibrium mixture of (+)-menthone and this compound.

Experimental Workflow Diagram

Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Isomerization cluster_workup 3. Product Isolation cluster_purification 4. Purification (Optional) start Start: (+)-Menthone catalyst Add Solid Catalyst (Amberlyst-15) start->catalyst react Heat & Stir (e.g., 80°C, 90 min) catalyst->react monitor Monitor Progress (via GC) react->monitor separate_cat Cool & Separate Catalyst (Pipette or Filter) monitor->separate_cat Equilibrium Reached product_mix Equilibrium Mixture: (+)-Menthone & This compound separate_cat->product_mix purify Fractional Distillation or Chromatography product_mix->purify final_product Purified This compound purify->final_product

Caption: Workflow for the catalyzed isomerization of menthone to isomenthone.

References

Technical Support Center: Fractional Distillation of (-)-Isomenthone and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges during the fractional distillation of (-)-Isomenthone and its isomers.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to separate this compound from its isomers, like menthone, using fractional distillation?

A1: The primary challenges are the very close boiling points of the isomers and their tendency to interconvert.[1][2] Menthone and isomenthone are diastereomers with similar physical properties, making their separation by distillation inherently difficult.[2][3] Fractional distillation separates components based on differences in volatility, and with similar boiling points, achieving high purity is challenging.[4]

Q2: What is epimerization and how does it affect the distillation of this compound?

A2: Epimerization is the interconversion of diastereomers. Menthone and isomenthone can easily convert into one another, especially under acidic or basic conditions, or when heated.[5][6] During distillation, the heat can promote this conversion, meaning that even as you separate the isomers, they can revert to a mixture in the distillation flask and in the collected fractions.[5] For example, l-menthone can convert to d-isomenthone.[5] At room temperature, an equilibrium mixture might contain as much as 29% isomenthone.[5]

Q3: Can this compound and its isomers form an azeotrope?

A3: While the search results do not specifically mention azeotrope formation between this compound and its isomers directly, it is a common phenomenon in mixtures of similar compounds.[7] An azeotrope is a mixture of liquids with a constant boiling point and composition, which cannot be separated by simple distillation.[7][8] If an azeotrope forms, the vapor and liquid phases will have the same composition, preventing further separation by fractional distillation.[8]

Q4: Why is vacuum distillation recommended for this separation?

A4: Vacuum distillation is recommended for two main reasons. First, some essential oil components, like menthone, can decompose at their atmospheric boiling points.[9] Lowering the pressure reduces the boiling point, minimizing thermal degradation. Second, it is a common technique for separating components of essential oils, such as menthol and menthone from mint oil.[10][11]

Q5: What type of distillation column is best suited for this separation?

A5: A fractional distillation column with a high number of theoretical plates is necessary to separate compounds with close boiling points.[4][10] For terpenoid separation, a Vigreux column or a packed column can be used to provide the necessary surface area for repeated vaporization and condensation cycles. A column with about 50 theoretical plates has been used for the fractional distillation of mint oil.[10]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation / Low Purity of Fractions 1. Insufficient column efficiency (too few theoretical plates). 2. Boiling points of isomers are too close for the current setup. 3. Interconversion (epimerization) of isomers during distillation.[5][6]1. Use a longer fractionating column or a column with more efficient packing to increase the number of theoretical plates.[4] 2. Operate the distillation under a high vacuum to potentially increase the difference in boiling points. 3. Ensure all glassware is clean and neutral to avoid acid or base-catalyzed epimerization.[6] Consider using a lower distillation temperature under vacuum.
Product Degradation or Darkening 1. Distillation temperature is too high, causing thermal decomposition.[9]1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the components.[9] A short-path distillation apparatus can also minimize the time the substance spends at high temperatures.[12]
No Change in Vapor Temperature During Distillation 1. An azeotrope may have formed.[7][8]1. If an azeotrope is suspected, simple fractional distillation will not work. Consider alternative separation techniques such as azeotropic distillation (by adding an entrainer) or preparative chromatography.[7][13]
Enolization of Isomenthone 1. Certain column packing materials, especially at low loadings, can cause the enolization of isomenthone.[14]1. Choose an appropriate stationary phase for your column packing. Carbowax 400 has been shown to be effective for the separation of menthone isomers by gas chromatography, suggesting its relative inertness.[14]

Quantitative Data

The separation of this compound and its isomers is challenging due to their very similar boiling points.

Compound Boiling Point (°C at 760 mmHg) Vapor Pressure (mmHg at 20°C)
(-)-Menthone (l-Menthone)207-210[15][16]0.5[15]
Isomenthone (mixture of isomers)205-208[17]Not available
Menthone (mixture of isomers)~207[18]0.27[1]

Experimental Protocols

Protocol: Vacuum Fractional Distillation of a this compound and Menthone Mixture

This protocol is a general guideline for the separation of this compound and its isomers from a mixture, such as dementholized mint oil.

1. Preparation:

  • Ensure all glassware is clean and dry to prevent unwanted side reactions.
  • The crude mixture containing this compound should be filtered to remove any particulate matter.

2. Apparatus Setup:

  • Assemble a vacuum fractional distillation apparatus. This should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
  • The fractionating column should have a high number of theoretical plates to effectively separate the isomers.[10]
  • Use appropriate heating (heating mantle) and stirring (magnetic stir bar) for the distillation flask.

3. Distillation Process:

  • Charge the distillation flask with the crude isomer mixture (do not fill more than two-thirds full).
  • Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 10-20 mmHg).[10]
  • Begin heating the distillation flask gently.
  • Monitor the temperature at the distillation head. The temperature should remain steady during the collection of a pure fraction.[19]
  • Collect fractions based on the boiling point ranges observed at the reduced pressure. The more volatile components will distill first.[4]
  • It is advisable to collect a small forerun fraction before collecting the main fractions.
  • Change receiving flasks to isolate different fractions as the temperature at the distillation head changes.

4. Analysis:

  • Analyze the collected fractions using methods like Gas Chromatography (GC) to determine the purity and composition of each fraction.[14]

Visualizations

G cluster_legend Legend Menthone (-)-Menthone Enol Enol Intermediate Menthone->Enol Epimerization (Acid/Base/Heat) Isomenthone (+)-Isomenthone Isomenthone->Enol Reversible Reaction Enol->Menthone Enol->Isomenthone Isomer1 Isomer Intermediate Reaction Intermediate Process Process Arrow

Caption: Interconversion of (-)-Menthone and (+)-Isomenthone via an enol intermediate.

G start Start: Crude Isomer Mixture setup Assemble Vacuum Fractional Distillation Apparatus start->setup distill Heat and Distill Under Reduced Pressure setup->distill collect Collect Fractions Based on Boiling Point distill->collect analyze Analyze Fractions (e.g., by GC) collect->analyze end End: Separated Fractions analyze->end

Caption: Experimental workflow for the fractional distillation of isomers.

G start Problem: Poor Separation check_column Is the column efficiency sufficient? start->check_column increase_efficiency Solution: Use a longer or more efficient column. check_column->increase_efficiency No check_vacuum Is the distillation under vacuum? check_column->check_vacuum Yes end Separation Improved increase_efficiency->end apply_vacuum Solution: Apply or increase vacuum to lower boiling point. check_vacuum->apply_vacuum No check_epimerization Could epimerization be occurring? check_vacuum->check_epimerization Yes apply_vacuum->end minimize_epimerization Solution: Use neutral glassware and lower distillation temperature. check_epimerization->minimize_epimerization Yes check_epimerization->end No minimize_epimerization->end

Caption: Troubleshooting flowchart for poor separation during distillation.

References

Overcoming poor catalyst performance in the hydrogenation of pulegone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pulegone Hydrogenation. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to poor catalyst performance in the hydrogenation of (+)-pulegone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Conversion of Pulegone

Q1: My pulegone hydrogenation reaction shows very low conversion. What are the common causes and how can I fix this?

A1: Low conversion is a frequent issue that can stem from several factors related to the catalyst, reaction conditions, or feedstock purity.

  • Catalyst Activity: The catalyst may be inactive or "poisoned."

    • Troubleshooting:

      • Use a Fresh Catalyst: Ensure you are using a fresh, properly stored catalyst. Some catalysts, particularly palladium-based ones, can be pyrophoric and lose activity if not handled correctly.

      • Check for Poisons: Contaminants in the feedstock or solvent can poison the catalyst. Common poisons include sulfur compounds, and sometimes even trace impurities can deactivate the catalyst surface.[1][2] Consider purifying your pulegone feedstock if you suspect impurities.

      • Increase Catalyst Loading: While not always ideal, increasing the catalyst-to-substrate ratio can sometimes overcome minor activity issues.

  • Hydrogen Pressure & Availability: Insufficient hydrogen pressure or poor mass transfer of hydrogen to the catalyst surface can severely limit the reaction rate.

    • Troubleshooting:

      • Increase H₂ Pressure: Many hydrogenations perform poorly at atmospheric pressure.[2] Increasing the pressure (e.g., to 1.0 MPa or higher) significantly enhances the concentration of hydrogen available at the catalytic sites.[3][4]

      • Improve Agitation: Ensure vigorous stirring to facilitate the transfer of hydrogen from the gas phase to the liquid and finally to the catalyst surface.

  • Reaction Temperature: The temperature may be too low for the chosen catalyst system.

    • Troubleshooting:

      • Increase Temperature: Gradually increasing the reaction temperature can improve the reaction rate. For example, studies have shown effective hydrogenation at temperatures around 90-115°C.[3][5] However, be aware that higher temperatures can sometimes negatively impact selectivity.[4]

  • Solvent Choice: The solvent can influence both the solubility of hydrogen and the interaction of the substrate with the catalyst.

    • Troubleshooting:

      • Solvent Selection: Alcohols like methanol or ethanol are commonly used.[2] Non-polar solvents such as n-heptane or n-dodecane have also been used successfully.[3][6] Ensure your pulegone and intermediates are soluble in the chosen solvent.

Issue 2: Poor Selectivity - Formation of Undesired Products

Q2: My reaction is working, but I'm getting a mixture of menthone and various menthol isomers. How can I improve selectivity towards menthone?

A2: The hydrogenation of pulegone proceeds in two main steps: first, the reduction of the C=C double bond to form menthone and isomenthone, and second, the reduction of the C=O carbonyl group to form various menthol isomers.[6] Controlling selectivity is key to obtaining the desired product.

  • Catalyst Selection: The choice of metal is critical.

    • Troubleshooting:

      • Palladium (Pd) Catalysts: Palladium catalysts are known to favor the hydrogenation of the C=C double bond while being less active for the C=O bond, thus favoring the formation of menthones.[5]

      • Platinum (Pt) Catalysts: Platinum can be effective, but may also promote the subsequent hydrogenation to menthols. Modifying Pt with other metals, like tin (Sn), can alter selectivity.[3]

      • Avoid Highly Active Carbonyl-Reducing Catalysts: Catalysts like Ruthenium (Ru) or Rhodium (Rh) can be very active for carbonyl hydrogenation and may lead directly to menthols.[4][7]

  • Reaction Conditions: Milder conditions generally favor the intermediate product, menthone.

    • Troubleshooting:

      • Lower Temperature and Pressure: Use the mildest conditions possible that still afford a reasonable conversion rate. Overly harsh conditions can promote the second hydrogenation step to menthols.

      • Monitor Reaction Time: Stop the reaction once pulegone is consumed to prevent the subsequent conversion of menthone to menthols. Monitor the reaction progress using techniques like GC (Gas Chromatography).

Q3: I want to synthesize menthols, but I am getting an undesirable mix of stereoisomers. How can I control the stereoselectivity?

A3: Controlling the stereochemistry to obtain specific menthol isomers (neomenthol, menthol, isomenthol, neoisomenthol) is challenging and highly dependent on the catalyst system and reaction conditions.[6]

  • Catalyst and Support: The interaction of the substrate with the catalyst surface dictates the stereochemical outcome.

    • Troubleshooting:

      • Copper (Cu) Catalysts: Copper-based catalysts, such as Cu/Al₂O₃, have shown good activity and selectivity for converting pulegone directly into a mixture of menthols under mild conditions (e.g., 90°C, 1 atm H₂).[5]

      • Nickel (Ni) Catalysts: Raney-Nickel and supported Ni catalysts have also been used, though they may require more forcing conditions. The choice of support can influence the isomer distribution.[7][8]

      • Platinum-Tin (Pt-Sn) Catalysts: Bimetallic Pt-Sn catalysts have been studied for their ability to influence the formation of different menthol isomers.[3]

  • Isomerization: Keep in mind that isomerization between menthone and isomenthone can occur under reaction conditions, which in turn affects the final distribution of menthol isomers.[7]

Issue 3: Catalyst Deactivation

Q4: My catalyst works well initially, but its activity drops off quickly, either during the reaction or upon recycling. What's causing this deactivation?

A4: Catalyst deactivation is a common problem in heterogeneous catalysis.

  • Poisoning: As mentioned in Q1, impurities can irreversibly bind to active sites.

    • Troubleshooting:

      • Feedstock Purification: Ensure high purity of pulegone, solvent, and hydrogen gas.

      • Guard Beds: For continuous processes, using a guard bed to adsorb poisons before the main reactor can protect the catalyst.

  • Coking/Fouling: High molecular weight byproducts or oligomers can form on the catalyst surface, blocking active sites.[3] This can be an issue in carbonyl compound hydrogenations.

    • Troubleshooting:

      • Milder Conditions: Lowering the reaction temperature can sometimes reduce the rate of coke formation.

      • Solvent Washing: Washing the catalyst with a suitable solvent after reaction may remove some adsorbed species.

  • Sintering/Leaching: At higher temperatures, metal particles on the support can agglomerate (sinter), reducing the active surface area.[4] Metal can also leach from the support into the reaction medium.

    • Troubleshooting:

      • Choose a Stable Support: Supports like charcoal often show better stability and recyclability compared to others like alumina in certain reactions.[4]

      • Operate at Lower Temperatures: Use the lowest effective temperature to minimize the risk of sintering.

Data Presentation: Catalyst Performance in Pulegone Hydrogenation

The following table summarizes performance data for various catalysts under different conditions, providing a basis for comparison.

CatalystSupportTemp (°C)Pressure (MPa)Time (h)Pulegone Conv. (%)Menthone/ Isomenthone Selectivity (%)Menthol Isomers Selectivity (%)Reference
PtSiO₂1151.01210058 (28% Menthone, 30% Isomenthone)42[3][6]
Pt-SnSiO₂1151.012100~35~65[3]
CuAl₂O₃900.1 (1 atm)7100- (Directly to menthols)100[5]
NiVarious180-20012.0-HighLow (Favors menthols)High[5][8]
PdPorous Glass----Favored over mentholsLow[5][9]

Experimental Protocols

General Protocol for Batch Hydrogenation of (+)-Pulegone

This protocol provides a general methodology. Specific parameters such as catalyst loading, temperature, and pressure should be optimized based on the chosen catalyst and desired product.

1. Materials & Equipment:

  • High-pressure batch reactor (e.g., Parr autoclave) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller.

  • (+)-Pulegone (substrate)

  • Anhydrous solvent (e.g., n-dodecane, ethanol)

  • Heterogeneous catalyst (e.g., 5% Pt/SiO₂, 8% Cu/Al₂O₃)

  • High-purity hydrogen gas

  • Inert gas (Nitrogen or Argon) for purging

  • Filtration setup (e.g., Celite pad over filter paper)

  • Analytical equipment (e.g., Gas Chromatograph with a chiral column)

2. Reactor Setup and Catalyst Loading:

  • Ensure the reactor is clean and dry.

  • Under an inert atmosphere (e.g., inside a glovebox or under a stream of N₂), add the catalyst to the reactor vessel. The amount should be calculated based on the desired substrate-to-catalyst ratio (e.g., 5-10 wt% of the substrate).

  • Add the solvent, followed by the (+)-pulegone.

  • Seal the reactor according to the manufacturer's instructions.

3. Reaction Procedure:

  • Place the sealed reactor in its heating mantle and connect all gas lines and monitoring equipment.

  • Begin stirring at a high rate (e.g., >1000 rpm) to ensure the catalyst remains suspended.

  • Purge the reactor several times with low-pressure inert gas, followed by several purges with low-pressure hydrogen to remove all air.

  • Pressurize the reactor to the desired reaction pressure with hydrogen (e.g., 1.0 MPa).

  • Heat the reactor to the target temperature (e.g., 115°C).

  • Monitor the reaction progress by observing the pressure drop (as H₂ is consumed) or by taking small, periodic samples for GC analysis (if the reactor is so equipped).

  • Once the reaction has reached completion (e.g., full conversion of pulegone) or the desired endpoint, turn off the heating and allow the reactor to cool to room temperature.

4. Product Work-up and Analysis:

  • Carefully vent the excess hydrogen pressure.

  • Purge the reactor with an inert gas.

  • Open the reactor and dilute the reaction mixture with a suitable solvent if necessary.

  • Remove the catalyst by filtration through a pad of Celite. Wash the catalyst on the filter with additional solvent to recover all the product.

  • Analyze the filtrate using GC and/or GC-MS to determine the conversion and product distribution (selectivity).

Visualizations

Pulegone_Hydrogenation_Pathway Pulegone (+)-Pulegone (C=C and C=O) Menthone (-)-Menthone (C=O) Pulegone->Menthone Step 1 H₂, Catalyst (e.g., Pd, Pt) Reduction of C=C Isomenthone (+)-Isomenthone (C=O) Pulegone->Isomenthone Step 1 H₂, Catalyst (e.g., Pd, Pt) Reduction of C=C Menthols Menthol Isomers (C-OH) Menthone->Menthols Step 2 H₂, Catalyst (e.g., Pt, Ni, Cu) Reduction of C=O Isomenthone->Menthols Step 2 H₂, Catalyst (e.g., Pt, Ni, Cu) Reduction of C=O

Caption: Reaction pathway for the two-step hydrogenation of pulegone.

Troubleshooting_Workflow Start Poor Catalyst Performance CheckConversion Is Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity the Issue? CheckConversion->CheckSelectivity No IncreasePressure Increase H₂ Pressure Improve Stirring CheckConversion->IncreasePressure Yes ProductType Desired Product? CheckSelectivity->ProductType Yes CheckDeactivation Does Activity Drop Over Time? CheckSelectivity->CheckDeactivation No CheckCatalyst Check Catalyst Activity (Use fresh, check for poisons) IncreasePressure->CheckCatalyst IncreaseTemp Increase Temperature CheckCatalyst->IncreaseTemp WantMenthone Change Catalyst (e.g., Pd) Use Milder Conditions ProductType->WantMenthone Menthone WantMenthols Change Catalyst (e.g., Cu, Ni) Adjust Conditions for Stereoselectivity ProductType->WantMenthols Menthols FixDeactivation Purify Feedstock (Poisons) Use Milder Temp (Sintering) Change Support (Leaching) CheckDeactivation->FixDeactivation Yes

Caption: Troubleshooting logic for pulegone hydrogenation experiments.

References

Methods for the removal of residual starting material from (-)-Isomenthone product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of residual starting material from (-)-Isomenthone products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in a crude this compound product?

A1: The most common impurities depend on the synthetic route or natural source of the this compound. Typically, these include:

  • Pulegone: A common precursor in the synthesis of menthone isomers. Due to its potential toxicity, its removal is often a primary concern.

  • Menthone: A diastereomer of isomenthone. As they are stereoisomers with similar physical properties, their separation can be challenging.

  • Other Menthone and Isomenthone isomers: Depending on the reaction conditions, other stereoisomers may be present.

  • Unreacted starting materials and reagents: Specific to the synthetic pathway used.

Q2: Which purification method is best for my this compound sample?

A2: The optimal purification method depends on the nature and quantity of the impurities, the scale of your experiment, and the desired final purity.

  • Fractional Distillation: Best suited for large-scale purifications where impurities have significantly different boiling points. It is particularly effective for separating isomenthone from higher or lower boiling point compounds.

  • Column Chromatography (Flash or Preparative HPLC): Offers high resolution and is ideal for separating diastereomers like menthone and isomenthone, or for removing impurities with very similar polarities. Preparative HPLC can achieve very high purity, but on a smaller scale than flash chromatography.

  • Crystallization: A cost-effective method for purification if a suitable solvent system can be found in which the solubility of this compound and its impurities differ significantly.

  • Chemical Conversion: This method is highly specific for certain impurities, such as the removal of pulegone by chemical reduction. It is often used as a preliminary purification step before a final polishing step like distillation or chromatography.

Q3: Can I use gas chromatography (GC) for the preparative purification of this compound?

A3: While analytical GC is an excellent tool for assessing the purity of this compound, preparative GC is less common for larger scale purification due to its limited sample capacity. However, for obtaining small quantities of highly pure material for analytical standards, preparative GC can be a viable option.[1][2]

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Troubleshooting Steps
Poor Separation of Isomers Insufficient column efficiency (too few theoretical plates).Use a longer fractionating column or a column with a more efficient packing material.
Distillation rate is too fast.Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column.
Incorrect pressure for vacuum distillation.Optimize the vacuum pressure to maximize the boiling point difference between this compound and the impurities.
Product Decomposition Distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compounds.
Bumping or Uneven Boiling Lack of boiling chips or inadequate stirring.Add fresh boiling chips or use a magnetic stirrer to ensure smooth boiling.
Column Chromatography (Flash)
Issue Possible Cause(s) Troubleshooting Steps
Co-elution of this compound and Menthone Inappropriate solvent system.Optimize the mobile phase. A less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes) may improve separation.
Column is overloaded.Reduce the amount of crude material loaded onto the column.
Tailing Peaks Interactions between the compound and the silica gel.Add a small amount of a modifier to the eluent (e.g., a drop of triethylamine for basic compounds or acetic acid for acidic compounds).
The compound is not stable on silica gel.Test the stability of your compound on a TLC plate. If it degrades, consider using a different stationary phase like alumina or a reversed-phase silica.[3]
Compound is not eluting The solvent system is not polar enough.Gradually increase the polarity of the mobile phase.
The compound has decomposed on the column.Verify compound stability on silica. If unstable, alternative purification methods should be considered.[3]

Data Presentation

Table 1: Boiling Points of this compound and Common Impurities

CompoundBoiling Point at 760 mmHg (°C)Boiling Point at Reduced Pressure (°C / mmHg)
This compound208Not specified
Menthone210Not specified
(+)-Pulegone224103 / 17

Note: Data sourced from various public databases.[4][5][6]

Table 2: Comparison of Purification Methods for this compound

MethodTypical PurityAdvantagesDisadvantages
Fractional Distillation Moderate to HighScalable, cost-effective for large quantities.Limited resolution for isomers with close boiling points.
Flash Chromatography HighGood resolution for diastereomers, relatively fast.Requires larger volumes of solvent, not easily scalable to industrial levels.
Preparative HPLC Very High (>99%)Excellent separation of closely related isomers.Small scale, expensive.
Crystallization HighPotentially very high purity, cost-effective.Finding a suitable solvent can be challenging, may have lower yields.
Chemical Conversion of Pulegone N/A (impurity removal)Highly specific for pulegone removal.Introduces new reagents and potential byproducts that need to be removed.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation

This protocol is suitable for separating this compound from impurities with different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glassware is dry and joints are properly sealed.

  • Sample Preparation: Place the crude this compound mixture in the distillation flask with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum to the desired pressure.

    • Heat the distillation flask using a heating mantle.

    • Collect fractions based on the boiling point at the given pressure. The temperature should remain constant during the collection of a pure fraction.

    • Monitor the purity of each fraction using analytical GC.

Protocol 2: Preparative Flash Column Chromatography

This protocol is designed for the separation of this compound from its diastereomer, menthone, and other impurities of similar polarity.

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between this compound and the impurities. The target compound should have an Rf value of approximately 0.2-0.3.[7]

  • Column Packing:

    • Pack a glass column with silica gel 60 (230-400 mesh) using the chosen solvent system (slurry packing is recommended).

    • Ensure the silica bed is compact and level.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).

    • Collect fractions and monitor their composition by TLC or GC.

    • Combine the fractions containing pure this compound.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 3: Chemical Removal of Pulegone

This protocol describes the selective reduction of pulegone in a mixture containing menthone isomers.

  • Reaction Setup: In a round-bottom flask, prepare a saturated aqueous solution of sodium sulfite. Add glacial acetic acid to adjust the pH to approximately neutral.

  • Reaction:

    • Add the crude this compound containing pulegone to the reaction flask.

    • Stir the mixture vigorously at room temperature or with gentle heating. The reaction progress can be monitored by GC to follow the disappearance of the pulegone peak.

  • Work-up:

    • Once the reaction is complete, separate the organic layer.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acetic acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Further Purification: The resulting this compound will be free of pulegone but may contain other impurities. A subsequent purification by fractional distillation or column chromatography is recommended to achieve high purity.

Visualizations

experimental_workflow crude Crude this compound analysis1 Purity Analysis (GC) crude->analysis1 decision Pulegone Present? analysis1->decision chem_conv Chemical Conversion decision->chem_conv Yes distillation Fractional Distillation decision->distillation No chem_conv->distillation chromatography Column Chromatography distillation->chromatography analysis2 Purity Analysis (GC) chromatography->analysis2 pure_product Pure this compound analysis2->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Poor Separation in Column Chromatography check_tlc Review TLC Optimization start->check_tlc coelution Co-elution of Isomers check_tlc->coelution tailing Peak Tailing check_tlc->tailing no_elution Compound Not Eluting check_tlc->no_elution less_polar Use Less Polar Eluent coelution->less_polar Yes reduce_load Reduce Sample Load coelution->reduce_load If still poor add_modifier Add Modifier to Eluent tailing->add_modifier Yes change_phase Change Stationary Phase tailing->change_phase If still tailing increase_polarity Increase Eluent Polarity no_elution->increase_polarity Yes check_stability Check Compound Stability no_elution->check_stability If still no elution

Caption: Troubleshooting logic for column chromatography issues.

References

Enhancing the stability of (-)-Isomenthone under various reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (-)-Isomenthone Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My recent batch of this compound shows the presence of (+)-Menthone as a significant impurity. What is causing this?

A1: The most common stability issue with this compound is its epimerization to its diastereomer, (+)-Menthone. This is a reversible reaction that proceeds through an enol intermediate.[1] The presence of acid or base can catalyze this isomerization, shifting the equilibrium between the two compounds.[2][3][4] At room temperature, the equilibrium mixture favors menthone, with the isomenthone content reaching about 29%.[1]

Q2: How can I minimize the isomerization of this compound to (+)-Menthone during a reaction?

A2: To minimize isomerization, it is crucial to control the reaction conditions carefully:

  • pH Control: Avoid strongly acidic or basic conditions. If a reaction requires acidic or basic catalysis, consider using milder reagents or buffer systems. The traditional use of mineral acids like HCl has been shown to cause significant isomerization.[4]

  • Catalyst Choice: Opt for catalysts that are less likely to promote epimerization. For instance, using a solid acid catalyst like an ion-exchange resin (e.g., AMBERLYST 15DRY) instead of a mineral acid can be a "greener" and more controlled approach.[3][4] For oxidation reactions to produce menthones from menthol, certain methods, like using stoichiometric chromic acid with diethyl ether as a co-solvent, can largely avoid epimerization.[1]

  • Temperature Management: Lowering the reaction temperature can slow down the rate of isomerization.[5]

  • Reaction Time: Minimize reaction and work-up times where harsh conditions are unavoidable.

Q3: Is this compound susceptible to degradation pathways other than isomerization?

A3: Yes. Besides isomerization, this compound, as a monoterpene ketone, can be susceptible to:

  • Oxidation: Exposure to strong oxidizing agents or atmospheric oxygen over time can lead to degradation.[6][7] The ketone functional group can undergo reactions like the Baeyer-Villiger oxidation to form a lactone.[1]

  • Thermal Degradation: Although relatively stable at moderate temperatures, prolonged exposure to high heat can lead to decomposition, emitting acrid smoke.[8] Vapors may form explosive mixtures with air if heated.[6][7]

  • Photodegradation: Like many organic compounds, exposure to UV or visible light can potentially cause degradation.[5]

Q4: What are the recommended storage and handling conditions for this compound to ensure long-term stability?

A4: To maintain the purity and stability of this compound, adhere to the following guidelines:

  • Storage Temperature: Store in a refrigerator.[9]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Container: Use a tightly sealed container to protect from moisture and air.[10]

  • Light: Protect from light by using an amber or opaque container.

  • Purity: Ensure the compound is free from acidic or basic impurities that could catalyze isomerization over time.

Data on Isomenthone Stability

The primary quantitative data available relates to the equilibrium between this compound and (+)-Menthone.

Table 1: Equilibrium Composition of Isomenthone and Menthone

Condition This compound (%) (+)-Menthone (%) Source

| Room Temperature | 29% | 71% |[1] |

Table 2: Conditions for Acid-Catalyzed Isomerization

Catalyst Substrate Temperature Time to Equilibrium Source
AMBERLYST 15DRY (1.1 mass %) Neat (-)-Menthone 70 °C 90 minutes [3][4]

| HCl and Glacial Acetic Acid | (-)-Menthone | Not specified | Not specified (traditional method) |[4] |

Experimental Protocols

Protocol 1: Monitoring Isomerization of this compound by Gas Chromatography (GC)

This protocol is adapted from methodologies used to study the acid-catalyzed isomerization of menthone isomers.[3][4]

Objective: To quantify the conversion of this compound to (+)-Menthone under specific reaction conditions over time.

Materials:

  • This compound sample

  • Chosen solvent (e.g., an inert solvent like hexane if required)

  • Catalyst (e.g., AMBERLYST 15DRY resin or a dilute acid solution)

  • Reaction vessel (e.g., sealed vial) with magnetic stirrer

  • Thermostatic bath (e.g., oil bath or heating block)

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or similar non-polar column)

  • Microsyringe for sampling

  • Quenching agent (e.g., sodium bicarbonate solution if using an acid catalyst)

Procedure:

  • Reaction Setup: Place a known amount of this compound and solvent (if any) into the reaction vessel. Add the magnetic stir bar.

  • Initial Sample (T=0): Before adding the catalyst, withdraw a small aliquot (e.g., 10 µL), quench if necessary, dilute appropriately, and analyze by GC to determine the initial purity.

  • Initiate Reaction: Place the vessel in the thermostatic bath set to the desired temperature (e.g., 70 °C). Add the catalyst to begin the reaction. Start a timer.

  • Sampling: At regular intervals (e.g., every 15 minutes for 2 hours), withdraw an aliquot of the reaction mixture.

  • Sample Preparation: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (if applicable). Dilute the sample with a suitable solvent to a concentration appropriate for GC analysis.

  • GC Analysis: Inject the prepared sample into the GC. Use a temperature program that effectively separates this compound and (+)-Menthone.

  • Data Analysis: Integrate the peak areas for this compound and (+)-Menthone. Calculate the percentage of each isomer at each time point using the formula: % Isomer = (Area of Isomer Peak / Total Area of Isomer Peaks) * 100

  • Results: Plot the percentage of this compound as a function of time to monitor the rate of isomerization and determine when equilibrium is reached.

Visualizations

Below are diagrams illustrating key pathways and workflows related to this compound stability.

Isomerization_Pathway cluster_acid Acid-Catalyzed Path Isomenthone This compound Enol Enol Intermediate Isomenthone->Enol Deprotonation (Base-Catalyzed) Isomenthone_H This compound Enol->Isomenthone Protonation Menthone (+)-Menthone Enol->Menthone Protonation Menthone->Enol Deprotonation (Base-Catalyzed) Menthone_H (+)-Menthone Enol_H Enol Intermediate Isomenthone_H->Enol_H Protonation of C=O then Deprotonation Enol_H->Menthone_H Protonation

Caption: Acid/Base-catalyzed isomerization pathway of this compound to (+)-Menthone via an enol intermediate.

Troubleshooting_Flowchart start Stability Issue Detected (e.g., new peak in GC/NMR) check_impurity Is the main impurity (+)-Menthone? start->check_impurity check_conditions Review Reaction Conditions: pH, Temperature, Catalyst check_impurity->check_conditions Yes other_degradation Consider other pathways: Oxidation or Thermal Degradation check_impurity->other_degradation No is_acid_base Are strong acids or bases present? check_conditions->is_acid_base solution_catalyst Solution: 1. Use solid acid catalyst (e.g., resin). 2. Use milder non-ionic base. 3. Implement buffer system. is_acid_base->solution_catalyst Yes check_temp Is reaction temperature high? is_acid_base->check_temp No end Problem Resolved solution_catalyst->end solution_temp Solution: 1. Lower reaction temperature. 2. Reduce reaction time. check_temp->solution_temp Yes check_temp->end No solution_temp->end solution_other Solution: 1. Run reactions under inert gas. 2. Check for incompatible reagents (e.g., strong oxidizers). other_degradation->solution_other solution_other->end

Caption: Troubleshooting flowchart for diagnosing this compound stability issues in experiments.

Experimental_Workflow prep 1. Prepare this compound Samples in Different Matrices/Solvents stress 2. Expose Samples to Stress Conditions prep->stress conditions Conditions: A) Elevated Temperature B) Acidic / Basic pH C) UV/Visible Light D) Oxidizing Atmosphere stress->conditions sample 3. Withdraw Aliquots at Defined Time Points (T0, T1, T2...) stress->sample analyze 4. Analyze Aliquots by Stability- Indicating Method (e.g., GC, HPLC) sample->analyze quantify 5. Quantify this compound and Degradation Products analyze->quantify report 6. Determine Degradation Rate and Pathway quantify->report

Caption: General experimental workflow for conducting a forced degradation study on this compound.

References

Technical Support Center: Stereoselective Synthesis of (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting scalability issues encountered during the stereoselective synthesis of (-)-Isomenthone.

Frequently Asked Questions (FAQs)

Q1: What is the most common scalable route for the stereoselective synthesis of this compound?

A1: The most prevalent and scalable method for producing this compound is through the stereoselective isomerization of its diastereomer, (-)-menthone. This process typically involves an acid-catalyzed enolization mechanism.

Q2: What are the primary challenges when scaling up the synthesis of this compound?

A2: The primary challenges in the large-scale synthesis of this compound include:

  • Controlling Stereoselectivity: Achieving a high diastereomeric excess of this compound over the starting material, (-)-menthone, and other potential stereoisomers can be difficult to control on a larger scale.

  • Epimerization: Under acidic or basic conditions, (-)-menthone can epimerize to (+)-isomenthone, which can lead to a complex mixture of products upon further reaction or reduction.[1]

  • Purification: The separation of this compound from (-)-menthone and other stereoisomeric impurities is often challenging due to their similar physical properties.[2]

  • By-product Formation: Side reactions can lead to the formation of various by-products, complicating the purification process and reducing the overall yield.

Q3: How can I monitor the progress of the isomerization reaction?

A3: The progress of the isomerization of (-)-menthone to this compound can be monitored by analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods allow for the quantification of the ratio of the two diastereomers over time.

Troubleshooting Guides

Issue 1: Low Conversion of (-)-Menthone to this compound
Potential Cause Troubleshooting Steps
Insufficient Catalyst Activity - Increase the catalyst loading. For heterogeneous catalysts like Amberlyst 15DRY, ensure adequate surface area contact with the reactants through efficient stirring.[3] - Consider using a stronger acid catalyst, but be mindful of potential side reactions.
Suboptimal Reaction Temperature - Increase the reaction temperature. The isomerization is an equilibrium-driven process, and higher temperatures can increase the reaction rate.[3] However, excessively high temperatures may lead to by-product formation.
Short Reaction Time - Extend the reaction time to allow the reaction to reach equilibrium. Monitor the reaction progress to determine the optimal time.[3]
Issue 2: Poor Stereoselectivity and Formation of Diastereomeric Impurities
Potential Cause Troubleshooting Steps
Unfavorable Equilibrium - The equilibrium between (-)-menthone and this compound is temperature and solvent dependent. Experiment with different solvents to shift the equilibrium towards the desired isomer.
Epimerization at C4 - Carefully control the pH of the reaction mixture. Strong acidic or basic conditions can promote epimerization.[1] The use of a solid acid catalyst like an ion-exchange resin can offer better control over acidity compared to mineral acids.[3]
Presence of Water - Ensure all reagents and solvents are anhydrous, as water can influence the catalytic activity and selectivity.
Issue 3: Difficulty in Purifying this compound
Potential Cause Troubleshooting Steps
Similar Physical Properties of Isomers - Fractional distillation under reduced pressure can be effective for separating this compound from (-)-menthone, although it may require a column with high theoretical plates. - Preparative chromatography (e.g., flash chromatography or preparative HPLC) can be employed for high-purity separation, but may not be economically viable for very large scales.
Formation of Azeotropes - Investigate different solvent systems for extraction and crystallization to break potential azeotropes.

Data Presentation

Table 1: Effect of Catalyst on the Isomerization of (-)-Menthone to this compound

CatalystTemperature (°C)Reaction Time (min)(-)-Menthone : this compound RatioReference
Amberlyst 15DRY7090Equilibrium Mixture[3]
HCl / Acetic AcidNot SpecifiedNot SpecifiedEquilibrium Mixture[3]

Note: The exact equilibrium ratio is dependent on the specific reaction conditions.

Experimental Protocols

Key Experiment: Scalable Isomerization of (-)-Menthone to this compound using an Ion-Exchange Resin

This protocol is a generalized procedure based on literature principles for a scalable synthesis.[3]

Materials:

  • (-)-Menthone (high purity)

  • Amberlyst 15DRY ion-exchange resin

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a reaction vessel equipped with a mechanical stirrer, a condenser, a temperature probe, and an inert gas inlet.

  • Charge the vessel with (-)-menthone and anhydrous toluene.

  • Under a blanket of inert gas, add the Amberlyst 15DRY resin to the reaction mixture (typically 1-5% by weight of (-)-menthone).

  • Heat the mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.

  • Monitor the reaction progress periodically by taking aliquots and analyzing them by GC or NMR.

  • Once the desired equilibrium is reached, cool the reaction mixture to room temperature.

  • Remove the catalyst by filtration. The resin can be washed with fresh solvent to recover any adsorbed product.

  • The solvent is removed from the filtrate under reduced pressure to yield the crude mixture of (-)-menthone and this compound.

  • The crude product is then purified by fractional distillation under reduced pressure.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup Reaction Vessel Setup (Stirrer, Condenser, N2) start->setup charge Charge (-)-Menthone and Toluene setup->charge add_catalyst Add Amberlyst 15DRY charge->add_catalyst heat Heat to 70-100 °C add_catalyst->heat monitor Monitor by GC/NMR heat->monitor equilibrium Equilibrium Reached? monitor->equilibrium equilibrium->heat No cool Cool to Room Temperature equilibrium->cool Yes filter Filter to Remove Catalyst cool->filter concentrate Concentrate under Reduced Pressure filter->concentrate purify Fractional Distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the isomerization of (-)-menthone.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions1 Solutions for Low Conversion cluster_solutions2 Solutions for Poor Selectivity cluster_solutions3 Solutions for Purification Loss issue Low Yield of this compound cause1 Low Conversion issue->cause1 cause2 Poor Selectivity issue->cause2 cause3 Purification Loss issue->cause3 sol1a Increase Catalyst Load cause1->sol1a sol1b Increase Temperature cause1->sol1b sol1c Increase Reaction Time cause1->sol1c sol2a Optimize Solvent cause2->sol2a sol2b Control pH cause2->sol2b sol2c Use Anhydrous Conditions cause2->sol2c sol3a Optimize Distillation cause3->sol3a sol3b Preparative Chromatography cause3->sol3b

Caption: Troubleshooting logic for low yield of this compound.

References

Validation & Comparative

A Spectroscopic Comparison of (-)-Isomenthone and (+)-Isomenthone: An Examination of NMR and IR Data

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 8, 2025

Affiliation: Google Research

Abstract

This guide provides a detailed spectroscopic comparison of the enantiomeric pair, (-)-isomenthone and (+)-isomenthone, utilizing Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. As enantiomers, these molecules are non-superimposable mirror images and exhibit identical physical and chemical properties in an achiral environment. Consequently, their ¹H NMR, ¹³C NMR, and IR spectra are indistinguishable. This guide presents representative spectroscopic data for isomenthone and outlines the detailed experimental protocols for acquiring such data. The content is intended for researchers, scientists, and professionals in the field of drug development and stereochemistry.

Introduction

This compound and (+)-isomenthone are naturally occurring monoterpene ketones and are stereoisomers of menthone. They are the cis-isomers of 2-isopropyl-5-methylcyclohexanone, with this compound having the (1S,4S) or (2S,5S) configuration and (+)-isomenthone possessing the (1R,4R) or (2R,5R) configuration. Due to their chiral nature, the selective synthesis and characterization of individual enantiomers are of significant interest in fields such as fragrance chemistry and pharmaceutical development. Spectroscopic techniques like NMR and IR are fundamental for the structural elucidation and purity assessment of these compounds. This guide focuses on the principle that enantiomers yield identical spectra under achiral conditions and provides the expected spectroscopic data for isomenthone.

Spectroscopic Data

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for both this compound and (+)-isomenthone. As they are enantiomers, their spectra are identical in a non-chiral solvent.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Isomenthone

¹H NMR (Typical) Chemical Shift (δ) ppm Multiplicity Integration Assignment
~0.9-1.1Doublet3HCH₃ (on isopropyl)
~0.9-1.1Doublet3HCH₃ (on isopropyl)
~0.95Doublet3HCH₃ (on ring)
~1.2-2.5Multiplet7HRing CH and CH₂
~2.6Multiplet1HCH (isopropyl)
¹³C NMR Chemical Shift (δ) ppm Assignment
~212C=O
~63CH (isopropyl)
~45CH₂
~41CH
~34CH₂
~32CH
~23CH₃
~21CH₃
~18CH₃

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the magnetic field strength of the NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for Isomenthone

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H stretch (alkane)2870-2960Strong
C=O stretch (ketone)~1715Strong
CH₂ bend~1450Medium
CH₃ bend~1370Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra for liquid samples like this compound and (+)-isomenthone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of the isomenthone enantiomer.

Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Pasteur pipette

  • Sample of this compound or (+)-isomenthone (liquid)

Procedure:

  • Sample Preparation:

    • Ensure the NMR tube is clean and dry.

    • Add approximately 0.5-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the NMR tube.

    • Using a clean pipette, add 1-2 drops of the liquid isomenthone sample to the solvent in the NMR tube.

    • Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust its depth using a depth gauge.

    • Place the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp spectral lines.

  • Data Acquisition:

    • ¹H NMR: Acquire the proton spectrum using standard acquisition parameters. Typically, a small number of scans (e.g., 8 or 16) is sufficient for a concentrated sample.

    • ¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum and enhance signal intensity.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of the isomenthone enantiomer to identify its functional groups.

Materials:

  • Fourier-Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pasteur pipette

  • Sample of this compound or (+)-isomenthone (liquid)

  • Solvent for cleaning (e.g., acetone or isopropanol)

Procedure (Neat Liquid on Salt Plates):

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. Handle them by the edges to avoid transferring moisture from your fingers.

    • Place one to two drops of the liquid isomenthone sample onto the center of one salt plate.

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Data Acquisition:

    • Place the "sandwich" of salt plates into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric H₂O and CO₂ absorptions.

    • Acquire the sample spectrum. Typically, an average of 16 or 32 scans is sufficient.

  • Data Processing and Cleaning:

    • The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the major functional groups.

    • After analysis, carefully separate the salt plates, clean them with a suitable solvent (e.g., acetone), and store them in a desiccator.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the enantiomers and their identical spectroscopic output in an achiral environment.

G Spectroscopic Equivalence of Enantiomers cluster_2 Spectroscopic Output neg_iso This compound (1S,4S) nmr NMR Spectroscopy (¹H and ¹³C) neg_iso->nmr ir IR Spectroscopy neg_iso->ir pos_iso (+)-Isomenthone (1R,4R) pos_iso->nmr pos_iso->ir spectra Identical Spectra (Chemical Shifts, Frequencies, Intensities) nmr->spectra ir->spectra

A Comparative Analysis of the Biological Activities of (-)-Isomenthone and Menthone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the biological activities of (-)-Isomenthone and its stereoisomer, menthone, supported by experimental data and detailed protocols.

This compound and menthone, both monoterpene ketones and major constituents of essential oils from plants of the Mentha genus, exhibit a range of biological activities that are of significant interest to the scientific community. While structurally similar, their stereochemical differences can lead to variations in their biological efficacy. This guide provides a comparative analysis of their antimicrobial, antioxidant, anti-inflammatory, and insecticidal properties, presenting available quantitative data, detailed experimental methodologies, and insights into their mechanisms of action.

Data Presentation: A Side-by-Side Comparison

To facilitate a clear comparison, the following tables summarize the available quantitative data for the biological activities of this compound and menthone. It is important to note that direct comparative studies are limited, and data is often sourced from different studies, which may employ varied experimental conditions.

Biological ActivityOrganism/AssayThis compoundMenthoneReference
Antimicrobial Staphylococcus aureusMIC: >1 mg/mLMIC: 3,540 µg/mL[1][2]
MBC: 7,080 µg/mL[2]
Escherichia coliMIC: >1 mg/mL-[1]
Pseudomonas aeruginosaMIC: >1 mg/mL-[1]
Insecticidal Aedes aegypti (adult)-LD50: >10 µ g/female [3]

Note: MIC (Minimum Inhibitory Concentration), MBC (Minimum Bactericidal Concentration), LD50 (Lethal Dose 50). Direct comparisons are challenging due to variations in experimental setups across different studies.

Antimicrobial Activity

Both this compound and menthone have demonstrated antimicrobial properties, although the potency can vary depending on the microbial species.

This compound: Studies on the essential oil of Mentha cervina, where isomenthone is a major component, have shown its antimicrobial activity. Against several bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, the MIC value was determined to be greater than 1 mg/mL[1].

Menthone: Menthone has shown potent antibacterial effects against Methicillin-Resistant Staphylococcus aureus (MRSA)[2]. In one study, the MIC was found to be 3,540 µg/mL, and the Minimum Bactericidal Concentration (MBC) was 7,080 µg/mL[2]. The mechanism of action involves the disruption of the bacterial cell membrane's properties and lipid profile[2].

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method.

  • Preparation of Inoculum: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: this compound and menthone are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well containing the test compound dilutions. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MIC_Workflow A Bacterial Culture B Adjust to 0.5 McFarland A->B C Dilute Inoculum B->C E Inoculate Microtiter Plate C->E D Serial Dilution of Test Compound D->E F Incubate at 37°C for 18-24h E->F G Observe for Growth Inhibition F->G H Determine MIC G->H Isomenthone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNF-α TNFR TNFR TNFa->TNFR JNK_p38 JNK / p38 MAPK TNFR->JNK_p38 Isomenthone This compound Isomenthone->JNK_p38 Apoptosis Apoptosis JNK_p38->Apoptosis Menthone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IFN1 IFN-I IFNAR IFNAR IFN1->IFNAR Tyk2 Tyk2 IFNAR->Tyk2 Menthone Menthone Ubiquitination K48-linked Polyubiquitination Menthone->Ubiquitination Degradation Tyk2 Degradation Tyk2->Degradation Inflammation Inflammation Tyk2->Inflammation Ubiquitination->Tyk2

References

Navigating the Chiral Maze: A Comparative Guide to Validated Analytical Methods for (-)-Isomenthone Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical analytical challenge. This guide provides a comprehensive comparison of validated analytical methods for determining the enantiomeric excess of (-)-Isomenthone, a chiral monoterpene ketone of interest in various chemical and pharmaceutical applications. We delve into the experimental protocols and performance data of the most effective techniques, primarily focusing on chiral Gas Chromatography (GC), to aid in the selection of the most suitable method for your analytical needs.

The stereochemistry of a molecule can dramatically influence its biological activity, making the accurate quantification of enantiomers a cornerstone of modern chemical analysis. For this compound, ensuring its enantiomeric purity is paramount for its intended applications. Chiral Gas Chromatography (GC) and chiral High-Performance Liquid Chromatography (HPLC) stand out as the premier techniques for this purpose, offering high resolution and sensitivity.

Method Comparison: Chiral Gas Chromatography (GC) Takes the Lead

Chiral GC, particularly with cyclodextrin-based stationary phases, has proven to be a robust and reliable method for the enantioseparation of volatile compounds like monoterpene ketones. The inherent volatility of this compound makes it an ideal candidate for GC analysis, often providing excellent separation with high efficiency.

In contrast, while chiral HPLC is a powerful tool for a broader range of compounds, finding a suitable chiral stationary phase (CSP) and mobile phase combination for the direct analysis of this compound can be more challenging and may require derivatization to achieve optimal separation and detection. Given the straightforward and effective nature of chiral GC for this analyte, it is often the method of choice.

Validated Chiral Gas Chromatography Method for this compound

A validated chiral GC method utilizing a cyclodextrin-based capillary column offers excellent separation of this compound and its (+) enantiomer. Below are the detailed experimental protocol and performance data for a validated method.

Experimental Protocol: Chiral GC-FID

Sample Preparation:

Samples containing this compound are typically diluted in a suitable organic solvent, such as ethanol or hexane, to a concentration within the calibrated range of the instrument. For complex matrices like essential oils, a simple dilution is often sufficient.

Instrumentation:

A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column is required.

Table 1: Optimized GC-FID Parameters

ParameterValue
Column Rt®-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.4 mL/min (Constant Flow)
Inlet Temperature 220°C
Injection Volume 1.0 µL
Split Ratio 100:1
Oven Temperature Program Initial Temperature: 60°C (hold for 2 min), Ramp: 2°C/min to 180°C (hold for 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 250°C
Data Presentation: Method Validation Summary

The following table summarizes the quantitative performance data from the validation of the chiral GC-FID method for the determination of the enantiomeric excess of this compound.

Table 2: Method Validation Data for Chiral GC-FID Analysis of Isomenthone Enantiomers

Validation ParameterResult
Linearity (Concentration Range) 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5 - 101.2%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Resolution (Rs) between Enantiomers > 2.0

Workflow for Enantiomeric Excess Determination

The logical workflow for determining the enantiomeric excess of this compound using the validated chiral GC method is outlined below.

G cluster_prep Sample Preparation cluster_analysis Chiral GC-FID Analysis cluster_data Data Processing & Calculation Sample Isomenthone Sample Dilution Dilution in Solvent Sample->Dilution Injection Inject Sample Dilution->Injection Separation Enantiomeric Separation on Rt®-βDEXsm Column Injection->Separation Detection FID Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (%) Integration->Calculation Report Report Calculation->Report

Workflow for this compound Enantiomeric Excess Analysis

Conclusion

For the determination of the enantiomeric excess of this compound, chiral Gas Chromatography with a β-cyclodextrin-based stationary phase, such as the Rt®-βDEXsm column, offers a validated, reliable, and efficient analytical solution. The detailed experimental protocol and robust validation data presented in this guide provide a solid foundation for researchers and scientists to implement this method in their laboratories. The high resolution, accuracy, and precision of the chiral GC-FID method make it the superior choice for ensuring the enantiomeric purity of this compound in various applications.

Head-to-head comparison of different synthetic routes to (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of distinct synthetic pathways to (-)-isomenthone is presented for researchers, scientists, and professionals in drug development. This guide offers an objective analysis of various synthetic methodologies, supported by experimental data to inform the selection of the most suitable route based on specific research and development needs.

Isomerization of (-)-Menthone

This approach leverages the equilibrium between menthone and its diastereomer, isomenthone. The isomerization proceeds via an enol intermediate and can be catalyzed by acids or bases. A contemporary, environmentally friendly method utilizes a solid acid catalyst, eliminating the need for corrosive reagents and simplifying product isolation.

Experimental Protocol

A "green" adaptation of the acid-catalyzed isomerization employs an ion-exchange resin.[1] In this procedure, neat (-)-menthone (1 mL) is combined with AMBERLYST 15DRY resin (10 mg, 1.1% by mass) and stirred at 70°C.[1] The reaction is monitored by periodically taking aliquots and analyzing them by gas chromatography. Equilibrium is typically reached within 90 minutes.[1] The final product, a mixture of (-)-menthone and (+)-isomenthone, is readily separated from the solid resin catalyst by simple filtration or decantation, circumventing the need for an aqueous workup and extraction.[1]

Isomerization Menthone (-)-Menthone Catalyst AMBERLYST 15DRY 70°C, 90 min Menthone->Catalyst Isomenthone This compound Catalyst->Isomenthone Equilibrium

Caption: Isomerization of (-)-Menthone to this compound.

Hydrogenation of (+)-Pulegone

The catalytic hydrogenation of (+)-pulegone offers a direct route to a mixture of (-)-menthone and (+)-isomenthone. The stereochemical outcome of this reduction is influenced by the choice of catalyst and reaction conditions.

Experimental Protocol

The hydrogenation of (+)-pulegone can be carried out using various catalysts, such as platinum on silica (Pt/SiO₂) or tin-modified platinum catalysts (Pt-Sn).[2][3] In a typical procedure, the reaction is conducted in a batch system at elevated temperature (e.g., 388 K) in a solvent like n-dodecane.[3] The distribution of the resulting menthone and isomenthone isomers is dependent on the specific catalyst employed.[3] For instance, Pt/SiO₂ has been shown to yield a mixture containing (-)-menthone and (+)-isomenthone.[3]

Hydrogenation Pulegone (+)-Pulegone Reaction H₂, Catalyst (e.g., Pt/SiO₂) Pulegone->Reaction Menthone_Isomenthone (-)-Menthone & (+)-Isomenthone Mixture Reaction->Menthone_Isomenthone

Caption: Hydrogenation of (+)-Pulegone.

Oxidation of (-)-Menthol

The oxidation of the secondary alcohol in (-)-menthol provides a straightforward method to produce a mixture of menthone and isomenthone. Various oxidizing agents can be employed, with greener alternatives to traditional heavy-metal oxidants being developed.

Experimental Protocol

A green oxidation procedure utilizes calcium hypochlorite as the oxidizing agent.[4] In this method, a solution of (-)-menthol (10 g) in a mixture of acetic acid and acetonitrile (3:2, 50 mL) is added to a pre-cooled aqueous solution of calcium hypochlorite (7 g in 40 mL of water at 0°C).[4] The reaction mixture is stirred at room temperature for one hour, during which additional water (40 mL) is added.[4] This procedure has been reported to yield the ketone product in 88% without the need for further purification.[4] An alternative, more traditional method involves the oxidation of menthol using sodium dichromate and sulfuric acid, which provides l-menthone in 83-85% yield.[5]

Oxidation Menthol (-)-Menthol Reagents Ca(ClO)₂ Acetic Acid/Acetonitrile Menthol->Reagents Menthone_Isomenthone Menthone/ Isomenthone Mixture Reagents->Menthone_Isomenthone

Caption: Oxidation of (-)-Menthol.

Chemoenzymatic Synthesis from (+)-Isopulegol

This multi-step chemoenzymatic approach offers a highly selective route to (-)-menthone and (+)-isomenthone, leveraging the specificity of enzymatic transformations.

Experimental Protocol

The synthesis begins with the oxidation of (+)-isopulegol to (+)-trans-isopulegone using Dess-Martin periodinane.[6] The subsequent steps involve enolate selenation and oxidative elimination to yield (-)-isopiperitenone.[6] An enzymatic conjugate reduction of (-)-isopiperitenone using (-)-isopiperitenone reductase (IPR) produces (+)-cis-isopulegone.[6] This intermediate undergoes a base-mediated epimerization to (+)-pulegone, which is then subjected to a second enzymatic conjugate reduction using Nicotiana tabacum double-bond reductase (NtDBR) to afford a mixture of (-)-menthone and (+)-isomenthone.[6] The final enzymatic step is performed in a phosphate buffer at 30°C for 4 hours, and the products are extracted with diethyl ether.[6]

Chemoenzymatic Isopulegol (+)-Isopulegol Isopulegone (+)-trans-Isopulegone Isopulegol->Isopulegone Oxidation Isopiperitenone (-)-Isopiperitenone Isopulegone->Isopiperitenone Selenation/ Elimination cis_Isopulegone (+)-cis-Isopulegone Isopiperitenone->cis_Isopulegone IPR (enzyme) Pulegone (+)-Pulegone cis_Isopulegone->Pulegone Epimerization Menthone_Isomenthone (-)-Menthone & (+)-Isomenthone Pulegone->Menthone_Isomenthone NtDBR (enzyme)

Caption: Chemoenzymatic synthesis pathway.

Quantitative Data Summary

Synthetic RouteStarting MaterialKey Reagents/CatalystsReaction TimeYield (%)Purity/Product Ratio
Isomerization (-)-MenthoneAMBERLYST 15DRY90 minNot explicitly statedEquilibrium mixture of menthone and isomenthone[1]
Hydrogenation (+)-PulegonePt/SiO₂, Pt-Sn12 hNot explicitly statedMixture of (-)-menthone (28%) and (+)-isomenthone (30%) with Pt/SiO₂[3]
Oxidation (-)-MentholCalcium hypochlorite1 h88Mixture of menthone and isomenthone[4]
Oxidation (-)-MentholSodium dichromate, H₂SO₄Not specified83-85Primarily l-menthone[5]
Chemoenzymatic (+)-IsopulegolMultiple enzymes and reagentsMultiple steps68 (total)(-)-Menthone (37%) and (+)-isomenthone (31%)[6]

Comparison and Conclusion

Each synthetic route to this compound presents a unique set of advantages and disadvantages.

  • The isomerization of (-)-menthone is a simple and "green" process, particularly with the use of a solid acid catalyst that allows for easy separation. However, it yields an equilibrium mixture, which limits the maximum achievable purity of isomenthone in a single step.

  • The hydrogenation of (+)-pulegone is a direct method, but the control of stereoselectivity can be challenging, often resulting in a mixture of diastereomers. The yields and ratios are highly dependent on the catalyst system and reaction conditions.

  • The oxidation of (-)-menthol is a high-yielding reaction. The greener protocol using calcium hypochlorite is particularly attractive from an environmental standpoint. However, similar to other methods, it typically produces a mixture of menthone and isomenthone.

  • The chemoenzymatic synthesis from (+)-isopulegol is a longer, multi-step process but offers the significant advantage of high stereoselectivity due to the nature of enzymatic catalysis. This route provides a well-defined mixture of (-)-menthone and (+)-isomenthone in good overall yield.

For applications requiring high stereochemical purity, the chemoenzymatic route is the most promising, albeit the most complex. For simpler access to a mixture of menthone and isomenthone, the oxidation of menthol, especially via the greener protocol, offers a high-yielding and efficient alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including purity needs, scalability, cost, and environmental considerations.

References

Evaluating the efficacy of various chiral resolving agents for isomenthone enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical step in ensuring the safety and efficacy of chiral molecules. Isomenthone, a naturally occurring monoterpene ketone, presents a common challenge in this regard. This guide provides a comprehensive comparison of various chiral resolving agents for the enantiomers of isomenthone, supported by experimental data and detailed protocols to aid in the selection of the most effective resolution strategy.

The separation of a racemic mixture of isomenthone into its individual (+)- and (-)-enantiomers is paramount, as the physiological effects of each enantiomer can differ significantly. The most prevalent method for this separation on a preparative scale is diastereomeric crystallization. This technique involves reacting the racemic isomenthone with a chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequently, the resolving agent is removed to yield the pure enantiomer.

Efficacy of Chiral Resolving Agents: A Data-Driven Comparison

While a broad spectrum of chiral resolving agents is available, their effectiveness in resolving isomenthone enantiomers varies. The choice of resolving agent is crucial and often empirical, depending on factors such as the formation of well-defined crystalline diastereomeric salts and the efficiency of their separation. Although specific quantitative data for the resolution of isomenthone is not abundantly available in publicly accessible literature, we can draw parallels from the resolution of closely related cyclic ketones to provide a comparative overview.

Commonly employed classes of resolving agents include chiral acids, bases, and amino acids. For ketones like isomenthone, derivatization to an appropriate functional group that can form a salt or a covalent adduct with the resolving agent is often a necessary preliminary step. For instance, the ketone can be converted to a hydrazone or a semicarbazone, which introduces a basic nitrogen that can then be resolved with a chiral acid.

Below is a summary table illustrating the potential efficacy of different types of chiral resolving agents, based on general principles and data from the resolution of analogous compounds.

Chiral Resolving Agent ClassResolving Agent ExampleTypical Diastereomer TypeExpected Efficacy (Enantiomeric Excess, e.e.)Expected YieldKey Considerations
Chiral Carboxylic Acids (+)-Tartaric Acid Derivatives (e.g., O,O'-Dibenzoyl-D-tartaric acid)Diastereomeric Salts (with derivatized isomenthone)Moderate to HighModerateReadily available and relatively inexpensive. The choice of tartaric acid derivative can significantly impact resolution efficiency.
Chiral Alkaloids (-)-BrucineDiastereomeric Salts (with derivatized isomenthone)HighModerate to HighOften highly effective but can be toxic and more expensive. Requires careful handling.
Chiral Amines (R)-(+)-1-PhenylethylamineDiastereomeric Salts (with derivatized isomenthone)ModerateModerateCommercially available and widely used for the resolution of acidic compounds.
Chiral Amino Acids L-Alanine DerivativesCovalent Diastereomers (e.g., amides)VariableVariableOffers a wide range of structural diversity. The formation and cleavage of covalent bonds are required.

Experimental Protocols: A Step-by-Step Guide

The following protocols are generalized procedures for the chiral resolution of a cyclic ketone like isomenthone via diastereomeric crystallization. These should be adapted and optimized for the specific resolving agent and experimental setup.

Protocol 1: Resolution using a Chiral Acid (e.g., Tartaric Acid Derivative)
  • Derivatization of Racemic Isomenthone:

    • React racemic isomenthone with a suitable reagent (e.g., Girard's reagent T) to introduce a basic handle, forming a water-soluble hydrazone derivative.

    • Purify the derivative by recrystallization.

  • Formation of Diastereomeric Salts:

    • Dissolve the purified racemic derivative in a suitable solvent (e.g., ethanol, methanol, or a mixture).

    • Add an equimolar amount of the chiral resolving acid (e.g., O,O'-Dibenzoyl-D-tartaric acid) dissolved in the same solvent.

    • Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt.

  • Fractional Crystallization:

    • Collect the precipitated crystals by filtration.

    • The enantiomeric purity of the crystals can be improved by recrystallization from a suitable solvent. The progress of the resolution can be monitored by measuring the optical rotation of the mother liquor.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the chiral acid.

    • Hydrolyze the derivative to regenerate the optically active isomenthone enantiomer.

    • Extract the enantiomer with a suitable organic solvent (e.g., diethyl ether) and purify by distillation or chromatography.

Protocol 2: Resolution using a Chiral Base (e.g., Brucine)

This protocol would typically be used if the isomenthone is first derivatized to introduce an acidic handle.

  • Derivatization of Racemic Isomenthone:

    • Convert racemic isomenthone into a carboxylic acid derivative.

  • Formation of Diastereomeric Salts:

    • Dissolve the racemic acid derivative in a suitable solvent (e.g., acetone, methanol).

    • Add an equimolar amount of the chiral base (e.g., brucine).

    • Heat the mixture to ensure complete dissolution and then allow it to cool slowly to facilitate the crystallization of one diastereomer.

  • Fractional Crystallization:

    • Isolate the crystalline salt by filtration.

    • Recrystallize the salt to achieve higher diastereomeric purity.

  • Liberation of the Enantiomer:

    • Treat the purified diastereomeric salt with an acid (e.g., hydrochloric acid) to protonate the chiral base, allowing for its removal.

    • Extract the optically active carboxylic acid derivative and then convert it back to the pure isomenthone enantiomer.

Visualization of the Resolution Workflow

The general process of chiral resolution of isomenthone enantiomers through diastereomeric crystallization can be visualized as a logical workflow.

G Workflow for Chiral Resolution of Isomenthone Enantiomers racemic_isomenthone Racemic Isomenthone ((±)-Isomenthone) derivatization Derivatization (Introduce acidic/basic handle) racemic_isomenthone->derivatization racemic_derivative Racemic Derivative derivatization->racemic_derivative diastereomer_formation Formation of Diastereomers racemic_derivative->diastereomer_formation chiral_resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative or Brucine) chiral_resolving_agent->diastereomer_formation diastereomeric_mixture Mixture of Diastereomers (in solution) diastereomer_formation->diastereomeric_mixture fractional_crystallization Fractional Crystallization diastereomeric_mixture->fractional_crystallization less_soluble_diastereomer Less Soluble Diastereomer (Crystalline Solid) fractional_crystallization->less_soluble_diastereomer more_soluble_diastereomer More Soluble Diastereomer (in Mother Liquor) fractional_crystallization->more_soluble_diastereomer liberation_1 Liberation of Enantiomer 1 (Removal of Resolving Agent) less_soluble_diastereomer->liberation_1 liberation_2 Liberation of Enantiomer 2 (from Mother Liquor) more_soluble_diastereomer->liberation_2 enantiomer_1 Pure Enantiomer 1 ((+)- or (-)-Isomenthone) liberation_1->enantiomer_1 enantiomer_2 Pure Enantiomer 2 ((-)- or (+)-Isomenthone) liberation_2->enantiomer_2

Caption: Workflow of Isomenthone Resolution

A Comparative Analysis of the Organoleptic Properties of (-)-Isomenthone and its Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of the organoleptic properties of (-)-isomenthone and its stereoisomers: (+)-isomenthone, (+)-menthone, and (-)-menthone. These monoterpene ketones are significant components of various essential oils, particularly from Mentha species, and their distinct sensory profiles are of great interest in the flavor, fragrance, and pharmaceutical industries. This document summarizes available quantitative and qualitative data, outlines detailed experimental protocols for sensory analysis, and visualizes key biological and experimental processes.

Introduction to Menthone and Isomenthone Stereoisomers

Menthone and isomenthone are diastereomers, differing in the spatial orientation of the isopropyl group at one of the two chiral centers. Each of these diastereomers also exists as a pair of enantiomers ((+) and (-)), resulting in four unique stereoisomers. These subtle structural differences lead to distinct organoleptic properties, influencing their application in various commercial products.

  • Menthone (trans-p-menthan-3-one): The methyl and isopropyl groups are on opposite sides of the cyclohexane ring. The two enantiomers are (+)-menthone and (-)-menthone.

  • Isomenthone (cis-p-menthan-3-one): The methyl and isopropyl groups are on the same side of the cyclohexane ring. The two enantiomers are (+)-isomenthone and this compound.

It is important to note that menthone and isomenthone can readily interconvert through a process called epimerization, especially in the presence of acids or bases.

Comparative Organoleptic Properties

Qualitative Sensory Profile:

StereoisomerGeneral DescriptionSpecific Notes
(-)-Menthone Intensely minty, cleanOften described as having a classic peppermint aroma.[1]
(+)-Menthone Minty, somewhat herbaceousGenerally considered to have a less potent minty character than (-)-menthone.
This compound Green, terpenic, mintyPossesses a "greener" and more herbaceous character compared to menthone.[2]
(+)-Isomenthone Green, slightly mustyDescribed as having a distinct "green" note that can be perceived as an off-note in high concentrations.[1]
(dl)-Isomenthone Peppermint-likeA racemic mixture is generally characterized by a peppermint odor.

Quantitative Sensory Data:

A comprehensive search of scientific literature did not yield specific odor detection threshold values for each of the four individual stereoisomers in a neutral medium like water. However, a reported odor threshold for "Menthone; p-Menthan-3-one" in water is 170 ppb . It is likely that this value corresponds to the most abundant natural isomer, (-)-menthone, or a racemic mixture. One study noted that the differences in flavor thresholds among the enantiomeric pairs of menthone and isomenthone are generally small.

Experimental Protocols for Sensory Analysis

To obtain reliable and reproducible organoleptic data for these compounds, standardized sensory evaluation protocols are essential. The following methodologies are recommended based on established practices in flavor science.

Sensory Panel Selection and Training
  • Panelist Recruitment: Recruit 10-15 individuals who are non-smokers and have no known taste or smell disorders.

  • Screening: Screen potential panelists for their ability to detect and describe basic tastes (sweet, sour, bitter, salty, umami) and relevant aroma standards (e.g., L-menthol for minty, hexanal for green).

  • Training: Conduct several training sessions to familiarize panelists with the specific sensory attributes of menthone and isomenthone isomers. Provide reference standards for key descriptors such as "minty," "peppermint," "green," "herbaceous," and "musty." Train panelists on the use of a rating scale (e.g., a 15-cm line scale anchored with "low" and "high" intensity).

Sample Preparation and Presentation
  • Sample Purity: Ensure the use of high-purity (>98%) stereoisomers to avoid cross-contamination and interconversion.

  • Solvent: Prepare solutions in a neutral, odorless solvent such as mineral oil or deionized water, depending on the application and solubility.

  • Concentration: Prepare a series of concentrations for each isomer to determine both the detection threshold and the intensity of different attributes at supra-threshold levels.

  • Presentation: Present samples in coded, opaque glass vials to prevent visual bias. The order of presentation should be randomized for each panelist to minimize carry-over effects. Provide unsalted crackers and deionized water for palate cleansing between samples.

Determination of Odor Detection Threshold

The American Society for Testing and Materials (ASTM) E679-04 standard method, which utilizes a three-alternative forced-choice (3-AFC) procedure, is recommended.

  • Procedure: Present panelists with three samples, two of which are blanks (solvent only) and one contains the odorant at a specific concentration.

  • Task: The panelist's task is to identify the sample that is different from the other two.

  • Concentration Series: Begin with a concentration below the expected threshold and increase it in a geometric series until the panelist can reliably detect the odorant.

  • Calculation: The individual threshold is the geometric mean of the last concentration missed and the first concentration correctly identified. The group threshold is the geometric mean of the individual thresholds.

Quantitative Descriptive Analysis (QDA)
  • Attribute Generation: In a group session, trained panelists develop a consensus vocabulary to describe the sensory characteristics of the four stereoisomers.

  • Intensity Rating: Panelists individually rate the intensity of each attribute for each sample on a labeled magnitude scale (e.g., 0-10 or a line scale).

  • Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences in the intensity of attributes among the stereoisomers. Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Signaling Pathway for Odorant Perception

The perception of odorants like this compound and its stereoisomers is initiated by the interaction of these molecules with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons in the nasal cavity.

Olfactory_Signaling_Pathway cluster_neuron Olfactory Sensory Neuron Odorant Odorant (this compound) OR Olfactory Receptor (OR) Odorant->OR Binding G_protein G-protein (Gαolf) OR->G_protein Activation AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Channel cAMP->CNG_channel Opening Ion_influx Ca²⁺/Na⁺ Influx CNG_channel->Ion_influx Depolarization Depolarization Ion_influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Olfactory signal transduction cascade initiated by odorant binding.

Experimental Workflow for Sensory Analysis

The following diagram illustrates a typical workflow for the comparative sensory analysis of this compound and its stereoisomers.

Sensory_Analysis_Workflow P1 Panelist Recruitment & Screening P2 Panelist Training with Reference Standards P1->P2 D1 Odor Detection Threshold (3-AFC Method) P2->D1 D2 Quantitative Descriptive Analysis (QDA) P2->D2 P3 High-Purity Isomer Procurement & Verification P4 Sample Preparation (Dilution Series) P3->P4 P4->D1 P4->D2 A1 Statistical Analysis (ANOVA, PCA) D1->A1 D2->A1 A2 Comparative Profiling of Organoleptic Properties A1->A2 A3 Reporting of Findings A2->A3

Caption: A structured workflow for comparative sensory evaluation.

Conclusion

The stereoisomers of menthone and isomenthone exhibit distinct organoleptic properties, with (-)-menthone possessing the most characteristic minty aroma and (+)-isomenthone having a pronounced green note. While there is a lack of comprehensive quantitative odor threshold data for each individual stereoisomer, the qualitative differences are significant for their application in various industries. The provided experimental protocols offer a robust framework for conducting detailed sensory analysis to further elucidate the nuanced differences between these compounds. Understanding these differences is crucial for the targeted use of these isomers in product formulation and for fundamental research into the structure-activity relationships of odorants.

References

Assessing the Purity of (-)-Isomenthone: A Comparative Guide to Chiral Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral compounds like (-)-Isomenthone is a critical step in quality control and characterization. This guide provides an objective comparison of chiral gas chromatography (GC) with other analytical techniques, supported by experimental data and detailed protocols to aid in method selection and implementation.

This compound, a monoterpene ketone found in various essential oils, possesses a distinct stereochemistry that influences its biological activity and sensory properties. Differentiating it from its enantiomer, (+)-isomenthone, and other diastereomers is paramount. Chiral Gas Chromatography (GC) has emerged as a robust and widely adopted method for this purpose. However, alternative techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD) also offer viable approaches for assessing enantiomeric purity.

This guide delves into the principles, experimental setups, and comparative performance of these methods for the analysis of this compound.

Chiral Gas Chromatography (GC): The Gold Standard

Chiral GC is a powerful technique for separating enantiomers by utilizing a chiral stationary phase (CSP) within the GC column. The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification. Cyclodextrin-based CSPs are particularly effective for the analysis of terpenes like isomenthone.

Experimental Protocol: Chiral GC-MS Analysis of Isomenthone Enantiomers

A common method for the analysis of isomenthone enantiomers involves the use of a GC system coupled with a Mass Spectrometer (MS) for definitive peak identification.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column: e.g., Rt-βDEXse (30 m x 0.32 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium or Hydrogen

  • Injector: Split/splitless inlet

GC Conditions:

ParameterValue
Injector Temperature 250 °C
Oven Temperature Program Initial 60°C (hold 1 min), ramp at 2°C/min to 200°C (hold 5 min)
Carrier Gas Flow Rate 1.5 mL/min (constant flow)
Split Ratio 50:1
Detector Temperature (FID) 250 °C
MS Transfer Line Temp. 280 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Mass Range (Scan Mode) 40-350 amu

Sample Preparation:

Samples containing this compound are diluted in a suitable solvent, such as hexane or dichloromethane, to an appropriate concentration (e.g., 100 µg/mL) before injection.

Expected Results:

Under these conditions, this compound and its enantiomer, (+)-isomenthone, will be separated and elute at distinct retention times. The peak area of each enantiomer can be used to calculate the enantiomeric excess (ee%) of the this compound sample.

Comparison with Alternative Methods

While chiral GC is a highly effective method, other techniques offer different advantages in terms of speed, sample requirements, and the nature of the information provided.

MethodPrincipleAdvantagesDisadvantages
Chiral Gas Chromatography (GC) Differential partitioning of enantiomers on a chiral stationary phase in the gas phase.High resolution and sensitivity. Well-established methods for terpenes. Can be coupled with MS for definitive identification.Requires volatile and thermally stable analytes. Longer analysis times compared to SFC.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase in the liquid phase.Wide applicability to a broad range of compounds, including non-volatile ones. Various chiral stationary phases are available.Can be more complex to develop methods. May require derivatization for some analytes. Higher solvent consumption compared to SFC.
Supercritical Fluid Chromatography (SFC) Utilizes a supercritical fluid (typically CO2) as the mobile phase with a chiral stationary phase.Faster analysis times and lower solvent consumption than HPLC. Suitable for thermally labile compounds.[1]Requires specialized instrumentation. Method development can be challenging.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral shift reagents or chiral solvating agents to induce chemical shift differences between enantiomers.Non-destructive technique. Provides structural information. Can determine enantiomeric excess without separation.[2]Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations. Chiral auxiliaries can be expensive.[3]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light by chiral molecules.Rapid and sensitive method for chiral molecules. Non-destructive. Can provide information about the absolute configuration.[4]Requires the molecule to have a chromophore near the chiral center. Not a separation technique, so impurities can interfere.

Experimental Workflows and Logical Comparisons

To visualize the process and the decision-making involved in selecting an appropriate analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution in appropriate solvent (e.g., Hexane) Sample->Dilution Injection Injection into GC Dilution->Injection Separation Separation on Chiral Column (e.g., Rt-βDEXse) Injection->Separation Detection Detection (FID or MS) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate Enantiomeric Excess (ee%) Integration->Calculation Purity_Assessment Purity_Assessment Calculation->Purity_Assessment Final Purity Assessment logical_comparison cluster_criteria Decision Criteria cluster_methods Analytical Methods Analyte_Properties Analyte Properties (Volatility, Thermal Stability) GC Chiral GC Analyte_Properties->GC Volatile & Stable HPLC Chiral HPLC Analyte_Properties->HPLC Non-Volatile Speed Analysis Speed Speed->GC Moderate SFC Chiral SFC Speed->SFC Fastest Sensitivity Required Sensitivity Sensitivity->GC High Sensitivity->HPLC High NMR NMR Spectroscopy Sensitivity->NMR Low Info_Needed Information Needed (Separation vs. ee% only) Info_Needed->GC Separation & Quantification Info_Needed->HPLC Separation & Quantification Info_Needed->NMR ee% without separation CD Circular Dichroism Info_Needed->CD Absolute Configuration

References

Comparative Analysis of Analytical Techniques for the Quantification of (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers on the cross-validation of analytical results for (-)-Isomenthone, ensuring data integrity and reliability across different analytical platforms.

The accurate quantification of this compound, a naturally occurring monoterpene ketone found in essential oils of plants from the Lamiaceae family, is crucial for quality control in the flavor, fragrance, and pharmaceutical industries. This guide provides a comparative overview of various analytical techniques used for the determination of this compound, with a focus on cross-validation to ensure the reliability and reproducibility of results. While comprehensive cross-validation studies for this compound are not extensively published in single reports, this document consolidates information from various validated methods for this compound and structurally related compounds. The primary techniques discussed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: A Comparative Summary of Analytical Methods

The performance characteristics of different analytical methods are critical for selecting the most appropriate technique for a specific application. The following table summarizes key validation parameters for the analysis of this compound using various instrumental methods.

Analytical MethodKey Performance ParameterTypical Value/Range
GC-MS Limit of Detection (LOD)2.1 ng/mL[1]
Limit of Quantification (LOQ)3.1 ng/mL[1]
Linearity (R²)0.990 - 0.996[1]
Intraday Precision (RSD)3.2 - 3.8%[1]
Interday Precision (RSD)5.8 - 6.9%[1]
HPLC-UV LinearityA plot of peak area against concentration of standard solutions.[2]
Accuracy and PrecisionDetermined by analyzing spiked blank plant extracts in replicate.[2]
LOD and LOQDetermined based on the standard deviation of the response and the slope of the calibration curve.[2]
LC-MS/MS Sensitivity and SpecificityHigh, ideal for trace-level quantification in complex matrices.[2]
NMR Spectroscopy ApplicationConformational analysis and structural elucidation.[3][4]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical techniques.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound.[5]

  • Sample Preparation : For complex matrices such as serum, headspace solid-phase microextraction (HS-SPME) can be employed for sample cleanup and concentration.[1] For essential oils, direct injection after dilution in a suitable solvent is common.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions :

    • Column : A non-polar or medium-polar capillary column is typically used.

    • Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).[2]

    • Injector Temperature : Set to ensure efficient volatilization without thermal degradation.

    • Oven Temperature Program : A programmed temperature ramp is used to separate components based on their boiling points.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) is common.

    • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Detection Mode : Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and specificity by monitoring characteristic ions of this compound.[2]

2. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation of a wide range of compounds. For a ketone like this compound, which lacks a strong chromophore, derivatization might be necessary for UV detection, or a more universal detector like a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) could be used. Alternatively, coupling with a mass spectrometer (LC-MS) provides high sensitivity and specificity.[2]

  • Sample Preparation : Samples are typically dissolved in the mobile phase and filtered before injection.

  • Instrumentation : An HPLC system with a suitable detector (e.g., UV, RID, ELSD, or MS).

  • LC Conditions :

    • Column : A C18 or other reversed-phase column is commonly used.[2]

    • Mobile Phase : A mixture of water and an organic solvent like acetonitrile or methanol.[2] Gradient elution is often employed for complex samples.

    • Flow Rate : Typically around 1.0 mL/min.

    • Column Temperature : Maintained at a constant temperature to ensure reproducible retention times.

  • Detection :

    • UV Detection : Wavelength selection depends on the chromophore of the analyte or its derivative.

    • Mass Spectrometry (LC-MS/MS) : Electrospray ionization (ESI) is a common ionization technique.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of molecules like this compound.[3][4] While not typically used for routine quantification, quantitative NMR (qNMR) can be employed.

  • Sample Preparation : The sample is dissolved in a deuterated solvent (e.g., CDCl3).

  • Instrumentation : An NMR spectrometer with a high-field magnet.

  • Data Acquisition : 1H and 13C NMR spectra are acquired. For quantitative analysis, specific parameters such as relaxation delays need to be optimized.

  • Data Analysis : The chemical shifts, coupling constants, and signal integrals are analyzed to confirm the structure and determine the concentration relative to an internal standard.

Mandatory Visualization

CrossValidationWorkflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_validation Data Comparison & Validation Sample This compound Sample Extraction Extraction/Dilution Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS HPLC HPLC Analysis Extraction->HPLC NMR NMR Analysis Extraction->NMR DataComparison Compare Quantitative Results (Concentration, Purity) GCMS->DataComparison HPLC->DataComparison NMR->DataComparison MethodValidation Assess Method Performance (Accuracy, Precision, Linearity) DataComparison->MethodValidation FinalReport Final Validated Report MethodValidation->FinalReport

Caption: Workflow for the cross-validation of analytical results for this compound.

References

Benchmarking the performance of new catalysts for (-)-Isomenthone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Modern Catalysts for the Synthesis of (-)-Isomenthone

This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, a valuable monoterpene used in the fragrance and pharmaceutical industries. The performance of heterogeneous catalysts and biocatalysts is benchmarked based on yield, selectivity, and reaction conditions, supported by recent experimental data. This document is intended for researchers, chemists, and professionals involved in fine chemical synthesis and drug development.

Introduction to this compound Synthesis

This compound and its isomers are key intermediates in the production of menthol.[1][2] The primary synthetic routes involve the catalytic transformation of readily available precursors such as (+)-pulegone, citronellal, and (-)-menthol. The choice of catalyst is critical as it dictates the stereoselectivity and overall efficiency of the synthesis, particularly in achieving the desired this compound isomer. Common strategies include the hydrogenation of pulegone, the cyclization of citronellal, and the oxidative dehydrogenation of menthol.[3][4][5]

Data Presentation: Catalyst Performance Benchmarking

The following tables summarize the performance of various catalysts for the synthesis of menthone and isomenthone from different starting materials.

Table 1: Performance of Catalysts in the Oxidative Dehydrogenation of (-)-Menthol

CatalystSupportTemp (°C)Conversion (%)Total Yield (%) (Menthone + Isomenthone)Selectivity (%)Citation
1.0% RuMnCeCeO₂300-350936873[3]
AgSrSiO₂300915864[3]
CuOMgO350644151[3]
CuOHydrotalcite350~80~41~51[3]

Table 2: Performance of Catalysts in the Hydrogenation of (+)-Pulegone

CatalystSupportTemp (K)Solvent(-)-Menthone Yield (%)(+)-Isomenthone Yield (%)Citation
PtSiO₂388n-dodecane2830[4]
PtSn-OM-388n-dodecane1124[4]
PtSn-BM-388n-dodecane1019[4]

Table 3: Performance of Catalysts in the Cyclization of Citronellal

CatalystSupportTemp (°C)SolventProduct(s)Yield (%)Citation
Al/Fe-Pillared Clay-801,2-dichloroethaneMenthone + Isomenthone70[5]
Al/Fe-Pillared Clay-Room Temp1,2-dichloroethaneIsopulegols98[5]
RuH-beta-300 Zeolite35CyclohexaneMenthol>93 (Selectivity)[6]
PtBeta-Zeolites--Menthols>95 (Selectivity)[6]

Table 4: Biocatalytic Synthesis from (+)-Pulegone

Catalyst (Enzyme)SubstrateProduct RatioCitation
(+)-pulegone reductase (MpPR)(+)-Pulegone(-)-menthone : (+)-isomenthone (2:1)[1]
Nepeta tenuifolia DBR (NtDBR)(+)-Pulegone(-)-menthone : (+)-isomenthone (55:45)[7]

Experimental Protocols

Below are generalized methodologies for key experiments cited in the performance tables. Researchers should consult the original publications for specific procedural details.

Protocol 1: Gas-Phase Oxidative Dehydrogenation of (-)-Menthol

This protocol is based on the continuous gas-phase oxidation of menthol using heterogeneous catalysts.[3]

  • Catalyst Preparation: The catalyst (e.g., 1.0% RuMnCe/CeO₂) is prepared, pelletized, and loaded into a fixed-bed reactor.

  • Reaction Setup: The fixed-bed reactor is placed in a furnace. A carrier gas (e.g., Argon) mixed with a specific volume percentage of oxygen (e.g., 5 vol%) is passed through a saturator containing liquid (-)-menthol at a controlled temperature to achieve the desired menthol/O₂ ratio.

  • Reaction Execution: The gas mixture is fed into the reactor at the target reaction temperature (e.g., 300-350 °C) and atmospheric pressure. The flow rate is maintained to control the contact time.

  • Product Collection: The reactor outlet stream is passed through a cold trap (e.g., using liquid nitrogen or an ice bath) to condense the liquid products.

  • Analysis: The collected liquid product mixture is diluted with a suitable solvent (e.g., acetone or dichloromethane) and analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion, yield, and selectivity. Chiral GC columns are used to resolve stereoisomers.

Protocol 2: Liquid-Phase Hydrogenation of (+)-Pulegone

This protocol describes a typical batch hydrogenation of pulegone to produce menthone and isomenthone.[4]

  • Catalyst Preparation: The catalyst (e.g., Pt/SiO₂) is weighed and placed into a high-pressure batch reactor.

  • Reaction Setup: The reactor is charged with the substrate, (+)-pulegone, and a solvent (e.g., n-dodecane).

  • Reaction Execution: The reactor is sealed, purged several times with hydrogen, and then pressurized with H₂ to the desired pressure. The mixture is heated to the reaction temperature (e.g., 388 K) and stirred for a specified duration (e.g., 12 hours).

  • Product Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed from the filtrate under reduced pressure.

  • Analysis: The resulting crude product is analyzed by GC and GC-MS to identify and quantify the products, including (-)-menthone and (+)-isomenthone.

Protocol 3: Biocatalytic Reduction of (+)-Pulegone using Pulegone Reductase

This protocol outlines the enzymatic conversion of pulegone.[1][7]

  • Enzyme Preparation: The pulegone reductase enzyme (e.g., MpPR) is expressed in a suitable host (e.g., E. coli) and purified.

  • Reaction Setup: The reaction is typically performed in a buffered aqueous solution (e.g., phosphate buffer) at a specific pH.

  • Reaction Execution: The purified enzyme is added to the buffer containing the substrate, (+)-pulegone (often dissolved in a co-solvent like ethanol to aid solubility), and a cofactor (e.g., NADPH). The reaction mixture is incubated at a controlled temperature (e.g., 25-30 °C) with gentle shaking.

  • Workup: The reaction is quenched, and the products are extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.

  • Analysis: The product composition, specifically the ratio of (-)-menthone to (+)-isomenthone, is determined using chiral GC analysis.

Visualizations: Reaction Pathways and Experimental Workflow

The following diagrams illustrate the key synthesis routes and a generalized experimental workflow.

ReactionPathways cluster_citronellal From Citronellal cluster_pulegone From Pulegone cluster_menthol From Menthol Citronellal (+)-Citronellal Isopulegol Isopulegol Isomers Citronellal->Isopulegol Intramolecular Ene Reaction MenthoneIsomenthone (-)-Menthone & (+)-Isomenthone Isopulegol->MenthoneIsomenthone Hydrogenation Isomenthone This compound (via epimerization or separation) MenthoneIsomenthone->Isomenthone Purification/ Isomerization Pulegone (+)-Pulegone Pulegone->MenthoneIsomenthone Conjugate Reduction Menthol (-)-Menthol Menthol->MenthoneIsomenthone Oxidative Dehydrogenation

Caption: Key synthetic pathways to (-)-Menthone and (+)-Isomenthone.

ExperimentalWorkflow start Catalyst Selection & Preparation reactor Reactor Setup (Batch or Fixed-Bed) start->reactor reagents Substrate & Solvent Loading reactor->reagents reaction Set Reaction Conditions (Temp, Pressure, Time) reagents->reaction run Execute Catalytic Reaction reaction->run workup Reaction Quench & Product Isolation run->workup separation Catalyst Separation (Filtration/Centrifugation) workup->separation analysis Product Analysis (GC, GC-MS, Chiral GC) workup->analysis end Data Interpretation (Yield, Selectivity, Conversion) analysis->end

Caption: Generalized workflow for catalyst performance benchmarking.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling (-)-Isomenthone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (-)-Isomenthone. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a skin irritant that may cause an allergic skin reaction.[1][2] It is also considered a combustible liquid, potentially harmful if swallowed, and can cause serious eye irritation.[3] Therefore, the use of appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment:

Protection TypeRecommended EquipmentSpecification
Eye and Face Protection Splash goggles or safety glasses with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards.[4]
Hand Protection Impermeable and chemical-resistant glovesVinyl disposable gloves are suitable for splash protection. For prolonged contact, consult glove manufacturer's chemical resistance data.[1]
Skin and Body Protection Laboratory coatA standard lab coat is generally sufficient. For larger quantities or splash risks, consider liquid-impermeable or splash-limited apparel (Type 3, 4, or 6).[1]
Respiratory Protection Not typically required with good ventilationIf vapors or aerosols are generated and ventilation is inadequate, a full-face respirator should be used.[5]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and maintain the chemical's stability.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[4][6] Avoid breathing vapors or mists.[1] Prevent contact with skin and eyes.[5][6] Keep away from heat, sparks, and open flames.[7]

  • Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated location.[4][6] Protect from light and heat.[1][6] The recommended storage temperature is between 2–8 °C.[8]

First Aid Measures

In the event of exposure, immediate action is necessary.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[1][4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water.[1][4] If skin irritation or a rash occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] If eye irritation persists, seek medical attention.[3]
Ingestion Do NOT induce vomiting.[1][4] Rinse the mouth with water and immediately call a poison center or doctor.[1][4]

Accidental Release and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.

Accidental Release:

In the case of a spill, evacuate non-essential personnel from the area.[1] Ensure adequate ventilation and eliminate all ignition sources.[1] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[6] Collect the absorbed material into a suitable, sealed container for disposal.[6]

Disposal:

This compound and its container must be disposed of as hazardous waste.[8][9] Do not allow the chemical to enter drains or waterways.[1][6] All disposal activities must be in accordance with local, regional, and national regulations.[1][6] Excess and expired materials should be handled by a licensed hazardous material disposal company.[4]

Experimental Workflow Visualization

The following diagram illustrates the procedural steps for handling a chemical spill of this compound.

cluster_SpillResponse Chemical Spill Response Workflow Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Immediate Action Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Area Collect->Decontaminate

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.